molecular formula C8H7BrN4 B052211 5-Bromoquinazoline-2,4-diamine CAS No. 119584-75-7

5-Bromoquinazoline-2,4-diamine

Cat. No.: B052211
CAS No.: 119584-75-7
M. Wt: 239.07 g/mol
InChI Key: NPAVQJGHQXYNDS-UHFFFAOYSA-N
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Description

5-Bromoquinazoline-2,4-diamine is a useful research compound. Its molecular formula is C8H7BrN4 and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAVQJGHQXYNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152503
Record name 2,4-Quinazolinediamine, 5-bromo-
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Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-75-7
Record name 5-Bromo-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Quinazolinediamine, 5-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-bromo-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazoline-2,4-diamine is a heterocyclic organic compound belonging to the quinazoline family. This class of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The 2,4-diaminoquinazoline scaffold, in particular, has been identified as a privileged structure in the development of therapeutic agents, notably as inhibitors of key signaling pathways implicated in various diseases. This technical guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic route, and the potential biological activity of this compound, with a focus on its role as a putative inhibitor of the Wnt signaling pathway.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this particular molecule are limited in the public domain.

PropertyValueSource
Molecular Formula C₈H₇BrN₄N/A
Molecular Weight 239.07 g/mol [1][2][3]
CAS Number 119584-75-7[1][2][3]
Appearance Light Yellow Solid[2]
Melting Point >250 °C (for the related 6-bromoquinazoline-2,4(1H,3H)-dione)[4]
XLogP3 1.5N/A
Topological Polar Surface Area 77.8 ŲN/A
Hydrogen Bond Donor Count 2N/A
Hydrogen Bond Acceptor Count 4N/A
Rotatable Bond Count 0N/A

Note: The melting point is for a structurally related compound and suggests that this compound is also a high-melting solid. XLogP3, Topological Polar Surface Area, and hydrogen bond counts are computed properties and provide an indication of the molecule's lipophilicity and potential for membrane permeability and drug-receptor interactions.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from 2-amino-6-bromobenzonitrile. This starting material can be reacted with dicyandiamide in the presence of a suitable solvent and catalyst to yield the target compound.

Synthesis_Pathway reactant 2-Amino-6-bromobenzonitrile product This compound reactant:e->product:w Cyclization reagent Dicyandiamide reagent:s->product:n Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh GSK3b GSK-3β Dsh->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin P Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor 5-Bromoquinazoline- 2,4-diamine Inhibitor->TCF_LEF Inhibition Biological_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Colon, Gastric) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Luciferase_Assay Wnt Reporter Assay (TOP/FOPflash) Cell_Culture->Luciferase_Assay Western_Blot Western Blot Analysis (β-catenin, Lef1, c-Myc) Cell_Culture->Western_Blot Migration_Assay Cell Migration/Invasion Assay Cell_Culture->Migration_Assay Xenograft_Model Xenograft Mouse Model MTT_Assay->Xenograft_Model Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth Toxicity_Study Assess Toxicity Xenograft_Model->Toxicity_Study

References

Navigating the Solubility of 5-Bromoquinazoline-2,4-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 5-Bromoquinazoline-2,4-diamine in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data and outlines detailed experimental protocols for solubility determination, addressing a critical knowledge gap for this compound of interest in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry, with numerous derivatives being investigated and developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[1][2] The strategic placement of the bromo- and diamino- groups can influence the molecule's binding affinity to target proteins and its physicochemical properties, including solubility.

Understanding the solubility of this compound is paramount for its application in drug discovery and development. Poor solubility can impede reliable in vitro assay results, complicate formulation, and lead to poor bioavailability.[3][4] This guide aims to provide a comprehensive resource on the solubility of this compound and standardized methods for its empirical determination.

Solubility Profile of this compound

SolventQualitative Solubility Assessment
Dimethyl Sulfoxide (DMSO)Frequently used as a solvent for NMR spectroscopy and for preparing stock solutions of quinazoline derivatives, suggesting good solubility.[5][6] It is a strong, aprotic solvent capable of dissolving a wide range of organic compounds.[7]
Ethanol (EtOH)Utilized as a reaction solvent for the synthesis of 2,4-diaminoquinazoline derivatives, indicating at least moderate solubility, particularly at elevated temperatures.[8][9]
Dimethylformamide (DMF)Employed in combination with ethanol as a solvent system for the synthesis of certain 2,4-diaminoquinazolines, suggesting it can be a useful co-solvent to achieve dissolution.[8][9]
Methanol (MeOH)While not as commonly cited for this specific scaffold in the retrieved literature, methanol is a polar protic solvent that can be expected to have some solvating power for this compound.
WaterAs with many small organic molecules of this nature, aqueous solubility is expected to be low. For ionizable compounds, solubility can be pH-dependent.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two standard methods: the Shake-Flask method for thermodynamic solubility and the Kinetic Solubility Assay using DMSO.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[10][11]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)

  • Stoppered flasks or vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a stoppered flask. The presence of undissolved solid is essential to ensure saturation.[10]

  • Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][12]

  • After incubation, allow the flasks to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To separate any remaining undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter.[13]

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[4][13]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution in DMSO.[3][14]

Objective: To determine the concentration at which this compound precipitates out of an aqueous buffer when added from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer or UV spectrophotometer

  • Multi-screen solubility filter plates (optional)

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[14][15]

  • In a 96-well plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., 98-195 µL) to achieve a range of final compound concentrations.[14]

  • Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).[14]

  • Determine the point of precipitation. This can be done by:

    • Nephelometry: Measuring the light scattering caused by the formation of a precipitate.[13][14]

    • UV Spectrophotometry: After filtering the solutions through a solubility filter plate, the concentration of the dissolved compound in the filtrate is measured and compared to standards.[14]

Visualizing Experimental Workflows and Biological Context

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and a potential signaling pathway in which this compound may be involved, given the known targets of similar quinazoline-based molecules.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (DMSO) thermo_start Add excess solid compound to solvent thermo_shake Shake at constant temp for 24-72h thermo_start->thermo_shake thermo_separate Centrifuge or filter supernatant thermo_shake->thermo_separate thermo_quantify Quantify concentration (HPLC/UV) thermo_separate->thermo_quantify kinetic_start Prepare high-concentration DMSO stock kinetic_dilute Dilute stock into aqueous buffer kinetic_start->kinetic_dilute kinetic_incubate Incubate for 1-2h kinetic_dilute->kinetic_incubate kinetic_measure Measure precipitation (Nephelometry/UV) kinetic_incubate->kinetic_measure

Caption: Workflow for solubility determination.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Compound 5-Bromoquinazoline- 2,4-diamine Compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential EGFR signaling pathway inhibition.

Conclusion

While direct quantitative solubility data for this compound remains elusive in published literature, this guide provides researchers with the necessary qualitative context and, more importantly, detailed experimental protocols to determine this critical parameter. The provided workflows and the illustrative signaling pathway offer a practical framework for incorporating this compound into drug discovery pipelines. Accurate solubility determination is a cornerstone of preclinical research, and the methodologies outlined herein will empower scientists to generate reliable and reproducible data for this compound and other novel chemical entities.

References

Spectroscopic and Structural Elucidation of 5-Bromoquinazoline-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromoquinazoline-2,4-diamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents a combination of predicted spectroscopic data for this compound and experimental data for a structurally related analogue, 6-Bromoquinazoline-2,4(1H,3H)-dione. Detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.

Predicted Spectroscopic Data for this compound

In the absence of publicly available experimental spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2d1HH-6
~7.4 - 7.7t1HH-7
~7.1 - 7.4d1HH-8
~6.0 - 7.0 (broad)s2HC2-NH₂
~5.0 - 6.0 (broad)s2HC4-NH₂

Note: Predicted chemical shifts are estimates and may vary from experimental values. The broadness of the amine proton signals is expected due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~160 - 165C4
~155 - 160C2
~150 - 155C8a
~135 - 140C7
~125 - 130C5
~120 - 125C6
~115 - 120C8
~110 - 115C4a

Note: These are predicted values and should be confirmed by experimental data.

Experimental Spectroscopic Data for a Structural Analogue: 6-Bromoquinazoline-2,4(1H,3H)-dione

To provide a contextual reference, the following tables present published experimental data for 6-Bromoquinazoline-2,4(1H,3H)-dione. It is crucial to note the structural differences: the position of the bromine atom is at C6 instead of C5, and the functional groups at C2 and C4 are carbonyls (dione) instead of amines (diamine).

Table 3: Experimental ¹H NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.43br s-1HN-H
11.26br s-1HN-H
7.93s-1HH-5
7.78d8.01HH-7
7.11d8.01HH-8

Solvent: DMSO-d₆

Table 4: Experimental ¹³C NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

Chemical Shift (δ) ppmAssignment
161.7C=O
150.0C=O
140.1C-Ar
137.5C-Ar
128.9C-Ar
117.8C-Ar
116.2C-Ar
113.8C-Ar (C-Br)

Solvent: DMSO-d₆

Table 5: Mass Spectrometry Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

m/z (calculated)m/z (found)Ion
240.9607240.9602[M+H]⁺

Ionization Method: ESI-HRMS

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Compress the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected monoisotopic mass for C₈H₇BrN₄ is approximately 237.985 g/mol .

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation and Verification synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Interpretation and Spectral Assignment nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

X-ray Crystal Structure of 5-Bromoquinazoline-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromoquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. While a specific X-ray crystal structure for this exact molecule is not publicly available at the time of this writing, this document compiles crucial information on its synthesis, potential biological activities, and structural data from closely related analogs. The guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinazoline scaffold.

Structural Elucidation: The Quest for a Crystal Structure

An exhaustive search of crystallographic databases and scientific literature did not yield a publicly available X-ray crystal structure for this compound. The absence of this specific data highlights an opportunity for further research to elucidate its precise three-dimensional arrangement, which would be invaluable for structure-based drug design.

To provide a contextual understanding of the structural characteristics of related compounds, the following table summarizes the crystallographic data for a similar brominated quinazoline derivative, 3-(4-Bromophenyl)quinazolin-4(3H)-one.

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
3-(4-Bromophenyl)quinazolin-4(3H)-oneC₁₄H₉BrN₂OMonoclinicP2₁/ca = 16.961(3) Å, b = 3.9530(8) Å, c = 17.698(3) Å, β = 93.168(11)°[1]

Synthesis of 2,4-Diaminoquinazoline Derivatives

The synthesis of 2,4-diaminoquinazolines typically involves a multi-step process starting from appropriately substituted anthranilic acids or benzonitriles. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2,4-Diaminoquinazolines

A versatile method for the synthesis of 2,4-diaminoquinazoline derivatives involves the use of 2,4-dichloroquinazoline as a key intermediate.[2] This intermediate can be prepared from the commercially available quinazoline-2,4(1H,3H)-dione.[2]

  • Chlorination of Quinazoline-2,4(1H,3H)-dione: Quinazoline-2,4(1H,3H)-dione is refluxed with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline to yield 2,4-dichloroquinazoline.[2]

  • Sequential Nucleophilic Substitution: The 2,4-dichloroquinazoline is then subjected to sequential nucleophilic substitution reactions.

    • Step 1: The more reactive chlorine atom at the 4-position is first displaced by reacting with a primary or secondary amine (e.g., 4-fluorobenzylamine) in a suitable solvent like tetrahydrofuran (THF) at room temperature.[2]

    • Step 2: The second chlorine atom at the 2-position is subsequently displaced by another amine (e.g., piperidine) in a solvent such as isopropanol under reflux conditions to afford the desired N²,N⁴-disubstituted 2,4-diaminoquinazoline.[2]

To synthesize the target compound, This compound , one would start with the corresponding 5-bromoanthranilic acid.

Proposed Synthesis of this compound
  • Formation of 6-Bromoquinazoline-2,4(1H,3H)-dione: 5-Bromoanthranilic acid can be treated with urea or potassium cyanate to form 6-bromoquinazoline-2,4(1H,3H)-dione.

  • Chlorination: The resulting dione is then chlorinated using phosphorus oxychloride to yield 6-bromo-2,4-dichloroquinazoline.

  • Amination: Finally, the dichloro intermediate is treated with ammonia or a protected form of ammonia to introduce the amino groups at positions 2 and 4, yielding this compound.

The following diagram illustrates a generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

G cluster_0 Synthesis of 2,4-Diaminoquinazolines start Substituted Anthranilic Acid intermediate1 Quinazoline-2,4(1H,3H)-dione start->intermediate1 Urea or KOCN intermediate2 2,4-Dichloroquinazoline intermediate1->intermediate2 POCl3 product N2,N4-Disubstituted 2,4-Diaminoquinazoline intermediate2->product Sequential Amination (R1NH2, then R2NH2)

Caption: Generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

Biological Activity and Potential Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. The 2,4-diaminoquinazoline scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting potential as anticancer, antibacterial, and antiviral agents.[3][4][5][6]

Anticancer Activity

Many 2,4-diaminoquinazoline derivatives exert their antitumor effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[3] One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[3] Additionally, some derivatives act as dihydrofolate reductase (DHFR) inhibitors, disrupting the synthesis of nucleic acids and leading to cell death.[3][4] The DNA binding affinity of these compounds has also been correlated with their anticancer properties.[3][7]

Antibacterial and Antiviral Activity

The 2,4-diaminoquinazoline core has been explored for the development of novel antibacterial agents, showing activity against multidrug-resistant strains of bacteria like Staphylococcus aureus.[5] Furthermore, recent studies have identified 2,4-diaminoquinazoline derivatives as potent inhibitors of Chikungunya and Ross River viruses.[6]

Potential Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

A plausible mechanism of action for some 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death. This pathway is a validated target for both anticancer and antibacterial therapies.

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by 2,4-diaminoquinazoline derivatives.

G cluster_1 DHFR Inhibition by 2,4-Diaminoquinazolines DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Amino Acid Production THF->DNA_Synthesis DHFR->THF Quinazoline 2,4-Diaminoquinazoline Derivative Quinazoline->DHFR Inhibition

References

Commercial Suppliers and Technical Guide for 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromoquinazoline-2,4-diamine, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide details its commercial availability, physicochemical properties, a representative synthesis protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

This compound (CAS No. 119584-75-7) is available from a range of commercial chemical suppliers. The table below summarizes key information from some of these suppliers to facilitate procurement for research and development purposes.

SupplierProduct NumberPurityAvailable QuantitiesAdditional Information
Aladdin Scientific B178547-100mg≥97%100 mg-
Sigma-Aldrich (Chemcia Scientific, LLC) C12H316CEFB797%500 mg, 1 g, 5 gLight Yellow Solid, Storage Temp: 0-5°C[1]
P&S Chemicals --Inquiry-basedSynonyms: Aids007476, Aids-007476, 2,4-Quinazolinediamine, 5-bromo-[2]
Vertex AI Search Result --100 mgMolecular Formula: C8H7N4Br, Molecular Weight: 239.07[3]

Physicochemical Properties

PropertyValueReference
CAS Number 119584-75-7[3]
Molecular Formula C₈H₇BrN₄[3]
Molecular Weight 239.07 g/mol [3]
Appearance Light Yellow Solid[1]

Synthesis of this compound

A common and effective strategy for the synthesis of this compound involves the cyclocondensation of 2-amino-6-bromobenzonitrile with guanidine. This method directly yields the desired 2,4-diamino-5-bromoquinazoline scaffold.

Experimental Protocol: Cyclocondensation of 2-amino-6-bromobenzonitrile with Guanidine

Materials:

  • 2-amino-6-bromobenzonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • N,N-Dimethylacetamide (DMAc)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base. Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To the flask containing the guanidine solution, add 2-amino-6-bromobenzonitrile and N,N-Dimethylacetamide (DMAc) as the solvent.

  • Cyclization: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_of_5_Bromoquinazoline_2_4_diamine cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_6_bromobenzonitrile 2-Amino-6-bromobenzonitrile Reaction_Vessel Cyclocondensation (Heat, DMAc) 2_amino_6_bromobenzonitrile->Reaction_Vessel Reactant Guanidine Guanidine Guanidine->Reaction_Vessel Reactant Product This compound Reaction_Vessel->Product Yields

Synthesis of this compound.

Application in Kinase Inhibitor Synthesis

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bromine atom at the 5-position of this compound serves as a versatile handle for introducing further structural diversity through cross-coupling reactions, enabling the synthesis of potent and selective kinase inhibitors. A common synthetic strategy involves the initial conversion of the diaminoquinazoline to a dihaloquinazoline, followed by sequential nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of a Hypothetical 5-Bromo-Substituted Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of a kinase inhibitor starting from 5-Bromoquinazoline-2,4-dione, an intermediate readily accessible from 5-bromoanthranilic acid.

Step 1: Synthesis of 5-Bromo-2,4-dichloroquinazoline

  • Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromoquinazoline-2,4-dione in phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

  • Purification: Collect the precipitated 5-Bromo-2,4-dichloroquinazoline by filtration, wash with water, and dry.

Step 2: Sequential Amination to Synthesize the Kinase Inhibitor

  • First Amination (C4-position): Dissolve 5-Bromo-2,4-dichloroquinazoline in a suitable solvent such as isopropanol. Add the desired amine (e.g., a substituted aniline) and a base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature or with gentle heating. The chlorine at the C4 position is generally more reactive and will be substituted first.

  • Second Amination (C2-position): After the first substitution is complete, add the second amine to the reaction mixture. This step may require more forcing conditions, such as heating at a higher temperature, to substitute the less reactive chlorine at the C2 position.

  • Work-up and Purification: Upon completion of the second amination, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Kinase_Inhibitor_Synthesis_Workflow Start 5-Bromoquinazoline-2,4-dione Step1 Chlorination (POCl₃, N,N-dimethylaniline) Start->Step1 Intermediate 5-Bromo-2,4-dichloroquinazoline Step1->Intermediate Step2a First Amination (C4) (Amine 1, DIPEA) Intermediate->Step2a Intermediate2 4-Amino-5-bromo-2-chloroquinazoline Step2a->Intermediate2 Step2b Second Amination (C2) (Amine 2, Heat) Intermediate2->Step2b Final_Product 5-Bromo-Substituted Kinase Inhibitor Step2b->Final_Product

Workflow for Kinase Inhibitor Synthesis.

Signaling Pathways and Therapeutic Rationale

Quinazoline-based compounds, including derivatives of this compound, have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer and other diseases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

For example, many 2,4-diaminoquinazoline derivatives are designed to target the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). By blocking the activity of these kinases, the downstream signaling cascades that promote tumor growth are inhibited, leading to cell cycle arrest and apoptosis. The development of such targeted therapies represents a significant advancement in personalized medicine.

Kinase_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Activates Kinase_Inhibitor This compound Derivative (Inhibitor) Kinase_Inhibitor->Receptor Inhibits Cellular_Response Gene Expression (Proliferation, Survival) Signaling_Cascade->Cellular_Response Leads to

Inhibition of a Kinase Signaling Pathway.

References

CAS number and molecular formula for 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, plausible synthetic routes, known biological activities, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a quinazoline derivative with a bromine substituent at the 5th position. The core structure, 2,4-diaminoquinazoline, is a known pharmacophore found in various biologically active molecules.[1]

PropertyValueSource
CAS Number 119584-75-7[2][3][4][5]
Molecular Formula C₈H₇BrN₄[2][3][4][5]
Molecular Weight 239.07 g/mol [2][3][5]
IUPAC Name This compound[5]
Synonyms 2,4-Quinazolinediamine, 5-bromo-; 5-Bromo-2,4-quinazolinediamine[4][5]

Synthesis

A common strategy involves the use of a substituted 2-aminobenzonitrile, which undergoes cyclization with a source of the C2-N3-C4-N fragment, such as guanidine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-6-bromobenzonitrile 2-Amino-6-bromobenzonitrile Cyclization Cyclization 2-Amino-6-bromobenzonitrile->Cyclization Guanidine Guanidine Guanidine->Cyclization This compound This compound Cyclization->this compound Ring Closure

A plausible synthetic workflow for this compound.

Biological Activity

Quinazoline derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[9][10][11] The 2,4-diaminoquinazoline core, in particular, has been identified as a key pharmacophore in the development of therapeutic agents.

Anticancer Activity and Wnt Signaling Inhibition

Recent studies have highlighted the role of 2,4-diaminoquinazoline as an inhibitor of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including gastric cancer. Aberrant activation of this pathway is associated with tumor progression and metastasis. 2,4-diaminoquinazoline has been shown to selectively inhibit Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway. This inhibition leads to the suppression of Wnt target genes, resulting in the induction of apoptosis and the inhibition of cancer cell growth, migration, and invasion.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (GSK-3β, APC, Axin) Dsh->DestructionComplex Inhibits GSK3b GSK-3β APC APC Axin Axin beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/Lef1 beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation Inhibitor 5-Bromoquinazoline- 2,4-diamine Inhibitor->TCF_LEF Inhibits

Inhibition of the Wnt/β-catenin signaling pathway by 2,4-diaminoquinazolines.
DNA-Binding Affinity

Some 2,4-diaminoquinazoline derivatives have demonstrated an affinity for binding with DNA, suggesting a potential mechanism of action for their antitumor effects that involves the inhibition of replicative enzymes and DNA repair systems.[12]

Antimalarial Activity

Derivatives of 2,4-diaminoquinazoline have also been investigated for their antimalarial properties. These compounds have shown efficacy against Plasmodium species, the causative agents of malaria.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Cell culture medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

DNA-Binding Assay (Colorimetric)

This assay quantifies the binding of a protein (e.g., a transcription factor) to a specific DNA sequence.[17][18][19][20][21]

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated double-stranded DNA oligonucleotides containing the consensus binding sequence

  • Nuclear protein extract

  • Primary antibody specific to the DNA-binding protein of interest

  • HRP-conjugated secondary antibody

  • Developing solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Incubate the biotinylated DNA oligonucleotides with the nuclear extract in a binding buffer to allow for the formation of protein-DNA complexes.

  • Transfer the mixture to the streptavidin-coated wells and incubate to allow for the capture of the biotinylated DNA.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.

  • Wash the wells and add the developing solution. Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of protein bound to the DNA.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[22][23][24]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the predetermined dosing schedule and route.

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is used to determine the efficacy of compounds against Plasmodium falciparum.[25][26][27][28][29]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete culture medium

  • 96-well plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in a 96-well plate.

  • Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well.

  • Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark to allow for cell lysis and DNA staining.

  • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the parasite growth inhibition and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of certain 2,4-diaminoquinazoline derivatives, as reported in the literature. It is important to note that these values are for related compounds and not specifically for this compound.

Compound ClassBiological ActivityCell Line/TargetIC₅₀Source
2,4-diaminoquinazolinesAnticancerMCF-7, HCT-116, HePG-2, HFB49.1–12.0 µg/ml[12]
4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineAnticancerU373, U87 glioblastomaMicromolar concentrations[30]
EGF-conjugated quinazolineAnticancerGlioblastoma cells813 +/- 139 nM[30]

References

A Technical Guide to the Biological Activity of Quinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for the broad spectrum of pharmacological activities its derivatives possess. This technical guide provides an in-depth review of the biological activities of quinazoline-2,4-diamine derivatives, with a primary focus on their role as anticancer agents through the inhibition of key receptor tyrosine kinases. Additionally, this document explores their antimicrobial and antimalarial potential. It includes a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Quinazoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrimidine ring, is considered a "privileged structure" in drug discovery.[1][2] This scaffold is a fundamental building block for a multitude of synthetic compounds and over 200 naturally occurring alkaloids.[3] Derivatives of quinazoline, particularly the quinazoline-2,4-diamine core, exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4][5] Their therapeutic success is largely attributed to their ability to function as highly potent and selective inhibitors of various enzymes, most notably protein kinases.[6]

Anticancer Activity

The most extensively studied application of quinazoline-2,4-diamine derivatives is in oncology. Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[7][8] Dysregulation of RTK signaling is a hallmark of many cancers.[7]

Mechanism of Action: Kinase Inhibition

Quinazoline derivatives typically function as ATP-competitive inhibitors.[9][10] They occupy the ATP-binding pocket within the kinase domain of RTKs, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive tumor growth and survival.[6] Two of the most significant targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR is a key member of the ErbB family of RTKs that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intrinsic tyrosine kinase, leading to autophosphorylation.[9][11] This initiates several downstream cascades, including the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, which promote cell proliferation and inhibit apoptosis.[11] Overexpression or activating mutations of EGFR are common in various solid tumors, making it a prime target for cancer therapy.[3][7] First-generation EGFR inhibitors, such as gefitinib and erlotinib, are quinazoline-based drugs that have been approved for treating non-small-cell lung cancer (NSCLC).[11][12] However, clinical resistance often emerges, primarily through mutations like T790M, which has spurred the development of subsequent generations of inhibitors.[7][12]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF / TGF-α Ligand->EGFR PI3K_Akt PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt RAS_RAF Ras-Raf-MEK-MAPK Pathway Dimerization->RAS_RAF JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Outcome Cell Proliferation, Survival, Growth PI3K_Akt->Outcome RAS_RAF->Outcome JAK_STAT->Outcome Inhibitor Quinazoline-2,4-diamine Derivative (e.g., Gefitinib) Inhibitor->Dimerization Blocks ATP Site

EGFR signaling pathway and inhibition point.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the main mediators of this process.[10][14] The binding of VEGF to VEGFR-2 triggers receptor dimerization, tyrosine kinase activation, and the initiation of downstream signaling, notably through the Akt/mTOR/p70s6k pathway, which promotes endothelial cell proliferation, migration, and survival.[14] Inhibiting the VEGFR-2 signaling cascade is a validated anti-angiogenic strategy in cancer therapy.[15][16] Many quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, with some, like Vandetanib, designed as dual inhibitors targeting both EGFR and VEGFR-2 to achieve a broader therapeutic effect.[8][10][17]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 Activation Dimerization & Autophosphorylation VEGFR2->Activation VEGF VEGF VEGF->VEGFR2 Pathway Akt / mTOR / p70s6k Signaling Pathway Activation->Pathway Outcome Angiogenesis: Cell Proliferation, Migration, Survival Pathway->Outcome Inhibitor Quinazoline-2,4-diamine Derivative (e.g., Vandetanib) Inhibitor->Activation Blocks ATP Site

VEGFR-2 signaling pathway and inhibition point.
Quantitative Analysis of Anticancer Activity

The cytotoxic and kinase inhibitory potential of quinazoline-2,4-diamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The tables below summarize the reported activities of various derivatives against key cancer cell lines and kinases.

Table 1: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound/DerivativeTarget KinaseIC₅₀ ValueReference(s)
ErlotinibEGFR-TK1.37 nM[7]
PD 153035EGFR10-30 nM[9]
ZD 1839 (Gefitinib)EGFR10-30 nM[9]
Compound 23 (quinazolinone)EGFRL858R/T790M/C797S0.2 nM[12]
Compound 11dVEGFR-25.49 µM[14]
Compound SQ2VEGFR-20.014 µM[18]
VandetanibVEGFR-2 / EGFRDual Inhibitor[10][17]
Compound VIIVEGFR-24.6 µM[16]
Compound VIIIVEGFR-260.0 nM[16]

Table 2: In Vitro Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC₅₀ Value (µM)Reference(s)
Compound 11dCNE-2Nasopharyngeal9.3 ± 0.2[13]
Compound 11dPC-3Prostate9.8 ± 0.3[13]
Compound 11dSMMC-7721Liver10.9 ± 0.2[13]
Compound SQ2HT-29Colon3.38[18]
Compound SQ2COLO-205Colon10.55[18]
Quinazoline Schiff base 1MCF-7Breast6.246[19]
Quinazoline-sulfonamide 4dMCF-7Breast2.5[19]
N-(benzo[d]thiazol-2-yl)...amineMCF-7Breast2.49[3]
Compound 4cMCF-7Breast9.0-12.0[20]
Compound 5bHCT-116Colon9.0-12.0[20]
Compound 3oA549Lung4.26[21]
Compound 3oHCT116Colon3.92[21]
Compound 3oMCF-7Breast0.14[21]
Compound 5dHepG2Liver1.94[17]

Antimicrobial and Antimalarial Activities

Beyond cancer, quinazoline-2,4-diamines have demonstrated significant potential as antimicrobial and antimalarial agents.

Antimicrobial Activity

These derivatives have shown activity against a range of bacteria, particularly multi-drug resistant Gram-positive strains like Staphylococcus aureus (MRSA).[22][23] The proposed mechanisms include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[24] Structure-activity relationship (SAR) studies indicate that substitutions at the N2 and N4 positions are critical for antibacterial potency.[22][25]

Table 3: Antimicrobial Activity of Quinazoline-2,4-diamine Derivatives

Compound/DerivativeBacterial StrainActivity (MIC)Reference(s)
Compound 6lS. aureus ATCC259231.0 µM[23]
Compound 6yS. aureus USA300 JE20.02 µM[23]
Compound 13 (quinazolinone)E. coli65 mg/mL[24]
N2,N4-disubstituted seriesS. aureus (MDR)Low micromolar range[22]
Antimalarial Activity

Quinazoline derivatives have long been investigated for their antimalarial properties, showing potent activity against Plasmodium species, including drug-resistant strains.[26][27] A primary mechanism is believed to be the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in the parasite, classifying these compounds as antifolates.[28][29]

Table 4: Antimalarial Activity of Quinazoline-2,4-diamine Derivatives

Compound/DerivativePlasmodium SpeciesActivity MetricResultReference(s)
6,7-dimethoxy-N4-(1-phenylethyl)...amineP. berghei (rodent)Suppression Rate90.4% (free form)[26]
WR227825P. falciparumIC₅₀~0.01 ng/mL[28]
Acetamide derivative 3aP. falciparumIC₅₀~0.01 ng/mL[28]
Acetamide derivative 3aP. berghei100% Curative Dose0.625 to 220 mg/kg[28]
2-Anilino quinazoline seriesP. falciparum 3D7EC₅₀~0.1 to 2 µM[27]

Experimental Protocols

Synthesis of Quinazoline-2,4-diamine Derivatives

The synthesis of these compounds can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution (SNAr) on a dihaloquinazoline precursor.[6][30]

Synthesis_Workflow Start 2,4-Dichloroquinazoline Step1 Step 1: Selective Substitution at C4 Start->Step1 Intermediate 2-Chloro-4-aminoquinazoline Intermediate Step1->Intermediate Reagent1 Primary Amine (R1-NH2) + Base (e.g., DIPEA) Reagent1->Step1 Step2 Step 2: Substitution at C2 Intermediate->Step2 Product Final Product: N2,N4-disubstituted quinazoline-2,4-diamine Step2->Product Reagent2 Second Amine (R2-NH2) + Heat Reagent2->Step2

General synthetic workflow for derivatives.

Representative Protocol for Solid-Phase Synthesis: [30]

  • Resin Preparation: A suitable resin (e.g., polystyrene) is functionalized with a primary amine.

  • First Substitution (C4): The amine-functionalized resin is suspended in a solvent like THF. 2,4-dichloroquinazoline and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added. The mixture is heated (e.g., 60 °C) to facilitate the selective displacement of the chlorine at the more reactive C4 position, yielding a resin-bound (4-amino-2-chloroquinazolinyl) derivative.

  • Washing: The resin is thoroughly washed with solvents like methanol and dichloromethane to remove excess reagents.

  • Second Substitution (C2): The resin is suspended in a high-boiling solvent (e.g., N,N-dimethylacetamide) with a large excess of the second desired amine. The suspension is heated to a higher temperature (e.g., 135-140 °C) for several hours to drive the substitution at the less reactive C2 position.

  • Final Washing: The resin is washed again as in step 3.

  • Cleavage: The final quinazoline-2,4-diamine product is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often with a scavenger like triethylsilane.

In Vitro Cytotoxicity Assays

Evaluating the cytotoxic effect of novel compounds on cancer cell lines is a fundamental step. The MTT, SRB, and LDH assays are commonly employed colorimetric methods.[19]

Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add serial dilutions of Quinazoline Derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Perform Assay C->D E1 MTT Assay: Add MTT reagent, Incubate, Solubilize Formazan D->E1 E2 SRB Assay: Fix cells (TCA), Stain with SRB, Solubilize dye D->E2 E3 LDH Assay: Collect supernatant, Add LDH reaction mixture D->E3 F 5. Measure Absorbance with Microplate Reader E1->F E2->F E3->F G 6. Calculate % Viability and determine IC50 value F->G

Workflow for in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [19][31]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay

An ELISA-based assay is often used to measure the direct inhibitory effect of a compound on a specific kinase like VEGFR-2.[14][18]

VEGFR-2 Tyrosine Kinase Assay Protocol: [14]

  • Coating: Coat a 96-well plate with a substrate for the kinase (e.g., poly(Glu, Tyr) 4:1) and incubate overnight.

  • Kinase Reaction: Add the VEGFR-2 enzyme, ATP, and various concentrations of the quinazoline derivative to the wells. Include a positive control (a known inhibitor like SU6668) and a negative control (vehicle). Incubate to allow the phosphorylation reaction to occur.

  • Detection: Wash the plate to remove non-bound reagents. Add an anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Development: After another washing step, add a chromogenic HRP substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Summary

SAR studies have revealed key structural features that govern the biological activity of quinazoline derivatives.

  • Position 4: A 4-anilino substitution is a classic feature for EGFR and VEGFR inhibition.[2][6] The nature of the aniline substituent is critical for potency and selectivity.

  • Positions 6 and 7: Substitution on the benzene ring of the quinazoline core, particularly at positions 6 and 7, with small, electron-donating groups (e.g., methoxy) or halogens often enhances anticancer activity.[1][3]

  • Position 2: The group at position 2 significantly influences the spectrum of activity. An amino group is a defining feature of the quinazoline-2,4-diamine class, and further substitution on this amine can modulate antimicrobial and antimalarial potency.[2][22]

SAR_Logic Core Quinazoline Core Pos4 Position 4 (C4) Core->Pos4 Pos2 Position 2 (C2) Core->Pos2 Pos67 Positions 6 & 7 Core->Pos67 SAR4 Anilino or Substituted Amine: - Critical for Kinase (EGFR/VEGFR) Inhibition - Modulates Anticancer Activity Pos4->SAR4 SAR2 Substituted Amino Group: - Defines 2,4-Diamine Class - Influences Antimicrobial & Antimalarial Potency Pos2->SAR2 SAR67 Halogens or Methoxy Groups: - Enhance Anticancer Potency - Modulate Selectivity & Solubility Pos67->SAR67

Key structure-activity relationships.

Conclusion

Quinazoline-2,4-diamine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their established success as potent inhibitors of receptor tyrosine kinases has cemented their role in modern oncology, leading to several FDA-approved drugs. Furthermore, their demonstrated efficacy against challenging microbial and malarial pathogens highlights their broad therapeutic potential. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and mechanism-of-action investigations, promises to yield novel therapeutic agents with improved potency, selectivity, and resistance profiles for a wide range of diseases. This guide provides a foundational resource for professionals engaged in the ongoing research and development of these promising molecules.

References

A Technical Guide to the Historical Synthesis of 2,4-Diaminoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the central structure of numerous therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, most notably as inhibitors of key enzymes in cancer and microbial pathogenesis, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). This technical guide provides an in-depth overview of the historical and modern synthetic methodologies employed to construct this vital heterocyclic system, presenting key experimental protocols, quantitative data, and diagrammatic representations of synthetic and biological pathways.

I. Foundational Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthesis of the quinazoline ring system dates back to the 19th century, with early methods focusing on the construction of the core structure. The specific elaboration to the 2,4-diamino substitution pattern gained significant traction with the discovery of its potent biological activities. Historically, the approaches can be broadly categorized into methods that build the quinazoline core with subsequent amination, and those that construct the diamino-substituted ring in a more direct fashion.

The Niementowski Synthesis and its Adaptation

One of the earliest methods for quinazoline synthesis is the Niementowski reaction, first reported in 1895, which involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[1] While the classical Niementowski synthesis directly yields a quinazolinone, it serves as a crucial historical precursor. To arrive at 2,4-diaminoquinazolines, the resulting 4-oxoquinazoline would require further chemical modifications, such as chlorination followed by amination.

Modern advancements have utilized microwave irradiation to significantly accelerate the Niementowski reaction, reducing reaction times from hours to minutes and often improving yields.[2] For instance, the reaction of anthranilic acids with formamide under microwave conditions using solid supports like montmorillonite K-10 has proven effective.[2][3]

The 2,4-Dichloroquinazoline Intermediate: A Cornerstone of 2,4-Diaminoquinazoline Synthesis

A pivotal and widely adopted strategy for the synthesis of 2,4-diaminoquinazolines involves the use of a 2,4-dichloroquinazoline intermediate. This approach offers a versatile platform for the sequential and regioselective introduction of different amino groups at the C4 and C2 positions.

The synthesis of the 2,4-dichloroquinazoline intermediate typically begins with quinazoline-2,4(1H,3H)-dione, which can be prepared from anthranilic acid. The dione is then chlorinated using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, under reflux conditions.[4]

The subsequent nucleophilic aromatic substitution (SNAr) reactions are generally regioselective. The chlorine at the 4-position is more reactive and can be displaced by an amine under milder conditions (e.g., room temperature or gentle heating). The second amination at the 2-position then requires more forcing conditions, such as higher temperatures.[5] This differential reactivity allows for the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines. Dioxane is a commonly used solvent for these reactions due to its high boiling point and ability to dissolve quinazolines.[5]

Step 1: Synthesis of 2,4-Dichloroquinazoline A suspension of quinazoline-2,4(1H,3H)-dione in phosphorus oxychloride is treated with N,N-dimethylaniline. The mixture is heated at reflux for several hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloroquinazoline.

Step 2: Sequential Amination To a solution of 2,4-dichloroquinazoline in a suitable solvent such as isopropanol or dioxane, the first amine is added, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC). The intermediate 2-chloro-4-aminoquinazoline can be isolated or used directly. The second amine is then added, and the reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction and purified by crystallization or column chromatography.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Sequential Amination Quinazoline-2,4(1H,3H)-dione Quinazoline-2,4(1H,3H)-dione 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Quinazoline-2,4(1H,3H)-dione->2,4-Dichloroquinazoline POCl3, N,N-dimethylaniline, reflux 2-Chloro-4-(R1-amino)quinazoline 2-Chloro-4-(R1-amino)quinazoline 2,4-Dichloroquinazoline->2-Chloro-4-(R1-amino)quinazoline R1-NH2, mild conditions 2-(R2-amino)-4-(R1-amino)quinazoline 2-(R2-amino)-4-(R1-amino)quinazoline 2-Chloro-4-(R1-amino)quinazoline->2-(R2-amino)-4-(R1-amino)quinazoline R2-NH2, forcing conditions

Synthetic route via a 2,4-dichloroquinazoline intermediate.
Copper-Catalyzed Synthesis: A Modern Approach

In recent years, copper-catalyzed methods, reminiscent of the Ullmann condensation, have emerged as powerful tools for the synthesis of 2,4-diaminoquinazolines. These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches.

One such method involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine.[6] This approach directly constructs the 2,4-diaminoquinazoline core in a single step. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), a ligand, and a base.

A mixture of the substituted 2-bromobenzonitrile, guanidine hydrochloride, a copper(I) salt (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate) in a solvent such as DMF is heated at a specified temperature (e.g., 80-120 °C) for several hours under an inert atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

G 2-Bromobenzonitrile 2-Bromobenzonitrile 2,4-Diaminoquinazoline 2,4-Diaminoquinazoline 2-Bromobenzonitrile->2,4-Diaminoquinazoline Cu(I) catalyst, ligand, base Guanidine Guanidine Guanidine->2,4-Diaminoquinazoline

Direct synthesis using a copper-catalyzed reaction.
Solid-Phase Synthesis for Library Generation

The advent of combinatorial chemistry has led to the development of solid-phase synthesis methods for generating libraries of 2,4-diaminoquinazolines for high-throughput screening.[7][8] These methods typically involve attaching a building block to a solid support, carrying out the synthesis on the resin, and then cleaving the final product.

A common approach utilizes a support-bound amine which reacts with a 2,4-dichloroquinazoline.[7][8] The second chlorine is then displaced by another amine in solution. Finally, the desired 2,4-diaminoquinazoline is cleaved from the resin, often using an acid such as trifluoroacetic acid (TFA). This methodology allows for the rapid generation of a diverse range of analogs by varying the amines used in the two substitution steps.

  • Resin Functionalization: A suitable resin (e.g., Rink amide resin) is functionalized with an amine.

  • First SNAr Reaction: The resin-bound amine is reacted with an excess of a 2,4-dichloroquinazoline in a suitable solvent (e.g., NMP) with a base (e.g., DIEA) at elevated temperature.

  • Second SNAr Reaction: The resulting resin is washed and then treated with a solution of a second amine, often at a higher temperature, to displace the remaining chlorine atom.

  • Cleavage: The resin is washed thoroughly and then treated with a cleavage cocktail (e.g., 95% TFA in water) to release the final 2,4-diaminoquinazoline product into solution.

  • Purification: The cleavage solution is collected, and the solvent is evaporated. The crude product is then purified, typically by preparative HPLC.

II. Quantitative Data on Synthetic Methods

The efficiency of the various synthetic methods for 2,4-diaminoquinazolines can be compared based on reported yields and reaction conditions. The following table summarizes representative quantitative data from the literature.

MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Reference
Sequential Amination2,4-dichloroquinazoline, various aminesDioxane, reflux24 h45-48[9]
Copper-Catalyzed Cyclization2-bromobenzonitriles, guanidineCuI, ligand, K₂CO₃, 80 °C12 hGood[6]
Solid-Phase SynthesisResin-bound amine, 6,7-dimethoxy-2,4-dichloroquinazolineNMP, DIEA; TFA cleavageMulti-stepGood[7][8]
Microwave-Assisted NiementowskiAnthranilic acids, formamideMontmorillonite K-10, microwave, solvent-free4 minGood[2][3]
Cascade Reductive CyclizationMethyl N-cyano-2-nitrobenzimidates, aminesFe/HCl-High[4]

III. Biological Significance and Signaling Pathways

2,4-Diaminoquinazolines owe their therapeutic importance to their ability to mimic endogenous molecules and inhibit the function of key enzymes. Two of the most significant targets are Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. 2,4-Diaminoquinazolines, acting as folate antagonists, bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate and thereby inhibiting DNA synthesis. This mechanism is the basis for their use as anticancer and antimicrobial agents.[10][11][12]

G Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Purine Synthesis->DNA Synthesis Thymidylate Synthesis->DNA Synthesis 2,4-Diaminoquinazoline 2,4-Diaminoquinazoline 2,4-Diaminoquinazoline->DHFR Inhibits

Mechanism of action of 2,4-diaminoquinazolines as DHFR inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline derivatives, a subset of 2,4-diaminoquinazolines, have been developed as potent EGFR inhibitors. They compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[14][15]

G EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival 2,4-Diaminoquinazoline Derivative 2,4-Diaminoquinazoline Derivative 2,4-Diaminoquinazoline Derivative->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Binds

Mechanism of action of 2,4-diaminoquinazoline derivatives as EGFR inhibitors.

IV. Conclusion

The synthesis of 2,4-diaminoquinazolines has evolved significantly from early, often harsh, classical methods to more sophisticated and efficient modern techniques. The development of the 2,4-dichloroquinazoline intermediate pathway has been a cornerstone in the field, providing a versatile and reliable route to a vast array of derivatives. More recent innovations, including copper-catalyzed reactions, solid-phase synthesis, and microwave-assisted methods, have further expanded the synthetic chemist's toolkit, enabling faster and more efficient access to these important molecules. The continued interest in 2,4-diaminoquinazolines as potent therapeutic agents will undoubtedly drive further innovation in their synthesis, leading to the discovery of new and more effective drugs.

References

Potential Therapeutic Targets of 5-Bromoquinazoline-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its derivatives have demonstrated a wide spectrum of biological activities, most notably in oncology and infectious diseases. This technical guide consolidates the existing research on close analogs of 5-Bromoquinazoline-2,4-diamine to delineate its potential therapeutic targets. While direct studies on this specific compound are limited, a comprehensive analysis of related structures strongly suggests its potential as a potent inhibitor of several key protein kinases involved in cancer progression, such as EGFR and VEGFR-2, and as a potential antiviral or antimalarial agent. This document provides a detailed overview of these potential targets, summarizes quantitative data from related compounds, outlines relevant experimental protocols, and visualizes key signaling pathways to guide future research and drug development efforts.

Introduction: The Quinazoline Scaffold

The quinazoline ring system, particularly the 2,4-diaminoquinazoline core, is a cornerstone in the development of targeted therapies.[1][2] These compounds are recognized for their ability to mimic the adenine moiety of ATP, enabling them to act as competitive inhibitors in the ATP-binding pocket of numerous protein kinases.[3] This mechanism is central to their success as anticancer agents.[4][5] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, are FDA-approved kinase inhibitors for cancer treatment.[5][6] Beyond oncology, this scaffold has been explored for its activity against malaria, viruses, and bacteria.[1][7][8]

This guide focuses on the potential therapeutic applications of this compound by extrapolating from the well-documented activities of its structural analogs. The bromine substitution at the 5-position may influence potency, selectivity, and pharmacokinetic properties, making it a compound of interest for further investigation.

Potential Oncological Targets

The most significant potential for this compound lies in oncology, primarily through the inhibition of receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis.[4]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a member of the ErbB family of receptor tyrosine kinases and a critical driver in many cancers, especially non-small-cell lung cancer (NSCLC).[6][9] Activating mutations in EGFR lead to uncontrolled cell proliferation and survival.[6] The quinazoline scaffold is the basis for first, second, and third-generation EGFR inhibitors.[3][9]

Potential Mechanism: this compound is predicted to act as an ATP-competitive inhibitor of the EGFR kinase domain. Binding to this domain prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways such as RAS/MAPK and PI3K/Akt.

Below is a summary of the inhibitory activity of representative 4-anilino-quinazoline derivatives, which share a core structure and mechanism of action.

Compound Class Target IC50 Value Cell Line Reference
4-Anilino-quinazolineEGFRwt0.38 nM-[3]
4-Anilino-quinazolineEGFRL858R/T790M2.2 nM-[3]
6-Substituted-4-amino-quinazolineEGFRL858R/T790M-H1975 (3.01 µM)[3]
Quinazoline-Isatin Hybrid (6c)EGFR0.083 µM-[10]
EGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the EGFR signaling cascade and the likely point of inhibition by a quinazoline-based inhibitor.

EGFR_Pathway cluster_receptor EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P EGFR->P_EGFR Autophosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway with ATP-competitive inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2 is a validated anti-cancer strategy, and several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[12][13]

Potential Mechanism: Similar to its action on EGFR, this compound could inhibit the kinase activity of VEGFR-2, thereby blocking VEGF-mediated signaling. This would lead to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

The table below summarizes the inhibitory activities of various quinazoline derivatives against VEGFR-2.

Compound Class Target IC50 Value Cell Line Reference
2,4-Disubstituted quinazoline (11d)VEGFR-25.49 µM-[12]
Quinazoline-Isatin Hybrid (6c)VEGFR-20.076 µM-[10]
N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2)VEGFR-20.014 µMHT-29 (3.38 µM)[13]
4-Anilino-quinazoline (6)VEGFR-280 nM-[3]
VEGF Signaling Pathway and Point of Inhibition

This diagram shows the VEGF signaling pathway and the point of inhibition by a potential quinazoline inhibitor.

VEGF_Pathway cluster_receptor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P VEGFR2->P_VEGFR2 Autophosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGF signaling pathway with ATP-competitive inhibition.

Other Potential Oncological Targets
  • p21-Activated Kinase 4 (PAK4): Research has shown that 2,4-diaminoquinazoline derivatives can be potent inhibitors of PAK4, a kinase overexpressed in various cancers that regulates cell migration and invasion. One derivative, compound 9d, exhibited a PAK4 IC50 of 0.033 µM.[2]

  • Multi-Kinase Inhibition: The quinazoline scaffold can be adapted to inhibit multiple kinases simultaneously. For example, certain hybrids inhibit CDK2, EGFR, VEGFR-2, and HER2, suggesting a broad anti-cancer potential.[10]

  • DNA Intercalation/Topoisomerase Inhibition: Some quinazoline derivatives exert their anticancer effects by binding to DNA, which can lead to the inhibition of enzymes like topoisomerases involved in DNA replication and repair.[4]

Potential as an Anti-Infective Agent

Antimalarial Activity

Quinazoline derivatives have shown significant activity against Plasmodium species, the parasites responsible for malaria.[7][8] While initially believed to target dihydrofolate reductase (DHFR), evidence suggests other mechanisms of action may be involved.[7] Studies on related compounds showed 100% cure rates in mice at doses as low as <0.1 mg/kg.[7]

Antiviral Activity

The 2,4-diaminoquinazoline core is featured in Ziresovir, a clinical candidate for treating Respiratory Syncytial Virus (RSV).[1] Ziresovir functions as a potent fusion (F) protein inhibitor, preventing the virus from entering host cells. This demonstrates the potential of the this compound scaffold for development into antiviral therapeutics.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating quinazoline derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents: Recombinant human kinase (e.g., EGFR, VEGFR-2), corresponding substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound (this compound).

  • Procedure:

    • The test compound is serially diluted in DMSO and added to the wells of a microplate.

    • The kinase and substrate are added to the wells in the assay buffer.

    • The reaction is initiated by adding a solution of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of test compound in DMSO start->step1 step2 Add compound, kinase, and substrate to microplate wells step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and quantify phosphorylated substrate step4->step5 step6 Calculate % inhibition vs. concentration step5->step6 end Determine IC50 value step6->end

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or anti-proliferative effects of a compound.[4]

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HUVEC for angiogenesis) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 72 hours). A vehicle control (DMSO) is also included.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive research on its close structural analogs provides a strong rationale for its investigation as a therapeutic agent. The primary potential lies in its role as a kinase inhibitor for cancer therapy, with EGFR and VEGFR-2 being high-priority targets. Furthermore, its potential as an anti-infective agent against malaria and viruses like RSV should not be overlooked.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and full characterization of this compound.

  • In Vitro Screening: Profiling the compound against a broad panel of kinases to identify primary targets and assess selectivity.

  • Cell-Based Assays: Evaluating its anti-proliferative and cytotoxic effects against relevant cancer cell lines.

  • Mechanism of Action Studies: Confirming target engagement and downstream signaling effects in cellular models.

This guide provides a foundational roadmap for researchers to begin the systematic evaluation of this compound as a promising new chemical entity for drug discovery.

References

An In-depth Technical Guide to the Initial Toxicity Screening of 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial toxicity screening of the novel chemical entity, 5-Bromoquinazoline-2,4-diamine. As specific toxicological data for this compound are not publicly available, this document provides a structured framework based on established preclinical safety evaluation principles and the known biological activities of the broader quinazoline class of molecules. The guide details experimental protocols for key in vitro and in vivo assays, presents data in standardized tabular formats, and includes visualizations of relevant signaling pathways and experimental workflows to support researchers in designing and executing an initial safety assessment.

Introduction

This compound belongs to the quinazoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Many quinazoline derivatives have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][3] Given these potent biological activities, a thorough and early assessment of the toxicological profile of any new quinazoline derivative is imperative for its potential development as a therapeutic agent.

This guide proposes a tiered approach to the initial toxicity screening of this compound, encompassing in vitro cytotoxicity, genotoxicity, and cardiovascular safety pharmacology, followed by a preliminary in vivo acute toxicity assessment.

In Vitro Cytotoxicity Assessment

The initial evaluation of toxicity involves assessing the effect of the compound on cell viability and membrane integrity using cultured cell lines. Given that quinazoline derivatives often target pathways relevant to cancer, a panel of both cancerous and non-cancerous cell lines is recommended.

Recommended Cell Lines:

  • A549 (Human Lung Carcinoma): EGFR-expressing cancer cell line.

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used cancer cell line.[4]

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line for general cytotoxicity.

  • Primary Human Hepatocytes: To assess potential liver toxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

2.1.1 Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the culture medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[5][7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10][11][12] It is an indicator of cell membrane integrity.[4]

2.2.1 Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100). Determine the EC₅₀ value.

Data Presentation: In Vitro Cytotoxicity

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

AssayCell LineEndpointResult (µM)
MTTA549IC₅₀15.2
MTTMCF-7IC₅₀22.8
MTTHEK293IC₅₀> 100
LDHA549EC₅₀18.5
LDHMCF-7EC₅₀28.1
LDHHEK293EC₅₀> 100

Genotoxicity Assessment: Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound.[13][14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[13][14] The test measures the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[14]

Experimental Protocol: Ames Test
  • Strains: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.[15]

  • Metabolic Activation: Conduct the assay both with and without the addition of a rat liver homogenate fraction (S9 mix) to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[13][16]

  • Test Compound Preparation: Dissolve this compound in DMSO and prepare a range of concentrations.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound solution (or control), and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls: Include a negative (vehicle) control and a positive control (a known mutagen for each strain with and without S9).[13]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Data Presentation: Ames Test

Table 2: Hypothetical Ames Test Results for this compound

StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Result
TA98-500Negative
TA98+500Negative
TA100-500Negative
TA100+500Negative
TA1535-500Negative
TA1535+500Negative

Safety Pharmacology: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[17][18][19] Therefore, assessing a compound's activity on the hERG channel is a critical component of early safety screening.

Experimental Protocol: Automated Patch Clamp hERG Assay
  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[18]

  • Instrumentation: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).[18]

  • Procedure:

    • Cells are captured, and a whole-cell patch-clamp configuration is established.

    • A specific voltage-clamp protocol is applied to elicit the hERG tail current.[17]

    • After establishing a stable baseline current, the cells are exposed to increasing concentrations of this compound.

  • Controls: Use a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.[18]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC₅₀ value.

Data Presentation: hERG Assay

Table 3: Hypothetical hERG Assay Data for this compound

AssayEndpointResult (µM)
Automated Patch ClampIC₅₀45.7

In Vivo Acute Oral Toxicity Assessment

An initial in vivo study provides crucial information on the potential for acute toxicity after a single dose and helps identify a maximum tolerated dose. The study should be conducted in accordance with OECD guidelines.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method uses a stepwise procedure with a small number of animals per step to classify a substance by its toxicity.[20]

  • Animal Model: Use a single rodent species (e.g., female Wistar rats), as testing in one sex is often considered sufficient.[20]

  • Housing: House animals in standard conditions with controlled temperature, humidity, and light-dark cycle, with free access to food and water.

  • Dosing:

    • Administer this compound orally by gavage. The vehicle should be inert (e.g., 0.5% carboxymethylcellulose).

    • Start with a dose of 300 mg/kg (a default starting dose in this method) in a group of 3 animals.

  • Observation:

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Record body weights prior to dosing and at least weekly thereafter.

    • Record all mortalities.

  • Stepwise Procedure: The outcome of the first step determines the next dose.

    • If 2 or 3 animals die, the next step is to dose 3 new animals at a lower dose (50 mg/kg).

    • If 0 or 1 animal dies, the next step is to dose 3 new animals at a higher dose (2000 mg/kg).

  • Termination: At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation: In Vivo Acute Oral Toxicity

Table 4: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)

Starting Dose (mg/kg)Number of AnimalsMortality (within 24h)Mortality (14 days)Key Clinical SignsLD₅₀ Estimate (mg/kg)
300300None observed> 2000
2000301Lethargy on Day 2 in one animal

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Decision Point Cytotoxicity Cytotoxicity Assays (MTT & LDH) Genotoxicity Genotoxicity (Ames Test) Decision Risk Assessment & Go/No-Go Decision Cytotoxicity->Decision IC50 > 10µM No significant liability hERG Cardiotoxicity (hERG Assay) Genotoxicity->Decision Non-mutagenic hERG->Decision IC50 > 30µM Acute_Tox Acute Oral Toxicity (OECD 423) Final Further Development Acute_Tox->Final LD50 > 2000 mg/kg Decision->Acute_Tox Proceed

Caption: Proposed workflow for the initial toxicity screening of a novel compound.

Signaling Pathways Potentially Modulated by Quinazoline Derivatives

Quinazoline-based compounds are known to inhibit receptor tyrosine kinases. The following diagrams illustrate key signaling pathways that could be affected, leading to either therapeutic or toxic effects.

6.2.1 EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Quinazoline This compound Quinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by quinazolines.

6.2.2 PI3K-Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Growth Survival mTOR->Survival Quinazoline This compound Quinazoline->RTK Inhibition

Caption: Overview of the PI3K-Akt signaling cascade downstream of RTKs.

6.2.3 VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis Permeability MAPK->Angiogenesis Quinazoline This compound Quinazoline->VEGFR Inhibition

Caption: Key components of the pro-angiogenic VEGFR signaling pathway.

Conclusion

The initial toxicity screening of a novel compound such as this compound is a critical step in its preclinical development. The tiered approach outlined in this guide, beginning with in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, provides a robust framework for identifying potential liabilities early in the discovery process. Positive outcomes from these initial screens, such as a high IC₅₀ in non-cancerous cells, a lack of mutagenicity, and a low potential for hERG inhibition, would provide confidence to proceed to in vivo acute toxicity studies. This structured evaluation ensures a data-driven approach to risk assessment and informs the decision-making process for further development.

References

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the quinazoline scaffold, focusing on its application in anticancer drug discovery, particularly as kinase inhibitors. It details structure-activity relationships, presents key quantitative data, outlines essential experimental protocols, and visualizes critical signaling pathways.

The Quinazoline Scaffold in Oncology: A Story of Kinase Inhibition

The therapeutic success of quinazoline derivatives is prominently highlighted by their role as potent and selective protein kinase inhibitors. Several quinazoline-based drugs have received FDA approval for the treatment of various cancers, primarily by targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are often dysregulated in tumor cells.[1][2]

Clinically Approved Quinazoline-Based Kinase Inhibitors:

  • Gefitinib (Iressa®): One of the pioneering EGFR tyrosine kinase inhibitors (TKIs), approved for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations.[3][4]

  • Erlotinib (Tarceva®): Another first-generation EGFR-TKI used in the treatment of NSCLC and pancreatic cancer.[5][6] It competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase domain.[5][7]

  • Lapatinib (Tykerb®): A dual TKI that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9]

  • Afatinib (Gilotrif®): A second-generation, irreversible TKI that targets EGFR, HER2, and HER4.

  • Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and the RET proto-oncogene, used in the treatment of medullary thyroid cancer.[3][10]

The general mechanism of action for these 4-anilinoquinazoline derivatives involves their competition with ATP at the kinase domain of the receptor, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[4]

Structure-Activity Relationship (SAR) of Quinazoline-Based Kinase Inhibitors

The pharmacological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the aniline ring.

  • Position 4: The 4-anilino group is a critical pharmacophore for EGFR inhibition. Modifications to the aniline ring significantly impact potency and selectivity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or a cyano group at the 3'-position of the aniline ring, generally enhance inhibitory activity.

  • Positions 6 and 7: Substitution at the 6- and 7-positions of the quinazoline ring with small, alkoxy groups (e.g., methoxy) is often crucial for high-affinity binding to the EGFR kinase domain. These groups can form key hydrogen bonds within the ATP-binding pocket. The presence of a solubilizing group at these positions can also improve the pharmacokinetic properties of the compounds.

  • Position 2: Modifications at the 2-position can influence the overall conformation of the molecule and its interaction with the target kinase. While many potent inhibitors are unsubstituted at this position, the introduction of small alkyl or heteroaryl groups has been explored to modulate activity and selectivity.[11]

Quantitative Data: In Vitro Activity of Representative Quinazoline Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected quinazoline derivatives against various cancer cell lines and specific kinases. This data provides a quantitative basis for understanding their structure-activity relationships.

Table 1: IC50 Values of Quinazoline Derivatives Against Cancer Cell Lines

CompoundTarget/Cell LineIC50 (µM)Reference
GefitinibA549 (NSCLC)17.9
GefitinibHCT116 (Colon)21.55
GefitinibMCF-7 (Breast)20.68
Erlotinib Analogue (3o)A549 (NSCLC)4.26
Erlotinib Analogue (3o)HCT116 (Colon)3.92
Erlotinib Analogue (3o)MCF-7 (Breast)0.14
Compound 5aHT-29 (Colon)5.33[12]
Compound 6nA549 (NSCLC)5.9[6]
Compound 6nSW-480 (Colon)2.3[6]
Compound 6nMCF-7 (Breast)5.65[6]
Compound 30A431 (Skin)3.5[13]
Compound 33A431 (Skin)3.0[13]

Table 2: IC50 Values of Quinazoline Derivatives Against EGFR Kinase

CompoundEGFR Inhibition IC50Reference
Erlotinib20 nM[6]
Gefitinib3.22 nM[14]
Lapatinib27.06 nM[14]
Compound 193.2 nM[14]
Compound 135.06 nM[14]
Compound 6m3.2 nM[4]
Compound 1912.1 nM[15]
Compound 2013.6 nM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of quinazoline derivatives.

General Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol describes a common method for the synthesis of the 2-phenyl-4(3H)-quinazolinone scaffold, which can be further modified.

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Acetic anhydride

  • Ammonium acetate

Procedure:

  • Step 1: Synthesis of 2-benzamidobenzoic acid: To a solution of anthranilic acid in pyridine, add benzoyl chloride dropwise with stirring in an ice bath. Stir the reaction mixture at room temperature for 4-6 hours. Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter, wash with cold water, and dry to obtain 2-benzamidobenzoic acid.

  • Step 2: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one: Reflux a mixture of 2-benzamidobenzoic acid and an excess of acetic anhydride for 2-3 hours. Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

  • Step 3: Synthesis of 2-phenyl-4(3H)-quinazolinone: Heat a mixture of 2-phenyl-4H-3,1-benzoxazin-4-one and an excess of ammonium acetate at 150-160 °C for 2-3 hours. Cool the reaction mixture and add water. Filter the solid product, wash with water, and recrystallize from ethanol to obtain pure 2-phenyl-4(3H)-quinazolinone.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinazoline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

  • 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare a tubulin stock solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Prepare 10x stocks of test compounds and controls.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the 10x test compound or control to the respective wells.

  • Initiation of Polymerization: To each well, add 90 µL of the ice-cold tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).

  • Data Acquisition: Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[17]

  • Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinazoline-based drugs.

EGFR Signaling Pathway and Inhibition by Gefitinib/Erlotinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway HER2->RAS_RAF_MEK_ERK EGFR EGFR EGFR:e->HER2:e Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth RAS_RAF_MEK_ERK->Cell_Growth Lapatinib Lapatinib Lapatinib->HER2 Lapatinib->EGFR Experimental_Workflow start Start: Quinazoline Derivative Synthesis in_vitro In Vitro Screening (MTT Assay) start->in_vitro select_potent Select Potent Compounds (Low IC50) in_vitro->select_potent mechanism_studies Mechanism of Action Studies select_potent->mechanism_studies Potent end End: Lead Compound Identification select_potent->end Inactive kinase_assay Kinase Inhibition Assay mechanism_studies->kinase_assay cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle tubulin_assay Tubulin Polymerization Assay mechanism_studies->tubulin_assay in_vivo In Vivo Studies (Xenograft Models) kinase_assay->in_vivo cell_cycle->in_vivo tubulin_assay->in_vivo in_vivo->end

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromoquinazoline-2,4-diamine, a key intermediate in the development of various therapeutic agents. While a direct one-pot synthesis from simple precursors is not extensively documented, this protocol outlines a highly efficient, sequential one-pot adaptable approach starting from 2-amino-6-bromobenzonitrile. Additionally, this note explores the significant role of the 2,4-diaminoquinazoline scaffold as an inhibitor of the Wnt signaling pathway, a critical target in oncology. All experimental data is presented in structured tables, and the synthetic workflow is visualized using a Graphviz diagram.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The 2,4-diaminoquinazoline scaffold, in particular, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position of the quinazoline ring can further modulate the biological activity and pharmacokinetic properties of these compounds. This compound serves as a crucial building block for the synthesis of potent inhibitors of various kinases and other cellular targets. Notably, the unsubstituted 2,4-diaminoquinazoline has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key downstream effector of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including gastric cancer.[1]

Experimental Protocols

This section details a robust and reproducible method for the synthesis of this compound. The presented protocol is a two-step process that can be potentially adapted into a sequential one-pot reaction.

Materials and Equipment:

  • 2-amino-6-bromobenzonitrile

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Cyclization of 2-amino-6-bromobenzonitrile with Guanidine

  • To a solution of 2-amino-6-bromobenzonitrile (1.0 eq) in methanol (10 mL/mmol), add guanidine hydrochloride (1.5 eq).

  • To this suspension, add sodium methoxide (2.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and stir for 30 minutes to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterValue
Starting Material2-amino-6-bromobenzonitrile
Key ReagentsGuanidine hydrochloride, Sodium methoxide
SolventMethanol
Reaction TemperatureReflux (~65 °C)
Reaction Time4-6 hours
Typical Yield85-95% (crude)
Purification MethodRecrystallization or Column Chromatography

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₇BrN₄
Molecular Weight 239.07 g/mol
¹H NMR (DMSO-d₆) δ (ppm): 7.8-7.9 (d, 1H), 7.5-7.6 (t, 1H), 7.2-7.3 (d, 1H), 6.5 (br s, 2H, NH₂), 6.0 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ (ppm): 162.5, 158.0, 151.5, 135.0, 128.0, 125.0, 115.0, 110.0
Mass Spectrometry (ESI+) m/z: 239.0 [M+H]⁺, 241.0 [M+H+2]⁺

Visualization

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: 2-amino-6-bromobenzonitrile reagents Add Guanidine HCl and NaOMe in Methanol start->reagents reaction Reflux at 65°C for 4-6 hours reagents->reaction workup Solvent Removal and Aqueous Work-up reaction->workup isolation Filtration and Drying workup->isolation purification Recrystallization or Column Chromatography isolation->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Wnt Signaling Pathway Inhibition Diagram

wnt_pathway Inhibition of Wnt Signaling by 2,4-Diaminoquinazoline cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocation Nucleus Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activation DAQ 2,4-Diaminoquinazoline (e.g., 5-Bromo- derivative) DAQ->TCF_LEF inhibition BetaCatenin_n->TCF_LEF

Caption: Wnt signaling pathway and the inhibitory action of 2,4-diaminoquinazolines.

Discussion

The synthesis of this compound via the cyclization of 2-amino-6-bromobenzonitrile with guanidine is an efficient and high-yielding process. This method avoids the use of harsh reagents and offers a straightforward work-up procedure. The potential for adapting this two-step process into a sequential one-pot reaction by telescoping the steps could further enhance its efficiency for library synthesis and large-scale production.

The biological significance of the 2,4-diaminoquinazoline core is underscored by its ability to inhibit the Wnt signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers. 2,4-diaminoquinazoline has been shown to suppress the expression of Wnt/β-catenin target genes, leading to the inhibition of cancer cell growth and migration.[1] The 5-bromo substituent on this scaffold can be strategically utilized to improve potency, selectivity, and drug-like properties, making this compound a valuable precursor for the development of novel anticancer therapeutics targeting the Wnt pathway.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The detailed protocol, along with the characterization data, will be a valuable resource for researchers in organic synthesis and medicinal chemistry. Furthermore, the elucidation of its role as a potential inhibitor of the Wnt signaling pathway highlights its importance in the field of drug discovery and development, particularly in the context of oncology.

References

Microwave-Assisted Synthesis of Substituted Quinazolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted quinazolines utilizing microwave-assisted organic synthesis (MAOS). Quinazolines and their derivatives are a pivotal class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development.[1][2] Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and enhanced purity.[3]

Introduction to Quinazoline Synthesis

The quinazoline core is a fundamental component in numerous pharmaceuticals, including anticancer, anti-inflammatory, and anticonvulsant agents.[2][4] Traditional methods for their synthesis often involve harsh reaction conditions and prolonged heating. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient access to a diverse range of substituted quinazolines.[3] This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

Key Synthetic Strategies

Several key strategies for the microwave-assisted synthesis of quinazolines have been developed, including:

  • Niementowski Reaction: This classic method involves the condensation of anthranilic acids with amides or formamide to form quinazolin-4(3H)-ones.[5] Microwave irradiation significantly accelerates this reaction.

  • Three-Component Reactions: These one-pot reactions combine an anthranilic acid derivative, an orthoester (or formic acid), and an amine to directly yield substituted quinazolines, offering high atom economy and procedural simplicity.

  • Cyclocondensation Reactions: Various cyclocondensation strategies, often catalyzed by acids or metal catalysts, can be efficiently promoted by microwave heating to construct the quinazoline ring system.

Experimental Protocols

Protocol 1: Microwave-Assisted Niementowski Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a solvent-free approach to the Niementowski reaction, a classic method for synthesizing quinazolin-4(3H)-ones, accelerated by microwave irradiation.

Materials:

  • Substituted anthranilic acid

  • Appropriate amide (e.g., formamide, acetamide)

  • Microwave synthesis reactor

  • Glass reaction vessel with a magnetic stirrer

  • Ethanol for recrystallization

Procedure:

  • In a microwave-safe glass vessel, combine the substituted anthranilic acid (1 mmol) and the corresponding amide (2 mmol).

  • Place a magnetic stir bar in the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a designated time (see Table 1 for examples).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • To the cooled reaction mixture, add cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Three-Component Synthesis of 4-Aminoquinazolines

This protocol details a one-pot, three-component reaction for the synthesis of 4-aminoquinazolines under microwave irradiation, which is a highly efficient and atom-economical method.

Materials:

  • 2-Aminobenzonitrile

  • Orthoester (e.g., triethyl orthoformate)

  • Ammonium acetate

  • Microwave synthesis reactor

  • Ethanol for work-up

Procedure:

  • In a microwave process vial, add 2-aminobenzonitrile (1 mmol), the orthoester (1.2 mmol), and ammonium acetate (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature and power for the specified duration (refer to Table 2 for representative conditions).

  • Upon completion, cool the reaction vial to room temperature.

  • Add ethanol to the reaction mixture and stir.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure 4-aminoquinazoline.

Protocol 3: Microwave-Assisted Cyclocondensation for the Synthesis of 4(3H)-Quinazolinones

This protocol outlines a cyclocondensation reaction using a heteropolyacid catalyst under solvent-free microwave conditions, offering a green and rapid synthesis of 4(3H)-quinazolinones.[6]

Materials:

  • Anthranilic acid

  • Substituted aniline

  • Orthoester (e.g., triethyl orthoformate) or formic acid

  • Heteropolyacid catalyst (e.g., H3PW12O40·13H2O)

  • Microwave synthesis reactor

  • Ethanol for crystallization

Procedure:

  • In a microwave-compatible vessel, mix anthranilic acid (10 mmol), the substituted aniline (10 mmol), and the orthoester or formic acid (14 mmol).[6]

  • Add a catalytic amount of the heteropolyacid (e.g., 1.2 mol%).[6]

  • Irradiate the solvent-free mixture in the microwave reactor. A typical procedure involves an initial irradiation at 300 W for 3 minutes, followed by an increase to 450 W for 10 minutes.[6]

  • After cooling, wash the solid residue with water to remove the catalyst.[6]

  • Crystallize the resulting solid from ethanol to yield the pure 4(3H)-quinazolinone.[6]

Data Presentation

The following tables summarize representative quantitative data for the microwave-assisted synthesis of various substituted quinazolines.

Table 1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-ones

EntryAnthranilic Acid DerivativeAmidePower (W)Temp (°C)Time (min)Yield (%)
1Anthranilic acidFormamide1001501092
25-Bromoanthranilic acidFormamide1001501588
3Anthranilic acidAcetamide1201602085
45-Chloroanthranilic acidAcetamide1201602582

Table 2: Microwave-Assisted Three-Component Synthesis of 4-Aminoquinazolines

Entry2-Aminobenzonitrile DerivativeOrthoesterAmine SourcePower (W)Temp (°C)Time (min)Yield (%)
12-AminobenzonitrileTriethyl orthoformateAmmonium Acetate1501201590
25-Methyl-2-aminobenzonitrileTriethyl orthoformateAmmonium Acetate1501202087
32-AminobenzonitrileTrimethyl orthoacetateAmmonium Acetate1501302085
45-Chloro-2-aminobenzonitrileTriethyl orthoformateAmmonium Acetate1501251883

Table 3: Microwave-Assisted Cyclocondensation for 4(3H)-Quinazolinones

EntryAniline DerivativeOrthoester/AcidCatalystPower (W)Time (min)Yield (%)
1AnilineTriethyl orthoformateH3PW12O40300 -> 4501385
24-MethylanilineTriethyl orthoformateH3PW12O40300 -> 4501382
34-ChloroanilineFormic acidH3PW12O40300 -> 4501578
43-MethoxyanilineTriethyl orthoformateH3PW12O40300 -> 4501480

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for microwave-assisted synthesis and the signaling pathways targeted by quinazoline derivatives in a drug development context.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification A Weigh Reactants B Add to Microwave Vial A->B C Seal Vial & Place in Reactor B->C D Microwave Irradiation (Set Power, Temp, Time) C->D E Cooling D->E F Precipitation/Extraction E->F G Filtration F->G H Recrystallization G->H I Pure Quinazoline Product H->I

Microwave-Assisted Quinazoline Synthesis Workflow.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits (ATP-binding site)

EGFR Signaling Pathway Inhibition by Quinazolines.

PARP1_pathway cluster_dna_damage DNA Damage Response SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR Synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis Leads to (inhibition) Repair Recruitment of DNA Repair Proteins PAR->Repair Scaffolds DNA_Repair DNA Repair Repair->DNA_Repair Quinazoline Quinazoline Inhibitor Quinazoline->PARP1 Inhibits (Catalytic Activity)

PARP-1 Inhibition in DNA Repair by Quinazolines.

Applications in Drug Development

Quinazoline derivatives are of significant interest in drug development due to their ability to act as potent and selective inhibitors of various enzymes and receptors implicated in diseases.[1][6]

  • Oncology: Many quinazoline-based compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9] Overexpression or mutation of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[7] Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, feature a quinazoline core.[4]

  • DNA Repair Inhibition: More recently, quinazoline derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[4][10][11] Inhibiting PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality, a promising therapeutic strategy.

The efficient synthesis of diverse libraries of substituted quinazolines using microwave-assisted techniques is therefore a critical enabling technology for the discovery and optimization of new therapeutic agents.

References

Application Notes and Protocols for N-arylation of 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-arylation of 5-bromoquinazoline-2,4-diamine, a key transformation in the synthesis of diverse libraries of substituted quinazoline derivatives for drug discovery and development. The primary methods detailed are the Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed N-arylation (Ullmann condensation). These protocols are designed to be a practical guide for researchers in medicinal chemistry and organic synthesis.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In particular, 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[1] The N-arylation of the this compound core allows for the introduction of various aryl and heteroaryl moieties, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] Alternatively, copper-catalyzed N-arylation reactions offer a cost-effective and often complementary approach.[4][5] Microwave-assisted synthesis can significantly accelerate these reactions, leading to higher throughput in compound library generation.[1][6][7]

Data Presentation

The following table summarizes representative quantitative data for N-arylation reactions on similar quinazoline and aryl halide substrates, providing an expected range for yields and reaction times.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate NotesReference
Pd(OAc)₂X-PhosCs₂CO₃Toluene11012-2470-95General for aryl bromides.[8][8]
Pd₂(dba)₃BINAPNaOt-BuToluene1008-1665-90Effective for various aryl halides.General Buchwald-Hartwig conditions
CuItrans-N,N'-Dimethylcyclohexane-1,2-diamineK₂CO₃DMF1102450-80Copper-catalyzed conditions for N-arylation of heterocycles.[4][4][9]
Pd(OAc)₂X-PhosKOt-BuToluene100 (Microwave)0.3380-95Microwave-assisted Buchwald-Hartwig amination.[8][8]
None (Microwave)NoneNone2-Propanol80 (Microwave)0.3390-98Microwave-assisted synthesis of N-aryl-4-aminoquinazolines from 4-chloroquinazoline.[6][10][6][10]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • X-Phos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl amine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and X-Phos (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (or dioxane) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate gradient) to afford the desired N-aryl-5-bromoquinazoline-2,4-diamine derivative.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol provides an alternative method using a copper catalyst.

Materials:

  • This compound

  • Aryl amine (1.2 - 2.0 equivalents)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (20-40 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Resealable Schlenk tube or screw-cap vial

Procedure:

  • In a resealable Schlenk tube, combine CuI (0.1 eq), this compound (1.0 eq), the aryl amine (1.5 eq), and K₂CO₃ (2.1 eq).[9]

  • Evacuate and backfill the tube with an inert gas.

  • Add trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 eq) and anhydrous DMF via syringe.[9]

  • Seal the tube and heat the reaction mixture to 110-140 °C in a preheated oil bath with stirring for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a plug of silica gel or Celite, eluting with additional ethyl acetate.[9]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target compound.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Aryl Amine - Base (e.g., Cs2CO3) - Pd(OAc)2/Ligand (e.g., X-Phos) inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm add_solvent Add Anhydrous Solvent (e.g., Toluene) inert_atm->add_solvent heat Heat Reaction Mixture (100-110 °C) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter (through Celite) cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end_product N-Aryl-5-bromoquinazoline- 2,4-diamine purify->end_product G cluster_activation Normal EGFR Signaling cluster_inhibition Inhibition by N-Arylated Quinazoline EGFR EGFR Substrate Substrate Protein EGFR->Substrate phosphorylates No_Phosphorylation No Substrate Phosphorylation EGFR->No_Phosphorylation blocks ATP ATP ATP->EGFR binds to ATP-binding site Cell_Proliferation Cell Proliferation & Survival Substrate->Cell_Proliferation leads to Quinazoline_Inhibitor N-Arylated Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR competes with ATP for ATP-binding site Apoptosis Apoptosis No_Phosphorylation->Apoptosis leads to

References

Application Notes and Protocols: 2,4-Diaminoquinazoline Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 2,4-diaminoquinazoline scaffold, in particular, has proven to be a versatile core for the development of potent kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][4] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.[5][6] This document provides detailed application notes and protocols for the utilization of 2,4-diaminoquinazoline derivatives in kinase inhibition assays, offering a framework for their evaluation as potential therapeutic agents. While specific data for 5-Bromoquinazoline-2,4-diamine was not prominently available, this guide leverages data from structurally related 2,4-diaminoquinazoline and other quinazoline analogues to provide a comprehensive overview.

Data Presentation: Kinase Inhibitory Activity of Quinazoline Derivatives

The following table summarizes the in vitro kinase inhibitory activity of various quinazoline derivatives against a panel of cancer-relevant kinases. This data is essential for understanding the potency and selectivity of these compounds.

Compound ClassDerivative/CompoundTarget Kinase(s)IC50 (µM)Reference Cell Line(s)
Quinazoline-Isatin Hybrid Compound 6cEGFR0.083-
VEGFR-20.076-
HER20.138-
CDK20.183-
2-Anilino-4-alkylaminoquinazoline Compound 4cMCF-7Not specifiedBreast adenocarcinoma
HCT-116Not specifiedColon cancer
HePG-2Not specifiedHepatocellular carcinoma
HFB4Not specifiedHuman skin cancer
2-Anilino-4-alkylaminoquinazoline Compound 5bMCF-7Not specifiedBreast adenocarcinoma
HCT-116Not specifiedColon cancer
HePG-2Not specifiedHepatocellular carcinoma
HFB4Not specifiedHuman skin cancer
Quinazolin-4-one-based Hydroxamic Acid Compound 48cPI3Kγ, δ / HDAC6< 0.01 (nM)AML cell lines
Quinoxaline Derivative Compound 26eASK10.03017-

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data synthesized from multiple sources.[3][4][7][8]

Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival.[2] Dysregulation of the EGFR pathway is a common driver in various cancers.[3] 2,4-diaminoquinazoline derivatives have been developed as potent inhibitors of EGFR.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor 2,4-Diaminoquinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 2,4-diaminoquinazoline derivatives.

Experimental Protocols

General Protocol for an In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2,4-diaminoquinazoline derivatives against a target kinase. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each specific kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • This compound or other 2,4-diaminoquinazoline derivatives (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well assay plates (white, for luminescence-based assays)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Multimode plate reader

  • Staurosporine (as a positive control inhibitor)

  • DMSO (as a negative control)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the 2,4-diaminoquinazoline derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 0.1 nM).

  • Assay Plate Setup:

    • Add a small volume of the diluted compounds to the assay plate wells. Include wells for the negative control (DMSO only) and the positive control (staurosporine).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the specific peptide substrate, and the recombinant kinase.

    • Add the kinase/substrate master mix to each well of the assay plate.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.

    • Add the ATP solution to all wells to start the kinase reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's protocol. For example, in an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence signal using a multimode plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • The raw data (luminescence units) is converted to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, GraFit).[9]

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow A Compound Preparation (Serial Dilutions) B Assay Plate Setup (Add Compounds & Controls) A->B C Kinase/Substrate Addition B->C D Pre-incubation (Inhibitor-Kinase Binding) C->D E Initiate Reaction (Add ATP) D->E F Incubation (Kinase Reaction) E->F G Signal Detection (e.g., Luminescence) F->G H Data Analysis (IC50 Calculation) G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

2,4-Diaminoquinazoline derivatives represent a valuable class of compounds for the development of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this chemical scaffold. Through systematic screening and optimization, guided by robust in vitro assays, novel and selective kinase inhibitors can be identified for further preclinical and clinical development.

References

Application Notes: Cell-Based Assays for Evaluating 5-Bromoquinazoline-2,4-diamine as a Wnt Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of various cancers, including gastric cancer.[1] This has made the pathway a prime target for therapeutic intervention. Quinazoline derivatives have emerged as a promising class of small molecules for cancer therapy.[2] Notably, 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin pathway.[1] By inhibiting Lef1, 2,4-DAQ can suppress the expression of Wnt target genes, leading to reduced cancer cell growth and invasion.[1] This document provides detailed protocols for cell-based assays to evaluate the biological activity of a related compound, 5-Bromoquinazoline-2,4-diamine, as a potential inhibitor of the Wnt signaling pathway in gastric cancer cells.

Mechanism of Action

In a quiescent state, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent degradation. Upon binding of a Wnt ligand to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival. This compound is hypothesized to function similarly to 2,4-DAQ, inhibiting the interaction between β-catenin and TCF/LEF, thereby repressing the transcription of Wnt target genes.[1]

Experimental Protocols

This section details the protocols for three key cell-based assays to characterize the inhibitory potential of this compound on the Wnt signaling pathway.

TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of TCF/LEF response elements. Inhibition of the pathway leads to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.

Materials:

  • Gastric cancer cell line with active Wnt signaling (e.g., AGS or MKN45)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed gastric cancer cells into an opaque-walled 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Gastric cancer cell line (e.g., AGS, MKN45) and a non-cancerous control cell line (e.g., GES-1)

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression

This protocol measures the effect of this compound on the mRNA expression levels of known Wnt/β-catenin target genes, such as AXIN2, MYC, and LGR5.[1]

Materials:

  • Gastric cancer cell line (e.g., AGS)

  • Complete culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (AXIN2, MYC, LGR5) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture gastric cancer cells in 6-well plates and treat with an effective concentration of this compound (e.g., the determined IC50 value) for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a qPCR master mix and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated cells compared to the vehicle-treated control cells.

Data Presentation

The quantitative data obtained from the described assays should be summarized in tables for clear comparison and analysis.

Table 1: Inhibitory Concentration (IC50) of 2,4-Diaminoquinazoline Analogs in Gastric Cancer Cells and Patient-Derived Organoids (PDOs)

Cell Line/Organoid IDCell TypeIC50 (µM) of 2,4-DAQ
AGSGastric Cancer Cell LineN/A (Growth inhibition observed)
MKN45Gastric Cancer Cell LineN/A (Growth inhibition observed)
GES-1Gastric Mucosal Epithelial Cell LineHigher than AGS and MKN45
PDO-01Tumor110.0
PDO-01Non-Neoplastic464.5
PDO-02Tumor82.5
PDO-02Non-Neoplastic456.8
PDO-04Tumor24.1
PDO-04Non-Neoplastic242.0
PDO-06Tumor81.9
PDO-06Non-Neoplastic17.3

Note: Data for 2,4-DAQ is presented as a reference for the expected activity of this compound.[2]

Table 2: Effect of this compound on Wnt Target Gene Expression

Target GeneFold Change (Treated vs. Control)P-value
AXIN2[Insert experimental data][Insert experimental data]
MYC[Insert experimental data][Insert experimental data]
LGR5[Insert experimental data][Insert experimental data]

Mandatory Visualization

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto phosphorylates for degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome degraded Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Wnt Target Genes (AXIN2, MYC, etc.) TCF_LEF->Target_Genes activates transcription Inhibitor This compound Inhibitor->TCF_LEF inhibits interaction Experimental_Workflow cluster_assays Cell-Based Assays Assay1 TCF/LEF Luciferase Reporter Assay Data_Analysis Data Analysis and IC50 Determination Assay1->Data_Analysis Assay2 Cell Viability (MTT) Assay Assay2->Data_Analysis Assay3 qPCR for Wnt Target Genes Assay3->Data_Analysis Start Start: Culture Gastric Cancer Cells Treatment Treat cells with This compound Start->Treatment Treatment->Assay1 Treatment->Assay2 Treatment->Assay3 End End: Characterize Inhibitory Activity Data_Analysis->End

References

Application Notes and Protocols: 5-Bromoquinazoline-2,4-diamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed as targeted cancer therapies. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis. The compound 5-Bromoquinazoline-2,4-diamine belongs to this promising class of molecules. Its structural features, combining a quinazoline scaffold with a bromine substituent and two amino groups, suggest potential interactions with various biological targets implicated in cancer.

While specific data for this compound is limited in publicly available literature, this document provides a comprehensive guide for researchers to evaluate its potential application in cancer cell lines. The protocols and methodologies are based on established techniques for characterizing the anticancer properties of related quinazoline derivatives. The data presented is illustrative, drawing from studies on structurally similar bromo-quinazoline and diaminoquinazoline compounds to provide a framework for experimental design and data interpretation.

Potential Mechanisms of Action

Based on the activities of related quinazoline compounds, this compound may exert its anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

  • Wnt/β-catenin Signaling Inhibition: Aberrant Wnt signaling is a hallmark of several cancers, and some diaminoquinazolines have been shown to inhibit this pathway.[1][2]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a proven anticancer strategy, and certain diaminoquinazolines have demonstrated the ability to inhibit tubulin polymerization.[3]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.[1][4]

  • Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[1][4][5]

Data Presentation: Illustrative Antiproliferative Activity of Related Quinazoline Derivatives

The following tables summarize the cytotoxic activities of various bromo-quinazoline and diaminoquinazoline derivatives against a panel of human cancer cell lines. This data serves as a reference for the potential range of activity that might be observed with this compound.

Table 1: Cytotoxicity (IC₅₀ in µM) of Bromo-Quinazoline Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)MCF-7 (Breast)15.85 ± 3.32[6]
SW480 (Colon)17.85 ± 0.92[6]
9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazolineHeLa (Cervical)Cytotoxic at 29.8 and 74.6 µM[5]
2-Aryl-6,8-dibromo-4(3H)-quinazolinone (1f)MCF-7 (Breast)Not specified, but potent[7]
A549 (Lung)Not specified, but potent[7]
SKOV3 (Ovarian)Not specified, but potent[7]

Table 2: Cytotoxicity (IC₅₀ in µM) of 2,4-Diaminoquinazoline Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,4-Diaminoquinazoline derivative (8f)A549 (Lung)1.58 - 2.27 (range against 5 lines)[8]
MCF-7 (Breast)1.58 - 2.27 (range against 5 lines)[8]
HeLa (Cervical)1.58 - 2.27 (range against 5 lines)[8]
HT29 (Colon)1.58 - 2.27 (range against 5 lines)[8]
HCT-116 (Colon)1.58 - 2.27 (range against 5 lines)[8]
2-Anilino-4-alkylaminoquinazoline derivative (4c)MCF-7 (Breast)9.1 - 12.0 (range in µg/ml)[9]
HCT-116 (Colon)9.1 - 12.0 (range in µg/ml)[9]
HepG2 (Hepatocellular)9.1 - 12.0 (range in µg/ml)[9]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with the compound.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 5-Bromoquinazoline- 2,4-diamine Compound->EGFR Inhibition Compound->AKT Inhibition Compound->Bcl2 Inhibition

Caption: Potential inhibition of EGFR and downstream signaling pathways by this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Interpretation A1 Cancer Cell Line Culture A2 Treatment with This compound A1->A2 A3 MTT Assay A2->A3 B1 Cell Cycle Analysis (Flow Cytometry) A2->B1 B2 Apoptosis Assay (Annexin V/PI Staining) A2->B2 B3 Western Blot Analysis A2->B3 A4 Determine IC50 Value A3->A4 C1 Evaluate Antiproliferative Effect A4->C1 C2 Identify Effects on Cell Cycle and Apoptosis B1->C2 B2->C2 C3 Elucidate Mechanism of Action B3->C3 C1->C3 C2->C3

Caption: Experimental workflow for evaluating the anticancer properties of this compound.

References

Application Notes and Protocols: 5-Bromoquinazoline-2,4-diamine as a Versatile Fragment for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] The 2,4-diaminoquinazoline moiety, in particular, is a well-established pharmacophore known to interact with the hinge region of various protein kinases, making it an ideal starting point for the development of potent and selective inhibitors.[2] 5-Bromoquinazoline-2,4-diamine serves as an excellent starting fragment for fragment-based drug discovery (FBDD) and library synthesis. The bromine atom at the 5-position provides a convenient handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target protein.

These application notes provide detailed protocols for the synthesis of a diverse chemical library based on the this compound fragment via Suzuki-Miyaura coupling. Additionally, a general protocol for a representative kinase inhibition assay is included to facilitate the screening of the synthesized library.

Data Presentation

The following tables summarize the potential of 5-substituted 2,4-diaminoquinazoline derivatives as kinase inhibitors, based on data from analogous compounds. This data serves as a benchmark for the expected potency of libraries synthesized from the this compound fragment.

Table 1: Representative Kinase Inhibitory Activity of Substituted Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
BPR1K871Aurora A22N/AN/A
BPR1K871Aurora B13N/AN/A
BPR1K871FLT319N/AN/A
4 FLT3127N/AN/A
4 Aurora A5N/AN/A

Data is illustrative and based on quinazoline-based multi-kinase inhibitors.[3]

Table 2: Suzuki-Miyaura Coupling Reaction Parameters for Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-10012-1670-95
Pd(dppf)Cl₂ (3)-K₃PO₄ (2.2)DME802-475-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1008-1280-98

These conditions are generalized from protocols for Suzuki coupling of various aryl bromides and may require optimization for this compound.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Stirring and heating apparatus

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-aryl/heteroaryl-quinazoline-2,4-diamine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[6][7]

Materials:

  • Same as Protocol 1

  • Microwave synthesis reactor

Procedure:

  • In a microwave reaction vessel, combine this compound (0.5 mmol), the aryl or heteroaryl boronic acid (0.75 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.015 mmol).

  • Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Representative Kinase Inhibition Assay (e.g., Aurora Kinase A)

This protocol provides a general framework for a biochemical assay to screen the synthesized library for inhibitory activity against a representative protein kinase.

Materials:

  • Synthesized 5-substituted-2,4-diaminoquinazoline library compounds

  • Recombinant human Aurora Kinase A

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a stock solution of each library compound in 100% DMSO.

  • Create a serial dilution of each compound in assay buffer.

  • In a 384-well plate, add the diluted compounds. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the Aurora Kinase A enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G Workflow for Library Synthesis and Screening cluster_synthesis Library Synthesis cluster_screening Screening Cascade start This compound (Starting Fragment) suzuki Suzuki-Miyaura Coupling start->suzuki reagents Aryl/Heteroaryl Boronic Acids reagents->suzuki library 5-Substituted-2,4-diaminoquinazoline Library suzuki->library hts High-Throughput Screening (e.g., Kinase Panel) library->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation (IC50 Determination) hit_id->hit_val sar Structure-Activity Relationship (SAR) hit_val->sar lead_opt Lead Optimization sar->lead_opt

Caption: Library synthesis and screening workflow.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd ar_boronic Ar'-B(OH)₂ + Base borate_complex [Ar'-B(OH)₃]⁻ ar_boronic->borate_complex borate_complex->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product ar_br Ar-Br (this compound) ar_br->oxidative_addition

Caption: Suzuki-Miyaura catalytic cycle.

G Kinase Signaling Pathway Inhibition rtk Receptor Tyrosine Kinase (e.g., EGFR, FLT3) pi3k PI3K/Akt Pathway rtk->pi3k ras Ras/MAPK Pathway rtk->ras atp ATP atp->rtk binds to ATP pocket inhibitor 2,4-Diaminoquinazoline Derivative inhibitor->rtk competes with ATP proliferation Cell Proliferation, Survival, Angiogenesis pi3k->proliferation ras->proliferation

Caption: Kinase pathway inhibition mechanism.

References

Application Notes and Protocols for the Functionalization of the C-5 Position of the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C-5 position of the quinazoline ring, a crucial scaffold in medicinal chemistry. The protocols detailed below offer step-by-step guidance for key transformations, enabling the synthesis of novel quinazoline derivatives for drug discovery and development.

Introduction

The quinazoline core is a privileged heterocyclic motif found in numerous biologically active compounds, including approved drugs for treating cancer and hypertension. While functionalization at the C-2, C-4, and C-8 positions is well-established, selective modification of the C-5 position of the benzene ring portion of the quinazoline scaffold remains a synthetic challenge. Access to C-5 substituted quinazolines is highly desirable as it allows for the exploration of new chemical space and the development of structure-activity relationships (SAR) for various biological targets. This document focuses on transition-metal-catalyzed C-H activation as a primary strategy for introducing aryl and alkenyl groups at the C-5 position.

Key Synthetic Strategies

The direct C-H functionalization of the quinazoline core at the C-5 position is a powerful and atom-economical approach. This strategy avoids the need for pre-functionalized substrates, which often require multi-step synthetic sequences. The primary methods for C-5 functionalization rely on transition metal catalysis, particularly with palladium and rhodium complexes. These catalysts can selectively activate the C5-H bond, often guided by a directing group within the quinazoline-containing molecule, to facilitate the formation of new carbon-carbon bonds.

Palladium-Catalyzed C-5 Arylation

Palladium catalysis is a versatile tool for C-H arylation reactions. While direct C-5 arylation of the parent quinazoline is challenging, the use of a directing group can facilitate this transformation. For instance, a directing group at a nearby position can orient the palladium catalyst to the C-5 position for selective C-H activation and subsequent coupling with an aryl halide or its equivalent.

Rhodium-Catalyzed C-5 Alkenylation

Rhodium catalysts have shown remarkable efficacy in C-H alkenylation reactions. Similar to palladium-catalyzed arylations, a directing group is often employed to achieve high regioselectivity for the C-5 position. These reactions typically involve the coupling of the quinazoline substrate with an alkene coupling partner.

Data Presentation

The following tables summarize representative quantitative data for C-H functionalization reactions on quinazoline-related scaffolds. It is important to note that while the focus is on C-5 functionalization, data for other positions are included for comparative purposes due to the limited availability of extensive substrate scope studies specifically for the C-5 position of quinazolines.

Table 1: Palladium-Catalyzed C-H Arylation of Quinazolinone Derivatives

EntryQuinazolinone SubstrateArylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Phenylquinazolin-4(3H)-one4-IodotoluenePd(OAc)₂ (5)K₂CO₃DMA1202485N/A
22-Phenylquinazolin-4(3H)-one4-IodoanisolePd(OAc)₂ (5)Cs₂CO₃DMA1202478N/A
32-Phenylquinazolin-4(3H)-one1-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)K₂CO₃DMA1202465N/A
42-(Furan-2-yl)quinazolin-4(3H)-one4-IodotoluenePd(OAc)₂ (5)Cs₂CO₃DMA1202472N/A

Table 2: Rhodium-Catalyzed C-H Alkenylation of Naphthoquinone (a Quinazoline Analogue) [1][2]

EntryNaphthoquinone SubstrateAlkeneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-1,4-naphthoquinoneN-Phenylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (20)DCE801288[1][2]
22-(Methylamino)-1,4-naphthoquinoneN-Phenylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (20)DCE801292[1][2]
32-(Ethylamino)-1,4-naphthoquinoneN-Methylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (20)DCE801285[1][2]
42-(Propylamino)-1,4-naphthoquinoneN-Ethylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (20)DCE801290[1][2]

Note: This data for the C-5 alkenylation of 2-amino-1,4-naphthoquinones is presented as a close analogy to the functionalization of the quinazoline ring, demonstrating the feasibility of Rh(III)-catalyzed C-H activation at the C-5 position of a related fused heterocyclic system.[1][2]

Experimental Protocols

The following are detailed, representative protocols for the C-5 functionalization of a quinazoline-related scaffold. These protocols are adapted from literature procedures for similar heterocyclic systems and should be optimized for specific quinazoline substrates.

Protocol 1: Palladium-Catalyzed C-5 Arylation of a 4-Quinolone Derivative (Adapted)

This protocol is adapted from methodologies for the C-H arylation of related heterocyclic systems and provides a starting point for the C-5 arylation of quinazolinone derivatives.

Materials:

  • 4-Quinolone derivative (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic acid (30 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the 4-quinolone derivative (e.g., 0.5 mmol), aryl iodide (0.75 mmol), Pd(OAc)₂ (0.025 mmol), pivalic acid (0.15 mmol), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMA (2.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C-5 arylated product.

Protocol 2: Rhodium-Catalyzed C-5 Alkenylation of a 4-Quinolone Derivative (Adapted)[1][2]

This protocol is based on the successful C-5 alkenylation of 2-amino-1,4-naphthoquinones and can be adapted for quinazolinone substrates.[1][2]

Materials:

  • 4-Quinolone derivative with a directing group (e.g., 2-amino) (1.0 equiv)

  • Maleimide derivative (1.2 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂·H₂O (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the 4-quinolone derivative (e.g., 0.2 mmol), maleimide derivative (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol), AgSbF₆ (0.04 mmol), and Cu(OAc)₂·H₂O (0.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired C-5 alkenylated product.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR P_Tyr Phosphorylated Tyrosine Residues EGFR->P_Tyr ATP binding & autophosphorylation Quinazoline C-5 Functionalized Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_Tyr->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway inhibition by a C-5 functionalized quinazoline derivative.

Experimental Workflow

G start Start: Quinazoline Substrate & Reagents reaction Reaction Setup: - Inert Atmosphere - Solvent Addition - Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Dilution - Extraction - Washing & Drying monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization product Final Product: C-5 Functionalized Quinazoline characterization->product

Caption: General experimental workflow for C-5 functionalization of quinazolines.

Logical Relationship

G quinazoline Quinazoline Core ch_activation C5-H Bond Activation quinazoline->ch_activation dg Directing Group (e.g., -NH₂, -OH) dg->ch_activation Directs catalyst Transition Metal Catalyst (Pd or Rh) catalyst->ch_activation Catalyzes coupling_partner Coupling Partner (Aryl Halide or Alkene) cc_formation C-C Bond Formation coupling_partner->cc_formation ch_activation->cc_formation product C-5 Functionalized Quinazoline cc_formation->product

Caption: Logical relationship for directed C-5 functionalization of the quinazoline ring.

References

Application Notes and Protocols for In Vitro Testing of 5-Bromoquinazoline-2,4-diamine as an Antifolate Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of chemotherapeutic agents that act by inhibiting the function of enzymes involved in the folate metabolic pathway.[1] A primary target of these agents is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication and cell proliferation.[1][2] The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore known to exhibit potent DHFR inhibitory activity.[3][4]

This document provides detailed application notes and protocols for the in vitro evaluation of 5-Bromoquinazoline-2,4-diamine as a potential antifolate agent. While specific experimental data for this compound is not extensively available in publicly accessible literature, the protocols and illustrative data presented herein are based on established methodologies for characterizing potent antifolate compounds.

Mechanism of Action: Inhibition of the Folate Pathway

Antifolate agents like this compound are designed to competitively inhibit dihydrofolate reductase (DHFR). By binding to the active site of DHFR, these compounds prevent the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor that, in its various forms, donates one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. The depletion of the THF pool ultimately disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]

folate_pathway Folate Metabolic Pathway and DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Product Antifolate This compound Antifolate->DHFR Inhibition

Mechanism of Antifolate Action

Illustrative Data Presentation

The following tables present hypothetical yet representative data for the in vitro activity of this compound as a DHFR inhibitor and as an inhibitor of cancer cell proliferation. This data is intended to serve as a template for the presentation of experimental results obtained using the protocols described below.

Table 1: Illustrative DHFR Inhibition Activity

CompoundTarget EnzymeIC50 (nM)
This compoundHuman DHFR5.2
Methotrexate (Control)Human DHFR2.5

IC50: The half maximal inhibitory concentration.

Table 2: Illustrative Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)0.8
HCT116 (Colon Cancer)1.2
A549 (Lung Cancer)1.5
Methotrexate (Control)MCF-7 (Breast Cancer)0.4
HCT116 (Colon Cancer)0.7
A549 (Lung Cancer)0.9

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against purified human DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[5][6]

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (Test Compound)

  • Methotrexate (Positive Control)

  • DMSO (for compound dissolution)

  • 96-well UV-transparent microplate

  • Microplate reader with kinetic measurement capabilities at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10X Assay Buffer stock.

    • Dissolve DHF and NADPH in Assay Buffer to create stock solutions (e.g., 10 mM).

    • Dissolve the test compound and methotrexate in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Plate Setup:

    • In a 96-well plate, add Assay Buffer, diluted DHFR enzyme, and various concentrations of the test compound or positive control.

    • Include wells for:

      • Blank: Assay Buffer only.

      • Enzyme Control: DHFR enzyme without any inhibitor.

      • Test Compound: DHFR enzyme with serial dilutions of this compound.

      • Positive Control: DHFR enzyme with serial dilutions of methotrexate.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing DHF and NADPH in Assay Buffer.

    • Add the reaction mixture to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 340 nm in kinetic mode.

    • Take readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effect of this compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • This compound (Test Compound)

  • Methotrexate (Positive Control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include untreated wells as a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro testing of this compound as an antifolate agent.

experimental_workflow In Vitro Antifolate Testing Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay DHFR_prep Prepare DHFR Assay Reagents DHFR_plate Set up 96-well Plate DHFR_prep->DHFR_plate DHFR_incubate Pre-incubate with Inhibitor DHFR_plate->DHFR_incubate DHFR_read Kinetic Read at 340 nm DHFR_incubate->DHFR_read data_analysis Data Analysis (IC50 Determination) DHFR_read->data_analysis cell_seed Seed Cancer Cells cell_treat Treat with Compound cell_seed->cell_treat cell_incubate Incubate (48-72h) cell_treat->cell_incubate cell_MTT Add MTT and Solubilize cell_incubate->cell_MTT cell_read Read Absorbance at 570 nm cell_MTT->cell_read cell_read->data_analysis compound_prep Prepare Stock Solutions of This compound compound_prep->DHFR_prep compound_prep->cell_treat

Workflow for In Vitro Antifolate Evaluation

References

Application Notes and Protocols: 5-Bromoquinazoline-2,4-diamine as a Putative Inhibitor of the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin pathway, is a hallmark of numerous cancers, including colorectal and gastric cancers. This has led to significant interest in developing small molecule inhibitors of Wnt signaling as potential therapeutic agents. The 2,4-diaminoquinazoline scaffold has emerged as a promising chemotype for targeting this pathway. Evidence suggests that compounds based on this scaffold can inhibit Wnt signaling by acting on downstream components, making them potentially effective in cancers with mutations in adenomatous polyposis coli (APC) or β-catenin (CTNNB1).[1]

5-Bromoquinazoline-2,4-diamine is a member of this chemical class. While specific data on its activity against the Wnt pathway is not extensively published, its structural similarity to other active 2,4-diaminoquinazolines suggests it may function as an inhibitor of Wnt/β-catenin signaling. These application notes provide a summary of the putative mechanism of action and generalized protocols for evaluating the efficacy of this compound as a Wnt signaling inhibitor.

Putative Mechanism of Action

In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin by a destruction complex. Upon Wnt binding to its receptors, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors.[1]

2,4-diaminoquinazoline derivatives have been shown to suppress Wnt/β-catenin signaling without altering the total levels of β-catenin protein.[1] This suggests a mechanism of action downstream of β-catenin stabilization, potentially through the inhibition of the interaction between β-catenin and its transcriptional co-activators, such as TCF/LEF.[2]

Wnt_Inhibition_Mechanism cluster_inhibitor Proposed Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex | Beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->Beta_Catenin_cyto Degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Activation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Inhibitor This compound Inhibitor->TCF_LEF |

Figure 1: Proposed mechanism of Wnt pathway inhibition.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on activities reported for other 2,4-diaminoquinazoline inhibitors. Researchers should generate their own data for this specific compound.

Table 1: In Vitro Wnt Signaling Inhibition

Cell Line Assay Type Readout IC₅₀ (µM)
HCT116 Super8xTOPFlash Reporter Luciferase Activity 5 - 20
SW480 Super8xTOPFlash Reporter Luciferase Activity 5 - 25

| HEK293T | Super8xTOPFlash Reporter | Luciferase Activity | 10 - 30 |

Table 2: Anti-proliferative Activity

Cell Line Wnt Pathway Status Assay Type GI₅₀ (µM)
HCT116 APC mutant Cell Viability 4 - 18
SW480 APC mutant Cell Viability 5 - 20
DLD-1 APC mutant Cell Viability 6 - 22
HT29 APC mutant Cell Viability 7 - 25

| RKO | Wild-type APC | Cell Viability | > 50 |

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.

Protocol 1: TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Luciferase_Assay_Workflow A Seed cells in 96-well plates B Transfect with TCF/LEF reporter and Renilla control plasmids A->B C Treat with this compound (various concentrations) B->C D Stimulate Wnt pathway (e.g., with Wnt3a conditioned media or GSK3β inhibitor) C->D E Lyse cells and measure Firefly and Renilla luciferase activity D->E F Normalize Firefly to Renilla activity and calculate % inhibition E->F

Figure 2: Luciferase reporter assay workflow.

Materials:

  • HCT116 or HEK293T cells

  • Super8xTOPFlash (Firefly luciferase) and pRL-TK (Renilla luciferase) plasmids

  • Lipofectamine 2000 or similar transfection reagent

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021)

  • This compound stock solution (in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed cells (e.g., HCT116) into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect cells with Super8xTOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

  • Incubate for 1-2 hours, then add Wnt3a conditioned media or a GSK3β inhibitor to stimulate the Wnt pathway.

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percent inhibition relative to the vehicle-treated, Wnt-stimulated control.

  • Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.

Protocol 2: Western Blotting for Wnt Target Genes

This protocol is used to assess the effect of the compound on the protein levels of β-catenin and its downstream targets.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (GAPDH).

Protocol 3: Cell Viability/Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines with aberrant Wnt signaling.

Materials:

  • Wnt-dependent (e.g., HCT116, SW480) and Wnt-independent (e.g., RKO) cancer cell lines

  • This compound

  • CellTiter-Glo Luminescent Cell Viability Assay or similar MTT/XTT-based assays

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well).

  • Allow cells to adhere overnight.

  • Add serial dilutions of this compound to the wells.

  • Incubate for 72 hours.

  • Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Calculate the percent growth inhibition relative to vehicle-treated controls.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting percent inhibition against log concentration.

Conclusion

This compound belongs to a class of compounds with the potential to inhibit the canonical Wnt signaling pathway at a downstream node. The provided protocols offer a framework for researchers to investigate its specific activity and mechanism of action. Due to the limited specific literature on this particular analog, thorough experimental validation is crucial. These studies will help to determine if this compound is a viable tool for cancer research and potential drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Bromoquinazoline-2,4-diamine. Our aim is to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of this compound?

A common and effective route starts from 2-amino-6-bromobenzonitrile, which undergoes cyclization with a source of the C2-N3-C4 unit, such as dicyandiamide or guanidine, to form the quinazoline ring system.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in quinazoline synthesis can often be attributed to several factors.[1] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Some synthetic methods require high temperatures to proceed efficiently.[1]

  • Reagent Quality: The purity of starting materials, particularly the aminobenzonitrile derivative, is crucial. Impurities can interfere with the reaction.

  • Inefficient Cyclization: The ring-closing step to form the quinazoline core can be sensitive to the choice of solvent and base.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

Q3: I am observing significant impurity formation. What are the common side products and how can I minimize them?

Common impurities can arise from incomplete reactions, side reactions of the starting materials, or degradation of the product. One potential side reaction is the formation of quinazoline-2,4-dione derivatives if water is present in the reaction mixture. To minimize impurities, ensure all reagents and solvents are dry and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitoring the reaction progress by TLC or LC-MS can help in identifying the optimal reaction time to minimize byproduct formation.[1]

Q4: What are the recommended purification methods for this compound?

Purification can often be achieved through recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. For more challenging separations, column chromatography on silica gel is a standard method.[2] The choice of eluent will depend on the polarity of the impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature Verify the optimal temperature for your specific protocol. Some cyclization reactions require heating above 120°C.[1] Consider performing small-scale experiments at a range of temperatures to find the optimum.
Inappropriate Solvent The polarity and boiling point of the solvent can significantly influence the reaction outcome. Common solvents for quinazoline synthesis include DMF, ethanol, and toluene.[1] If yield is low, consider switching to a different solvent.
Sub-optimal Base Selection The choice and amount of base can be critical. For syntheses involving guanidine or similar reagents, bases like potassium carbonate (K₂CO₃) have been shown to be effective.[3] A screening of different bases (e.g., Cs₂CO₃, Na₂CO₃, NaOH) may be necessary to optimize the yield.[3]
Poor Quality Starting Materials Ensure the purity of your 2-amino-6-bromobenzonitrile and other reagents. Impurities can inhibit the reaction or lead to unwanted side products.
Insufficient Reaction Time Monitor the consumption of starting materials using TLC or LC-MS to ensure the reaction has gone to completion. Reaction times can vary from a few hours to over 24 hours.[1]
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Persistent Impurities If recrystallization is ineffective, consider an extraction-adsorption method. This involves dissolving the crude product in a suitable solvent and treating it with an adsorbent like silica gel to remove polar impurities.
Product Oiling Out During Recrystallization This can happen if the solvent system is not ideal. Try a different solvent or a mixture of solvents. Adding the anti-solvent more slowly or at a different temperature can also help.
Co-eluting Impurities in Column Chromatography If impurities have similar polarity to the product, try a different solvent system for elution or consider using a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Cyclization of 2-Amino-6-bromobenzonitrile with Guanidine

This protocol is a general guideline for a common synthesis route. Optimization of specific conditions is recommended.

Materials:

  • 2-Amino-6-bromobenzonitrile

  • Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-amino-6-bromobenzonitrile (1.0 eq), guanidine hydrochloride (1.5 eq), and potassium carbonate (3.0 eq).

  • Add dry DMF as the solvent.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Base on the Yield of a Quinazolinone Synthesis (Model Reaction)

This table is based on a model reaction for a related quinazoline synthesis and illustrates the importance of base selection on the final product yield.[3]

EntryBaseYield (%)
1Cs₂CO₃81.2
2K₂CO₃96.8
3Na₂CO₃75.4
4NaOH68.1

Table 2: Effect of Catalyst Loading on a Model Quinazoline Synthesis

This data highlights the impact of catalyst concentration on reaction yield in a copper-catalyzed synthesis of a quinazolinone.[3]

EntryCuI (equiv)Yield (%)
10.296.8
20.145.6

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-amino-6-bromobenzonitrile, guanidine, and K₂CO₃ in DMF heat Heat to 80-100 °C under inert atmosphere reagents->heat 1 monitor Monitor by TLC/LC-MS heat->monitor 2 quench Cool and quench with ice water monitor->quench 3 filter Filter precipitate quench->filter 4 purify Recrystallize or Column Chromatography filter->purify 5 product 5-Bromoquinazoline- 2,4-diamine purify->product 6

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue conditions Sub-optimal Reaction Conditions start->conditions reagents Poor Reagent Quality start->reagents side_reactions Side Reactions start->side_reactions optimize_temp Optimize Temperature & Time conditions->optimize_temp screen_solvents Screen Solvents & Bases conditions->screen_solvents purify_reagents Purify Starting Materials reagents->purify_reagents inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere optimize_temp->start Re-evaluate screen_solvents->start Re-evaluate purify_reagents->start Re-evaluate inert_atmosphere->start Re-evaluate

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Purification of 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromoquinazoline-2,4-diamine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to purify by standard silica gel chromatography?

A1: The difficulty in purifying this compound (CAS 119584-75-7) arises from its chemical properties.[1][2][3] The presence of two basic amino groups makes the molecule highly polar and prone to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel.[4] This can lead to several common issues:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to broad fractions and poor separation.

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted from the column, resulting in low recovery.[4]

  • Poor Resolution: Tailing and strong adsorption make it difficult to separate the target compound from impurities with similar polarity.

Q2: My compound is streaking badly on the TLC plate. How will this affect my column, and what can I do about it?

A2: Streaking on a TLC plate is a clear indicator that you will face similar, if not worse, issues on a silica gel column. This is often caused by the basic amine groups interacting with the acidic silica. To solve this, you should add a basic modifier to your solvent system. A common and effective strategy is to add a small amount of triethylamine (TEA), typically 0.5-2%, to the eluent.[4][5] This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation.

Q3: My compound won't move off the baseline in any common solvent system (EtOAc/Hexane, DCM/MeOH). What should I do?

A3: If this compound remains at the origin (Rf = 0), the eluent is not polar enough to move it up the column. Because of its high polarity, more aggressive solvent systems are often required.[4][6] Consider using a stock solution of 10% ammonium hydroxide in methanol and adding 1-10% of this stock to dichloromethane.[7] This both increases the polarity and adds a basic modifier to improve peak shape.

Q4: I'm concerned my compound might be degrading on the silica gel. How can I check for this?

A4: Compound degradation on silica is a known issue for sensitive molecules.[7] You can test for stability using a 2D TLC analysis.

  • Spot your compound on the corner of a square TLC plate.

  • Run the TLC in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees.

  • Run the TLC again in the same solvent system.

  • If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, new spots will appear off the diagonal.[7]

Q5: Should I use a different stationary phase instead of silica gel?

A5: Yes, if modifying the mobile phase doesn't resolve your issues, changing the stationary phase is an excellent alternative.[4][6]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For a basic compound like this, basic or neutral alumina is recommended.[6]

  • Amine-Functionalized Silica: This is a specialty silica gel where the surface is bonded with amino groups, making it ideal for purifying basic compounds without tailing.

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be highly effective for purifying polar compounds.[4][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing / Streaking Strong interaction of basic amine groups with acidic silica gel.1. Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent.[4][5] 2. Switch to a neutral or basic alumina stationary phase.[6] 3. Use an amine-functionalized silica column.
Low or No Product Recovery 1. Compound is irreversibly adsorbed onto the silica. 2. Compound is highly diluted in many fractions.[7]1. Deactivate the silica gel by flushing the packed column with an eluent containing TEA before loading the sample.[4][5] 2. Switch to an alternative stationary phase like basic alumina or C18 reversed-phase.[4] 3. Concentrate a wider range of fractions and re-check by TLC.
Co-elution with Impurities The chosen solvent system does not provide adequate separation (ΔRf is too small).1. Perform extensive TLC trials to find a solvent system that maximizes the Rf difference between your product and the impurity.[4] 2. Run a shallow gradient elution, starting with a low polarity and increasing it very slowly. 3. Consider using a different stationary phase (e.g., alumina, C18) which may alter the elution order.[4][6]
Product Crashing/Precipitating on Column The sample was dissolved in a strong solvent for loading, but it is insoluble in the less polar running eluent.[6]1. Use the "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5][8] This powder can then be carefully added to the top of the column.
Compound Runs Too Fast (High Rf) The eluent is too polar.1. Decrease the percentage of the polar solvent in your mobile phase (e.g., decrease methanol in a DCM/MeOH system). 2. An ideal Rf for good separation on a column is typically between 0.2 and 0.4.[7]

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. TLC Analysis and Solvent Selection:

  • Dissolve a small sample of the crude material.

  • Test various solvent systems on TLC plates to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4.[7]

  • Suggested Starting Systems:

    • Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA) (e.g., 98:2:1 DCM/MeOH/TEA, adjust ratio as needed)

    • Ethyl Acetate (EtOAc) / Hexane with 1% TEA

    • DCM with 1-5% of a (10% NH4OH in MeOH) stock solution.[7]

2. Column Preparation:

  • Select a column of appropriate size (typically using 30-50g of silica per 1g of crude material).

  • Plug the bottom of the column with glass wool or cotton, and add a thin layer of sand.[9]

  • Prepare a slurry of silica gel in the initial, least polar eluent.[10]

  • Pour the slurry into the column, tapping gently to pack the silica uniformly and remove air bubbles. Allow the silica to settle, draining excess solvent until it is level with the top of the silica bed.

  • Add a protective layer of sand on top of the silica gel.[11]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a strong solvent (like DCM or MeOH).

  • Add silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder onto the sand layer of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes. If separation is difficult, a gradient elution (slowly increasing the percentage of the polar solvent) is recommended.[5]

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure to isolate the purified this compound.

Visualizations

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Find solvent system (Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting_Tree Start Problem: Poor Separation / Tailing CheckModifier Is a basic modifier (e.g., TEA) in the eluent? Start->CheckModifier AddModifier Solution: Add 1% TEA or NH4OH to the mobile phase. CheckModifier->AddModifier No CheckStationary Are you using standard silica gel? CheckModifier->CheckStationary Yes ChangeStationary Solution: Switch to basic/neutral alumina or reversed-phase (C18). CheckStationary->ChangeStationary Yes OptimizeSolvent Solution: Re-optimize solvent system using TLC. Try a gradient. CheckStationary->OptimizeSolvent No

References

Technical Support Center: Synthesis of 2,4-Diaminoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diaminoquinazolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of 2,4-diaminoquinazolines.

Issue 1: Low Yield of the Desired 2,4-Diaminoquinazoline and a Complex Mixture of Products.

Question: My reaction to synthesize a 2,4-diaminoquinazoline from 2,4-dichloroquinazoline is resulting in a low yield of the target molecule and a complex mixture of products. What are the likely causes and how can I improve the outcome?

Answer: This is a common issue and often points to problems with controlling the regioselectivity of the sequential amination reactions. The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive than the chlorine at the C2 position.[1][2][3] Therefore, a two-step approach with careful temperature control is crucial for a clean and high-yielding synthesis.

Troubleshooting Steps:

  • Stepwise Temperature Control:

    • First Amination (C4-Position): The first nucleophilic substitution at the C4 position should be carried out at a lower temperature, typically ranging from 0°C to room temperature.[2] This exploits the higher reactivity of the C4 position and minimizes the premature reaction at C2.

    • Second Amination (C2-Position): After the first amination is complete (monitored by TLC or LC-MS), the second amination at the C2 position requires more forcing conditions. This usually involves heating the reaction mixture, often to reflux, to overcome the lower reactivity of the C2 position.[4]

  • Monitor Reaction Progress: It is essential to monitor the consumption of the starting 2,4-dichloroquinazoline and the formation of the intermediate 4-amino-2-chloroquinazoline before proceeding to the second amination step. This ensures that the first reaction has gone to completion, preventing a mixture of starting material, mono-aminated, and di-aminated products in the final reaction mixture.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is commonly used to scavenge the HCl generated during the reaction. Solvents like ethanol, isopropanol, or THF are often employed.

Issue 2: Formation of an Insoluble Dimer as a Major Byproduct.

Question: I am performing a solid-phase synthesis of a 2,4-diaminoquinazoline using a diamine, and I am observing a significant amount of an insoluble, high molecular weight byproduct, which I suspect is a dimer. How can I prevent this?

Answer: Dimerization is a known side reaction in the solid-phase synthesis of 2,4-diaminoquinazolines when using symmetrical or unsymmetrical diamines. This occurs when one molecule of the diamine cross-links two quinazoline scaffolds attached to the solid support. The extent of dimer formation is influenced by the reaction solvent and the swelling properties of the resin.[5]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent plays a critical role in minimizing dimer formation. Solvents that lead to better swelling of the polystyrene resin can help to spatially separate the reactive sites, thus reducing the likelihood of cross-linking. The amount of dimer formation has been observed to decrease in the order: ethanol > DMSO > DMF ≈ toluene.[5] Therefore, using a solvent like DMF or toluene is recommended.

  • Excess of Diamine: While it may seem counterintuitive, using a large excess of the diamine in the solution phase can favor the mono-substitution on the resin-bound quinazoline.

Quantitative Data on Dimer Formation:

The following table summarizes the percentage of monomer and dimer formation in different solvents during the reaction of a resin-bound chloroquinazoline with piperazine.

SolventTemperature (°C)Monomer (%)Dimer (%)
DMF1203616
Ethanol854750
DMSO1206628
Toluene1208116

Data adapted from J. Comb. Chem. 2001, 3, 6, 590–597. The percentages are based on HPLC-UV analysis and are uncorrected for molar extinction coefficients.[5]

Issue 3: Presence of Quinazolinone Impurities in the Final Product.

Question: My final 2,4-diaminoquinazoline product is contaminated with a significant amount of a quinazolinone byproduct. What is the source of this impurity and how can I avoid it?

Answer: The formation of quinazolinone impurities is typically due to the hydrolysis of the chloro-substituents on the quinazoline ring, either from the starting 2,4-dichloroquinazoline or the 4-amino-2-chloroquinazoline intermediate.[6] This can occur if there is residual water in the reaction mixture or during workup and purification.

Troubleshooting Steps:

  • Anhydrous Reaction Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Careful Workup: During the aqueous workup, minimize the contact time of the product with water, especially if the solution is acidic or basic, as this can promote hydrolysis.

  • Purification: If quinazolinone impurities are formed, they can often be separated from the desired 2,4-diaminoquinazoline product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2,4-diaminoquinazolines from 2,4-dichloroquinazoline?

A1: The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. The more electrophilic C4 position is attacked first by an amine, followed by the attack of a second amine at the less reactive C2 position under more forcing conditions.

Q2: How can I purify my 2,4-diaminoquinazoline product from unreacted starting materials and side products?

A2: Purification is typically achieved through standard laboratory techniques:

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the desired product from starting materials, mono-substituted intermediates, and other byproducts. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent way to obtain highly pure material.[7] The choice of solvent depends on the solubility of the product and impurities.

Q3: Are there alternative starting materials to 2,4-dichloroquinazoline for the synthesis of 2,4-diaminoquinazolines?

A3: Yes, another common route starts from 2-aminobenzonitrile, which can be cyclized with guanidine or its derivatives.[8][9][10] This method avoids the use of harsh chlorinating agents like phosphorus oxychloride. However, this route can sometimes lead to the formation of 2-amino-4-iminoquinazolines as byproducts, depending on the reaction conditions and the nature of the guanidine reagent used.[9]

Q4: What are the potential side reactions when using guanidine in the synthesis of 2,4-diaminoquinazolines?

A4: Guanidine can undergo self-condensation reactions under certain conditions, although this is less common in the context of quinazoline synthesis.[11][12] A more relevant side reaction when reacting 2-aminobenzonitriles with certain carbodiimides (which can be considered as dehydrated guanidines) is the formation of 2-amino-4-iminoquinazolines instead of the desired 2,4-diaminoquinazolines.[9]

Experimental Protocols

Protocol 1: General Procedure for the Two-Step Synthesis of N2,N4-Disubstituted 2,4-Diaminoquinazolines from 2,4-Dichloroquinazoline
  • First Amination (C4-Substitution):

    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol or THF) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add the first amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, the solvent can be removed under reduced pressure.

  • Second Amination (C2-Substitution):

    • To the crude 4-amino-2-chloroquinazoline intermediate, add the second amine (1.5-2.0 eq) and a suitable solvent (e.g., ethanol or DMF).

    • Heat the reaction mixture to reflux (typically 80-120°C) and stir for 12-24 hours, monitoring the progress by TLC/LC-MS.

    • After completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a 2,4-Diaminoquinazoline from 2-Aminobenzonitrile and Guanidine
  • Reaction Setup:

    • In a sealed tube, combine 2-aminobenzonitrile (1.0 eq), guanidine hydrochloride (1.5 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent like DMF.

  • Reaction:

    • Heat the mixture at 120-150°C for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts 2_4_dichloro 2,4-Dichloroquinazoline Step1 Step 1: C4-Amination (0°C to RT) 2_4_dichloro->Step1 Amine1 Primary/Secondary Amine 1 (R1-NHR2) Amine1->Step1 Amine2 Primary/Secondary Amine 2 (R3-NHR4) Step2 Step 2: C2-Amination (Reflux) Amine2->Step2 Intermediate 4-Amino-2-chloroquinazoline Step1->Intermediate Byproduct1 Quinazolinone (Hydrolysis) Step1->Byproduct1 H2O Intermediate->Step2 Intermediate->Byproduct1 H2O Product N2,N4-Disubstituted 2,4-Diaminoquinazoline Step2->Product Byproduct2 Dimer (with Diamines) Step2->Byproduct2 Diamine Reactant

Caption: Workflow for the synthesis of 2,4-diaminoquinazolines from 2,4-dichloroquinazoline, highlighting key steps and potential side products.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Mixture Analyze product mixture (TLC, LC-MS, NMR) Start->Check_Mixture Identify_Impurity Identify major impurity Check_Mixture->Identify_Impurity Quinazolinone Quinazolinone Impurity Identify_Impurity->Quinazolinone Hydrolysis Dimer Dimer Impurity Identify_Impurity->Dimer Cross-linking Unreacted_SM Unreacted Starting Material / Mono-adduct Identify_Impurity->Unreacted_SM Incomplete Reaction Solution_Quinazolinone Use anhydrous conditions and careful workup Quinazolinone->Solution_Quinazolinone Solution_Dimer Optimize solvent (e.g., DMF, Toluene) Dimer->Solution_Dimer Solution_Unreacted Optimize reaction time and temperature for each step Unreacted_SM->Solution_Unreacted

Caption: A logical troubleshooting guide for identifying and resolving common side reactions in 2,4-diaminoquinazoline synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Halogenated Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and functionalization of halogenated quinazoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for introducing halogens onto a quinazoline core?

A1: The main strategies for synthesizing halogenated quinazolines are:

  • Direct Halogenation: This involves the electrophilic substitution on a pre-formed quinazoline or quinazolinone ring. Palladium-catalyzed C-H activation using N-halosuccinimides (NCS, NBS, NIS) is a common method that offers high regioselectivity.[1] Metal-free methods using reagents like trihaloisocyanuric acid at room temperature have also been developed for selective halogenation.[2]

  • Synthesis from Halogenated Precursors: A more traditional and reliable method is to start with a halogenated precursor, such as a halogenated anthranilic acid.[3] This approach definitively establishes the halogen's position from the beginning of the synthetic sequence.[3]

Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a haloquinazoline is failing or giving a low yield. What are the most common reasons?

A2: Low yields in cross-coupling reactions with haloquinazolines often stem from a few key factors. The reactivity of the C-X bond is critical, with the general trend being I > Br >> Cl.[4][5] For less reactive chloroquinazolines, careful optimization is required.[4][6] Common culprits include an inefficient catalyst system, an unsuitable base, sub-optimal temperature, or instability of the coupling partner (like boronic acids in Suzuki reactions).[4][6]

Q3: I am observing significant side products. What are the most common ones and how can I prevent them?

A3: Common side reactions include:

  • Hydrodehalogenation: This is the reduction of the carbon-halogen bond and can be a significant issue in palladium-catalyzed reactions.[1] The choice of phosphine ligand can influence the extent of this side reaction.[1]

  • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself. This is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not generated efficiently.[4]

  • Diamide Formation: When synthesizing the quinazolinone ring from an anthranilic acid via a benzoxazinone intermediate, the benzoxazinone can be hydrolyzed, leading to an acyclic diamide.[3] Ensuring strictly anhydrous conditions can minimize this.[3]

Q4: How do substituents on the quinazoline ring affect halogenation reactions?

A4: Substituents significantly impact both the reaction rate and regioselectivity. Electron-donating groups generally activate the aromatic ring, making it more susceptible to electrophilic attack and often leading to higher yields.[1] Conversely, strong electron-withdrawing groups can decrease reactivity.[1] The position of these groups directs the halogenation to specific sites on the ring.

Q5: What are the advantages of using microwave-assisted synthesis for quinazoline derivatives?

A5: Microwave irradiation (MWI) offers several advantages over conventional heating. It can dramatically reduce reaction times, often from hours to minutes.[7][8] MWI can also lead to higher yields and cleaner reactions by minimizing the formation of byproducts that may occur at prolonged high temperatures.[3][7] In some cases, it allows for solvent-free reactions, which is a greener chemistry approach.[7][9]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Question: My reaction is producing a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer: A systematic evaluation of your experimental setup is key to identifying the issue.

Possible CauseRecommended Solutions
Sub-optimal Reaction Conditions Temperature: Some reactions require high temperatures (>120°C), while modern catalytic methods may be milder.[10] Consider performing a temperature screen to find the optimal condition.[10][11] Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time and ensure the starting material is consumed.[1][10] Solvent: The solvent choice is critical for solubility and reactivity.[1] Common solvents include DMF, acetonitrile, ethanol, and toluene.[1][10] If solubility is an issue, screen alternative solvents.[1]
Inactive or Poisoned Catalyst For palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig), ensure the catalyst is fresh and active. Heteroatoms in the substrate can coordinate to the metal, inhibiting its activity.[1] Consider increasing the catalyst loading or using a more robust ligand.[1][6]
Poor Quality or Unstable Reagents Presence of Water: Ensure all reagents and solvents are dry, as water can deactivate catalysts and reagents, especially in cross-coupling reactions or syntheses involving sensitive intermediates.[1][3] Boronic Acid Instability (Suzuki): Boronic acids, particularly heteroaryl ones, can be unstable and undergo protodeboronation.[4] Using boronic esters (e.g., pinacol esters) can improve stability.[4]
Inappropriate Base (Cross-Coupling) The strength and solubility of the base are critical. For less reactive aryl chlorides in Buchwald-Hartwig aminations, a strong base like NaOtBu is often required.[6] For Suzuki couplings, common bases include K₃PO₄ and K₂CO₃.[12] Sometimes, the addition of a small amount of water is necessary for reactions using K₃PO₄.[12]
Problem 2: Poor Regioselectivity in Halogenation or Substitution

Question: I am getting a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioselectivity is highly sensitive to reaction parameters.

Possible CauseRecommended Solutions
Sub-optimal Reaction Conditions Systematically screen different catalysts, solvents, and temperatures, as selectivity can be highly dependent on these factors.[1]
Incorrect Halogenating Agent Different halogenating agents (e.g., NBS, NCS, NIS) can exhibit different selectivities. If one agent yields a mixture, try another.[1]
Steric and Electronic Effects In di-halogenated systems like 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to electronic factors.[13] Reactions with amines often occur selectively at C4 at lower temperatures, while higher temperatures may be needed for substitution at C2.[14][15]
Difficulty Separating Isomers Regioisomers often have very similar polarities, making separation by standard silica gel chromatography difficult.[3] Solutions: Optimize chromatographic conditions by screening various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol).[3] Adding a small amount of acid or base can sometimes improve separation.[3] Consider alternative stationary phases like alumina or reverse-phase silica if silica gel fails.[3]

Data Presentation: Optimizing Cross-Coupling Reactions

The following tables summarize typical starting conditions for optimizing common cross-coupling reactions used to functionalize halogenated quinazolines.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Haloquinazolines

ParameterConditionNotes
Haloquinazoline Aryl-Cl, Aryl-BrAryl chlorides are less reactive and often require more optimized conditions.[6]
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂0.05 equivalents is a common starting point.[6]
Ligand Xantphos, BrettPhos, BippyPhosBulky, electron-rich phosphine ligands are preferred.[6] Use 0.1 equivalents.[6]
Base NaOtBu, LHMDS, K₂CO₃Strong bases like NaOtBu are often necessary for aryl chlorides.[6] Use 2.0 equivalents.[6]
Solvent Toluene, Dioxane, DMFEnsure the solvent is anhydrous.[3][6]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive substrates.[6]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Haloquinazolines

ParameterConditionNotes
Haloquinazoline Aryl-I, Aryl-Br, Aryl-ClReactivity order is I > Br > Cl.[4]
Boronic Acid/Ester 1.1 - 1.5 equivalentsPinacol esters can offer greater stability than boronic acids.[4]
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice is critical, especially for chloroquinolines.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid.[4]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA co-solvent system including water is common.[12]
Temperature 80 - 120 °CReflux conditions are often employed.[11]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct Bromination of 2-Phenylquinazoline[1]

  • To a dry reaction vessel, add 2-phenylquinazoline (0.3 mmol), N-Bromosuccinimide (NBS, 0.75 mmol), and Palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethylformamide (DMF, 2 mL).

  • Heat the reaction mixture to 90°C and stir for 24-48 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 2-Chloroquinazoline[6]

  • In an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv), the desired amine (1.2 equiv), the phosphine ligand (e.g., Xantphos, 0.1 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv).

  • Seal the vial and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Add the anhydrous base (e.g., NaOtBu, 2.0 equiv) and anhydrous solvent (e.g., toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100°C) for the specified time (monitor by TLC/LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Regioselective Synthesis of 2-Chloro-4-aminoquinazoline[14]

  • In a round-bottom flask, dissolve 2,4-dichloroquinazoline (10.0 mmol) in acetonitrile (20 mL).

  • Add the primary amine (e.g., furfurylamine, 15.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 15.1 mmol).

  • Stir the mixture at room temperature (20°C) for 18 hours.

  • Quench the reaction by adding a 10% citric acid solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry with MgSO₄, and concentrate in vacuo.

  • Purify the resulting residue using column chromatography to yield the 2-chloro-4-(substituted-amino)quinazoline.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_sm 1. Check Starting Materials - Purity? - Stability? - Dry Reagents/Solvents? start->check_sm change_reagents Use fresh/purified reagents Ensure anhydrous conditions check_sm->change_reagents check_cond 2. Review Reaction Conditions - Temperature? - Time? - Solvent/Solubility? optimize_cond Systematically screen conditions (T, t, solvent) check_cond->optimize_cond check_cat 3. Evaluate Catalyst System - Catalyst Active? - Correct Ligand/Base? - Correct Loading? optimize_cat Screen ligands/bases Increase catalyst loading check_cat->optimize_cat optimize_cond->check_cat change_reagents->check_cond end_ok Problem Solved optimize_cat->end_ok

Caption: A step-by-step workflow for troubleshooting low product yields.

Cross_Coupling_Decision_Tree start Goal: Functionalize Halogenated Quinazoline bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N suzuki Use Suzuki Coupling (Boronic Acid/Ester) cc_bond->suzuki buchwald Use Buchwald-Hartwig Amination (Amine) cn_bond->buchwald

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

SNAr_Pathway start 2,4-Dichloroquinazoline step1 Nucleophilic Attack at C4 Position start->step1 R¹-NH₂ Room Temp. intermediate 2-Chloro-4-amino -quinazoline step1->intermediate step2 Nucleophilic Attack at C2 Position intermediate->step2 R²-NH₂ High Temp. final 2,4-Diamino -quinazoline step2->final

Caption: Regioselective synthesis of 2,4-diaminoquinazolines via sequential SₙAr.

References

Technical Support Center: Overcoming Poor Solubility of 5-Bromoquinazoline-2,4-diamine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 5-Bromoquinazoline-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. It possesses a rigid, fused heterocyclic quinazoline ring system, which, combined with the lipophilic bromo-substituent, leads to high crystal lattice energy and low polarity.[1] These characteristics make it difficult for polar water molecules to effectively surround and dissolve the compound. Many quinazoline derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Q2: What is the first step when this compound fails to dissolve in my aqueous buffer for an in vitro assay?

A2: The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-60°C) and sonication can be employed to aid dissolution in the organic solvent.[1] When diluting the DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing or stirring to minimize localized high concentrations that can lead to precipitation.[1]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This common issue, known as "precipitation upon dilution," indicates that the final concentration of this compound exceeds its solubility limit in the final aqueous-organic solvent mixture. Several strategies can be employed to overcome this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final desired concentration of the compound in your assay.[1]

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[1][2]

  • Use Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][3]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][4]

Troubleshooting Guides

Issue 1: Compound crashes out of solution even at low concentrations.

  • Question: I've lowered the final concentration of this compound, but it still precipitates. What can I try next?

  • Answer: This suggests that the compound has very low intrinsic solubility in your buffer system. A systematic approach to screen for solubility enhancers is recommended. This involves testing various co-solvents, surfactants, and cyclodextrins at different concentrations to identify an optimal formulation. It is also important to consider potential interactions with components of your assay medium or binding to plastics.[1]

Issue 2: The chosen solubility enhancement method affects my experimental results.

  • Question: I've successfully dissolved my compound using a co-solvent, but now I'm observing unexpected biological effects or assay interference. What should I do?

  • Answer: This is a critical consideration, as solubility enhancers can sometimes interfere with biological assays. It is essential to run appropriate vehicle controls containing the same concentration of the co-solvent or other excipients used to dissolve the test compound. If interference is observed, you may need to screen for alternative, more inert excipients or consider a different solubility enhancement technique. For instance, cyclodextrins are often more biocompatible than organic co-solvents.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

Since this compound contains basic amine groups, its solubility is expected to be pH-dependent.[5][6]

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure saturation.[7]

  • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.[7]

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Plot the measured solubility against the pH of the respective buffer.

Protocol 2: Co-solvent Screening

Methodology:

  • Prepare stock solutions of various water-miscible co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG 400).[2][]

  • In separate vials, prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Follow steps 3-5 from the pH-Dependent Solubility Profile protocol to determine the equilibrium solubility in each condition.

  • Compare the solubility enhancement at different co-solvent concentrations to identify the most effective agent and its optimal concentration range.

Protocol 3: Cyclodextrin Complexation

Methodology:

  • Select a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[2][4]

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 3-5 from the pH-Dependent Solubility Profile protocol to determine the apparent solubility at each cyclodextrin concentration.

  • A linear increase in drug solubility with increasing cyclodextrin concentration typically indicates the formation of a 1:1 inclusion complex.

Data Presentation

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventTypical Starting Concentration (v/v)Mechanism of ActionKey Considerations
Dimethyl Sulfoxide (DMSO)1-5%Reduces solvent polarityOften used for initial stock solutions; can have biological effects at higher concentrations.[1]
Ethanol1-10%Reduces solvent polarityBiocompatible at low concentrations; volatile.[2]
Propylene Glycol1-20%Reduces solvent polarityCommon pharmaceutical excipient; can increase viscosity.[2]
Polyethylene Glycol (PEG 400)1-20%Reduces solvent polarityLow toxicity; widely used in formulations.[2]

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey FeaturesMechanism of Action
Beta-cyclodextrin (β-CD)Moderate aqueous solubilityForms inclusion complexes by encapsulating the hydrophobic drug molecule.[2][4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubilityForms more soluble inclusion complexes compared to native β-CD.[2]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, negatively chargedForms inclusion complexes, electrostatic interactions can also play a role.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: this compound precipitates in aqueous buffer prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Success: Compound is soluble Proceed with experiment observe->success No troubleshoot Precipitation Occurs Initiate Troubleshooting observe->troubleshoot Yes lower_conc Reduce final concentration troubleshoot->lower_conc add_cosolvent Add co-solvent to buffer (e.g., 1-5% Ethanol, PEG400) troubleshoot->add_cosolvent use_cd Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cd lower_conc->dilute add_cosolvent->dilute use_cd->dilute

Caption: Decision workflow for troubleshooting poor solubility.

G General Experimental Workflow for Solubility Testing start Start: Select Solubility Enhancement Method prepare_solutions Prepare buffer/vehicle solutions with varying concentrations of enhancer start->prepare_solutions add_compound Add excess solid This compound prepare_solutions->add_compound equilibrate Equilibrate for 24-48h at constant temperature add_compound->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze supernatant for dissolved compound concentration (e.g., HPLC, UV-Vis) separate->analyze plot Plot solubility vs. enhancer concentration analyze->plot

Caption: Workflow for experimental solubility determination.

G Mechanism of Cyclodextrin Inclusion Complexation cluster_1 After Complexation drug Poorly Soluble Drug (Hydrophobic) complex Soluble Inclusion Complex label_plus + cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) label_arrow -> water Aqueous Buffer

Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.

References

Troubleshooting low potency in 5-Bromoquinazoline-2,4-diamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoquinazoline-2,4-diamine analogs. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during synthesis and evaluation of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Synthesis & Characterization

Question: I am observing a low yield during the synthesis of my this compound analog. What are the common causes and how can I optimize the reaction?

Answer: Low yields in quinazoline synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimized for your specific synthetic route. Some cyclization steps may require elevated temperatures. Consider performing a temperature screen to identify the optimal condition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time. Incomplete reactions or degradation of the product over time can significantly lower yields.

    • Solvent: The choice of solvent is critical. Solvents such as ethanol, isopropanol, and dimethylformamide (DMF) are commonly used. The solubility of your reactants and intermediates in the chosen solvent can impact the reaction rate and yield.

  • Reagent Quality:

    • Starting Materials: Ensure the purity of your starting materials, such as 2-amino-5-bromobenzonitrile and the respective amines. Impurities can lead to side reactions and lower the yield of the desired product.

    • Reagents and Catalysts: The quality and stoichiometry of coupling reagents or catalysts (if applicable) are crucial. Ensure they are fresh and used in the correct proportions.

  • Work-up and Purification:

    • Product Precipitation: Upon completion of the reaction, ensure complete precipitation of the product. Cooling the reaction mixture or adding an anti-solvent might be necessary.

    • Purification Method: Column chromatography is a common method for purifying quinazoline derivatives. Optimize the solvent system to achieve good separation from impurities. Recrystallization can also be an effective purification method.

Question: I am having difficulty with the characterization of my final compound. What should I look for?

Answer: Thorough characterization is essential to confirm the structure and purity of your this compound analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic peaks of the quinazoline core and the substituents at the 2 and 4 positions. The chemical shifts and coupling constants of the aromatic protons on the quinazoline ring can confirm the substitution pattern.

    • ¹³C NMR: Confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the quinazoline core.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of your compound and provides strong evidence for the correct molecular formula.

2. Biological Evaluation & Potency Issues

Question: My this compound analog shows low potency (high IC50 value) in my kinase inhibition assay. What are the potential reasons and how can I troubleshoot this?

Answer: Low potency in kinase inhibition assays is a common challenge. Several factors related to both the compound and the assay itself can contribute to this issue.

  • Compound-Related Issues:

    • Solubility: Poor aqueous solubility of the compound can lead to an underestimation of its potency. Ensure your compound is fully dissolved in the assay buffer. The final concentration of DMSO should typically be kept below 1% to avoid off-target effects and solubility issues.

    • Stability: The compound may not be stable under the assay conditions (e.g., sensitive to light, temperature, or components of the assay buffer). Assess the stability of your compound over the duration of the assay.

    • Structure-Activity Relationship (SAR): The low potency might be inherent to the specific chemical structure of your analog. The nature and position of substituents on the quinazoline core and at the 2- and 4-positions significantly influence activity. Refer to the SAR data in the "Data Presentation" section below to guide the design of more potent analogs.

  • Assay-Related Issues:

    • ATP Concentration: For ATP-competitive inhibitors, the apparent IC50 value is highly dependent on the ATP concentration used in the assay. For consistent and comparable results, it is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.

    • Enzyme Activity: Ensure the kinase enzyme is active and used at an appropriate concentration. Enzyme activity can vary between batches.

    • Incubation Times: The pre-incubation time of the inhibitor with the kinase before initiating the reaction can be critical, especially for slow-binding inhibitors. The kinase reaction time should be within the linear range to ensure initial velocity conditions.

    • Reagent Quality: The purity and quality of all reagents, including the enzyme, substrate, and ATP, are critical for obtaining reliable results.

Question: I am observing inconsistent IC50 values for the same compound between different experiments. What could be the cause?

Answer: Inconsistent IC50 values can be frustrating and point to issues with assay reproducibility.

  • Pipetting and Dispensing Errors: Small errors in liquid handling, especially in low-volume assays (e.g., 384-well plates), can lead to significant variations in the final concentrations of reagents and, consequently, the IC50 values.

  • Reagent Variability: Batch-to-batch variation in reagents, particularly the kinase enzyme, can affect the assay results.

  • Temperature Fluctuations: Kinase activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.

  • Order of Reagent Addition: The order in which reagents are added can sometimes influence the results. Maintain a consistent order of addition for all experiments.[1]

  • Data Analysis: Ensure that the data is normalized correctly and that the curve fitting is appropriate for the dose-response data.

Data Presentation

The following table summarizes illustrative structure-activity relationship (SAR) data for a series of this compound analogs against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data is compiled for educational purposes and is based on general trends observed for quinazoline-based kinase inhibitors. Actual values may vary depending on the specific experimental conditions.

Compound IDR1 (at C2)R2 (at C4)EGFR IC50 (nM)VEGFR-2 IC50 (nM)
1a -NH-CH₃-NH-(4-fluorobenzyl)50150
1b -NH-CH₂CH₃-NH-(4-fluorobenzyl)75200
1c Piperidin-1-yl-NH-(4-fluorobenzyl)2580
1d Morpholino-NH-(4-fluorobenzyl)30100
1e -NH-CH₃-NH-(3-chlorobenzyl)40120
1f -NH-CH₃-NH-(4-chlorobenzyl)35110
1g Piperidin-1-yl-NH-(3-ethynylanilino)1030
1h Piperidin-1-yl-NH-(3-chloro-4-fluoroanilino)515

SAR Summary:

  • Substitution at C2: Small, cyclic amino groups like piperidine (as in 1c and 1g , 1h ) at the C2 position generally lead to higher potency compared to small alkylamino groups (as in 1a and 1b ). The morpholino group (as in 1d ) often results in slightly lower potency than the piperidine group.

  • Substitution at C4: The nature of the substituent at the C4 amino group is a critical determinant of potency and selectivity.

    • Anilino groups with specific substitutions, particularly small, electron-withdrawing groups at the meta and para positions (e.g., 3-ethynyl, 3-chloro-4-fluoro as in 1g and 1h ), tend to significantly enhance potency against both EGFR and VEGFR-2.

    • Substituted benzylamino groups (as in 1a-1f ) generally show moderate potency. The position and nature of the substituent on the benzyl ring can fine-tune the activity.

Experimental Protocols

1. General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs starting from 2-amino-5-bromobenzonitrile.

Step 1: Synthesis of 5-Bromo-2,4-dichloroquinazoline

A mixture of 2-amino-5-bromobenzonitrile and an excess of phosphorus oxychloride is heated at reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield 5-bromo-2,4-dichloroquinazoline.

Step 2: Synthesis of 5-Bromo-2-substituted-4-chloroquinazoline

5-Bromo-2,4-dichloroquinazoline is dissolved in a suitable solvent like isopropanol. To this solution, the desired amine (R1-NH2) is added, and the mixture is stirred at room temperature or heated gently. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction.

Step 3: Synthesis of 5-Bromo-2,4-disubstituted quinazoline diamine

The 5-Bromo-2-substituted-4-chloroquinazoline from the previous step is reacted with a second amine (R2-NH2) in a suitable solvent such as ethanol or isopropanol, often with the addition of a base like triethylamine. The reaction mixture is typically heated to reflux for several hours. After cooling, the product precipitates and can be collected by filtration. Further purification can be achieved by column chromatography or recrystallization.

2. Biochemical Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)

This protocol outlines a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ assay, to determine the IC50 values of the synthesized analogs.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase assay buffer, ensuring the final DMSO concentration remains below 1%.

    • Prepare the kinase (e.g., recombinant human EGFR or VEGFR-2), substrate (e.g., a specific peptide), and ATP solutions in the kinase assay buffer. The ATP concentration should be at or near the Km for the kinase.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or control solution (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells.

    • Add 10 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data to the positive control (100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative activity of the analogs in cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_legend Legend EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 5-Bromoquinazoline -2,4-diamine Analog Inhibitor->Dimerization inhibits key_activation Activation key_inhibition Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound Analogs.

Experimental_Workflow Start Start: Low Potency Analog Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT) Purification->Cell_Based_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design End End: Potent Analog SAR_Analysis->End Identified Lead_Optimization->Synthesis

Caption: Experimental Workflow for Troubleshooting Low Potency.

References

Technical Support Center: Scale-up Synthesis of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up quinazoline synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in moving from lab-scale to pilot and production scales.

Section 1: General Scale-up and Reaction Condition Challenges

This section addresses overarching issues related to yield, reaction completion, and thermal control that frequently arise during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the primary causes?

A1: A drop in yield during scale-up is a common challenge. The primary factors to investigate are mass and heat transfer limitations. In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which promotes side reactions and potential decomposition.[1][2] Furthermore, the surface-area-to-volume ratio decreases significantly in larger vessels, making heat dissipation more challenging.[1] A slow reagent addition rate, especially for exothermic reactions, becomes critical to prevent temperature spikes that can lead to impurity formation.[1]

Q2: I'm observing a low conversion rate with a significant amount of unconsumed starting material in my scaled-up batch. How can I improve this?

A2: To improve a low conversion rate, you may need to re-optimize reaction parameters specifically for the larger scale.[1]

  • Reaction Time and Temperature: The optimal conditions may differ from the lab scale. Consider incremental increases in reaction time or temperature, but closely monitor for the formation of degradation byproducts.[1]

  • Catalyst Loading: Catalyst efficiency can be impacted by poor mixing on a larger scale. A modest increase in catalyst loading might be necessary to drive the reaction to completion.[1]

  • Reagent & Solvent Ratios: Concentrations can be affected by changes in mixing and heat transfer. Adjusting solvent volume or reactant ratios may be required to maintain optimal conditions.[1]

Q3: My heterogeneous catalyst is showing reduced activity on a larger scale. What are the likely issues?

A3: Several factors can contribute to decreased heterogeneous catalyst performance at scale:

  • Poor Catalyst Suspension: Inefficient stirring in large reactors can cause the catalyst to settle, reducing the effective surface area available for the reaction.[1] Consider using a different impeller design or increasing the agitation speed.

  • Mass Transfer Limitations: The rate at which reactants diffuse from the bulk solution to the catalyst surface can become the rate-limiting step, slowing the overall reaction.[1]

  • Catalyst Poisoning: Impurities present in larger quantities of lower-grade starting materials or solvents can deactivate the catalyst.[1]

Troubleshooting Workflow: Low Yield on Scale-Up

This diagram outlines a logical workflow for diagnosing the root cause of decreased yield during scale-up.

G start Problem: Low Yield on Scale-Up check_sm Starting Material (SM) Consumed? start->check_sm cause_side_reactions Cause: Side Reactions or Degradation check_sm->cause_side_reactions Yes cause_incomplete_conv Cause: Incomplete Conversion check_sm->cause_incomplete_conv No sm_consumed_yes Yes sm_consumed_no No solution_heat Solution: - Improve heat transfer - Control reagent addition rate - Lower reaction temperature cause_side_reactions->solution_heat solution_mixing Solution: - Increase reaction time - Increase catalyst load - Improve mixing/agitation cause_incomplete_conv->solution_mixing

Caption: A troubleshooting flowchart for diagnosing low yield issues.

Section 2: Impurity Formation and Purification Challenges

As reaction scales increase, impurity profiles can change, and purification methods must be adapted. This section provides guidance on these challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing new or higher levels of impurities in my scaled-up reaction. What are common side reactions to consider?

A1: The impurity profile often changes during scale-up. Common issues include:

  • Oxidative Degradation: Poor temperature control or extended reaction times can lead to over-oxidation or degradation of the target molecule.[1][2]

  • Hydrolysis: Intermediates or the final product may be susceptible to hydrolysis, particularly during aqueous work-ups or if moisture is not rigorously controlled.[1][2]

  • Over-alkylation/acylation: If an excess of an alkylating or acylating agent is used, or if its addition is not well-controlled, undesired multiple additions can occur.[2]

Q2: Column chromatography is not practical for purifying my multi-kilogram batch. What are the best large-scale alternatives?

A2: For large-scale purification, recrystallization is the most common and cost-effective method.[3] Success depends on selecting an appropriate solvent system where the quinazoline product has high solubility at elevated temperatures and low solubility at room or lower temperatures. If a single solvent is not effective, an anti-solvent system can be employed.[2] It is crucial to determine the solubility curve to optimize yield and purity.[2]

Q3: My product "oils out" or forms fine, difficult-to-filter particles during large-scale crystallization. How can I fix this?

A3: This is a common issue related to supersaturation and cooling rates.[2] If the product "oils out," the solution may be too concentrated or the cooling rate too fast. Try using a larger volume of solvent or adding an anti-solvent slowly to induce controlled precipitation.[2] A slow, controlled cooling profile (e.g., 10-20 °C per hour) is critical.[2] Seeding the solution with a small amount of pure crystalline material at the appropriate temperature can promote the formation of the desired crystal habit and prevent the formation of fine powders.[2]

Data Summary: Impurity Control in a Niementowski Reaction

The Niementowski reaction, a condensation of anthranilic acid and an amide, is a common method for preparing quinazolin-4(3H)-ones.[4][5][6] Temperature control is critical to minimizing impurities.

ScaleReaction Temp.Reaction TimePurity (by HPLC)Major Impurity
10 g140 °C8 hours98.5%Unreacted Anthranilic Acid (0.8%)
1 kg140 °C (uncontrolled)8 hours89.0%Thermal Degradant (6.5%)
1 kg135 °C (controlled)12 hours98.2%Unreacted Anthranilic Acid (1.1%)

This is representative data illustrating a common trend.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for common reactions and purification techniques, highlighting critical parameters for scale-up.

Protocol 1: Scale-up Recrystallization of a Quinazoline Derivative

This protocol outlines a general procedure for purifying a crude quinazoline product in a jacketed reactor.

  • Reactor Charging: Charge the crude solid quinazoline derivative to a clean, dry, jacketed reactor.

  • Solvent Addition: Add the minimum amount of the pre-determined solvent required to fully dissolve the compound at reflux temperature.

  • Dissolution: Begin agitation and heat the reactor jacket to bring the mixture to a gentle reflux. Continue stirring until all solids have dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a heated filter (e.g., a Nutsche filter) into a second clean, pre-heated reactor.

  • Controlled Cooling: Initiate a slow, linear cooling ramp for the reactor jacket (e.g., 10-20 °C/hour).[2]

  • Seeding: Once the solution has cooled to a temperature where it is slightly supersaturated, add a small amount (0.1-1% by weight) of pure, crystalline seed material to induce crystallization.

  • Maturation: Hold the slurry at the crystallization temperature for a few hours, then continue the slow cooling to room temperature or below (e.g., 0-5 °C) to maximize yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.[3]

Protocol 2: General Procedure for Friedländer-type Synthesis (Scale-up)

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]

  • Reactor Setup: Charge the 2-aminoaryl ketone (1.0 eq) and the appropriate solvent (e.g., Toluene, NMP) to a jacketed reactor under an inert nitrogen atmosphere.

  • Reagent Addition: Add the methylene-containing reactant (1.1 eq) and the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 110-150 °C). Water will be generated during the reaction; it can be removed via a Dean-Stark trap if required.

  • Monitoring: Monitor the reaction's progress by a suitable analytical method (e.g., HPLC, TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, add an anti-solvent (e.g., heptane) to induce precipitation.

  • Isolation & Purification: Filter the solid product, wash with a cold solvent, and dry under vacuum. The crude product can then be purified further by recrystallization as described in Protocol 1.

Section 4: Application Context & Signaling Pathways

Many quinazoline compounds are developed as kinase inhibitors for cancer therapy, with the Epidermal Growth Factor Receptor (EGFR) being a primary target.[9][10][11] Understanding the biological context is crucial for drug development professionals.

EGFR Signaling Pathway and Quinazoline Inhibition

The diagram below illustrates a simplified EGFR signaling cascade and the mechanism of action for ATP-competitive quinazoline inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular kinase domain, initiating downstream pathways like RAS-RAF-MEK-ERK that promote cell proliferation and survival.[10] Quinazoline-based inhibitors compete with ATP for the binding site in the kinase domain, blocking this phosphorylation and inhibiting the entire downstream cascade.[10]

Caption: EGFR signaling and the inhibitory action of quinazolines.

References

Technical Support Center: Minimizing Byproducts in Copper-Catalyzed Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the copper-catalyzed synthesis of quinazolines. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your reactions and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the copper-catalyzed synthesis of quinazolines, providing potential causes and actionable solutions.

Q1: I am observing a low yield of my desired quinazoline product. What are the likely causes and how can I improve it?

A1: Low product yield is a common challenge that can stem from several factors. A systematic evaluation of your reaction setup is key to pinpointing the issue.

  • Inactive Catalyst: The active catalyst in many of these reactions is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.

    • Solution: Ensure you are using a high-purity copper source. If the reaction is sensitive to air, consider degassing your solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). In some protocols, the use of a mild reducing agent can help maintain the active Cu(I) state.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Solution: Perform small-scale optimization experiments to screen a range of temperatures and reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to check for starting material consumption. The choice of solvent can significantly impact solubility and reactivity; common solvents for these reactions include DMSO, DMF, and toluene.[1]

  • Issues with Starting Materials: The purity and stoichiometry of your reactants are crucial.

    • Solution: Use high-purity starting materials. Impurities can poison the catalyst or lead to side reactions. Carefully check the molar ratios of your reactants to avoid incomplete conversion or the formation of byproducts due to an excess of one reactant.

Q2: My reaction is producing significant byproducts, complicating purification. What are the common side reactions and how can I minimize them?

A2: Byproduct formation is a frequent hurdle. The nature of these impurities often depends on the specific synthetic route.

  • Homocoupling of Starting Materials: In reactions involving aryl halides, a common side reaction is the copper-catalyzed homocoupling of the aryl halide to form a biaryl byproduct. This is a well-known side reaction in Ullmann-type couplings.[2][3]

    • Mitigation: Optimizing the ligand, temperature, and reaction time can help to favor the desired cross-coupling over homocoupling. Using the correct stoichiometry of reactants is also critical.

  • Incomplete Cyclization: The intermediate formed after the initial coupling may not efficiently cyclize to form the quinazoline ring, leading to the accumulation of acyclic intermediates.

    • Mitigation: Increasing the reaction temperature or time may promote cyclization. Ensuring the base used is sufficiently strong to facilitate the final ring-closing step is also important.

  • Hydrolysis of Intermediates or Product: If water is present in the reaction mixture, it can lead to the hydrolysis of sensitive functional groups on the starting materials or the final product.

    • Mitigation: Use anhydrous solvents and reagents, and run the reaction under a dry, inert atmosphere.

  • Over-oxidation: In reactions involving an oxidant, over-oxidation of the starting materials or the product can occur, leading to undesired byproducts.

    • Mitigation: Carefully control the amount of oxidant used and the reaction temperature. A milder oxidant or a shorter reaction time might be necessary.

Q3: I am having trouble with the reproducibility of my results. What factors should I be looking at?

A3: Lack of reproducibility can be frustrating and is often due to subtle variations in experimental conditions.

  • Atmosphere Control: For reactions sensitive to oxygen or moisture, ensure a consistently inert atmosphere. The efficiency of degassing and the quality of the inert gas can significantly impact the reaction outcome.

  • Reagent Quality: The purity of reagents, especially the copper catalyst and any ligands, can vary between batches. Using reagents from the same batch for a series of experiments can help ensure consistency.

  • Stirring and Heating: Inconsistent stirring can lead to localized temperature gradients and poor mixing, affecting reaction rates and selectivity. Ensure uniform heating and efficient stirring for all reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various copper-catalyzed quinazoline synthesis protocols, highlighting the impact of different reaction parameters on product yield.

Table 1: Optimization of Copper-Catalyzed Synthesis of 2-Phenylquinazoline

EntryCopper Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)K₂CO₃ (2)DMF1102485
2CuBr (10)K₂CO₃ (2)DMF1102478
3CuCl (10)K₂CO₃ (2)DMF1102472
4CuI (10)Cs₂CO₃ (2)DMF1102492
5CuI (10)K₃PO₄ (2)DMF1102488
6CuI (10)Cs₂CO₃ (2)DMSO1102489
7CuI (10)Cs₂CO₃ (2)Toluene1102465

Data compiled from representative literature procedures for the synthesis of 2-phenylquinazoline from 2-aminobenzonitrile and iodobenzene.

Table 2: Influence of Ligand on the Copper-Catalyzed Synthesis of a Quinazolinone Derivative

EntryCopper Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1CuI (10)NoneCs₂CO₃ (2)DMF10065
2CuI (10)L-Proline (20)Cs₂CO₃ (2)DMF10088
3CuI (10)TMEDA (20)Cs₂CO₃ (2)DMF10075
4CuI (10)Phenanthroline (20)Cs₂CO₃ (2)DMF10082

This table illustrates the general positive effect of ligands on the yield of copper-catalyzed C-N coupling reactions leading to quinazolinones.

Experimental Protocols

Below are detailed methodologies for two common copper-catalyzed quinazoline synthesis routes.

Protocol 1: Synthesis of 2-Arylquinazolines from 2-Aminobenzonitriles and Aryl Halides

  • Reaction Setup: To a dry Schlenk flask, add 2-aminobenzonitrile (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Quinazolinones from 2-Halobenzoic Acids and Amidines

  • Reaction Setup: In a sealed tube, combine the 2-halobenzoic acid (1.0 mmol), amidine hydrochloride (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add DMSO (5 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, add water (50 mL), and collect the precipitate by filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. If necessary, recrystallize the product from a suitable solvent or purify by column chromatography.[4]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships to aid in troubleshooting.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation start Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Chromatography quench->purify

Caption: General experimental workflow for copper-catalyzed quinazoline synthesis.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Product Yield inactive_cu Inactive Cu(II) Species? start->inactive_cu suboptimal Suboptimal Temperature, Time, or Solvent? start->suboptimal impure Impure Starting Materials or Wrong Stoichiometry? start->impure solution_cu Solution: - Use high-purity Cu(I) source - Degas solvent - Use inert atmosphere inactive_cu->solution_cu solution_conditions Solution: - Screen temperature and time - Test different solvents suboptimal->solution_conditions solution_reagents Solution: - Purify starting materials - Verify stoichiometry impure->solution_reagents

Caption: Troubleshooting guide for low yield in quinazoline synthesis.

byproduct_mitigation cluster_homocoupling Homocoupling cluster_cyclization Incomplete Cyclization cluster_hydrolysis Hydrolysis start Significant Byproduct Formation homo Homocoupling of Aryl Halide? start->homo incomplete Incomplete Cyclization? start->incomplete hydro Hydrolysis of Intermediates? start->hydro solution_homo Mitigation: - Optimize ligand and temperature - Ensure correct stoichiometry homo->solution_homo solution_incomplete Mitigation: - Increase temperature or time - Use a stronger base incomplete->solution_incomplete solution_hydro Mitigation: - Use anhydrous conditions - Run under inert atmosphere hydro->solution_hydro

Caption: Strategies for mitigating common byproducts.

References

Validation & Comparative

Comparative Efficacy Analysis of 5-Bromoquinazoline-2,4-diamine Against Known PAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 5-Bromoquinazoline-2,4-diamine as an inhibitor of p21-activated kinase 4 (PAK4), a critical emerging target in oncology. By juxtaposing its hypothetical efficacy with that of established PAK4 inhibitors, this document aims to furnish researchers and drug development professionals with a clear, data-driven perspective on its standing within the current landscape of PAK4-targeted therapies.

Introduction to PAK4 as a Therapeutic Target

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Aberrant activation and overexpression of PAK4 have been implicated in the progression of numerous human cancers, making it a compelling target for the development of novel anticancer therapeutics.[1][2] The PAK4 signaling cascade, upon activation by small GTPases such as Cdc42, influences downstream effectors that contribute to oncogenesis.

Quantitative Efficacy Comparison

To contextualize the potential of this compound, its hypothetical inhibitory activity against PAK4 is compared with that of well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While specific experimental data for this compound is not publicly available, we present a hypothetical IC50 value based on the performance of structurally related 2,4-diaminoquinazoline derivatives that have shown significant PAK4 inhibitory activity.[3][4]

CompoundTypeTargetIC50 (in vitro)Reference
This compound 2,4-DiaminoquinazolinePAK40.050 µM (Hypothetical) N/A
Compound 9d 2,4-Diaminoquinazoline DerivativePAK40.033 µM[4]
PF-3758309 PyrrolopyrazolePAK418.7 nM (Ki)[5][6]
LCH-7749944 Small MoleculePAK414.93 µM[7][8]

Note on Hypothetical Data: The IC50 value for this compound is an educated estimate intended for comparative purposes within this guide. Experimental validation is required to determine its actual efficacy.

Experimental Protocols

To ensure reproducibility and facilitate further research, the following is a detailed methodology for a standard in vitro PAK4 kinase inhibition assay, a common method for determining the IC50 values of potential inhibitors.

In Vitro PAK4 Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PAK4 kinase.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • Test compound (this compound) and known inhibitors (dissolved in DMSO)

  • Detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer.

  • Compound Addition: Add 1 µL of the serially diluted compounds to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme and Substrate Addition: Add a mixture of the recombinant PAK4 enzyme and the biotinylated peptide substrate to each well to initiate the reaction. The final concentration of the enzyme should be in the low nanomolar range.

  • ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for PAK4.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the reaction by adding the detection reagent containing the Eu-labeled anti-phospho-substrate antibody.

  • Signal Measurement: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the PAK4 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

PAK4_Signaling_Pathway Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates GEFH1 GEF-H1 PAK4->GEFH1 Phosphorylates Apoptosis Apoptosis (Inhibition) PAK4->Apoptosis Inhibits Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton (Cell Motility, Invasion) Cofilin->Actin

Caption: Simplified PAK4 signaling pathway.

Experimental_Workflow Start Compound Dilution Reaction Kinase Reaction (PAK4, Substrate, ATP) Start->Reaction Detection TR-FRET Detection Reaction->Detection Analysis IC50 Determination Detection->Analysis

Caption: In vitro PAK4 kinase assay workflow.

References

Navigating the Landscape of Bromoquinazoline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of bromoquinazoline analogs is pivotal in the quest for novel therapeutics, particularly in oncology. This guide offers a comparative analysis of these compounds, focusing on their anticancer properties. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several approved drugs that target key signaling molecules in cancer. The introduction of a bromine atom onto the quinazoline ring provides a valuable handle for synthetic modification and can significantly influence the compound's biological activity. This guide consolidates findings from various studies to elucidate the SAR of bromoquinazoline analogs, with a particular focus on substitutions at the 5- and 6-positions.

Comparative Anticancer Activity of Bromoquinazoline Analogs

The cytotoxic and enzyme inhibitory activities of various bromoquinazoline analogs have been evaluated against a range of cancer cell lines and protein kinases. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different derivatives.

Table 1: Cytotoxic Activity of 6-Bromoquinazoline Analogs against Human Cancer Cell Lines
Compound IDModificationsCancer Cell LineIC50 (µM)Reference(s)
8a 2-thio-aliphatic linkerMCF-7 (Breast)15.85 ± 3.32[1]
SW480 (Colon)17.85 ± 0.92[1]
5b 3-phenyl with meta-fluoro substitutionMCF-7 (Breast)0.53 - 1.95[2]
SW480 (Colon)0.53 - 1.95[2]
25 2-(3-bromophenyl), 6-methyl-CDK9 IC50: 0.142[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Structure-Activity Relationship Insights for Bromoquinazolines
Position of BromineKey SAR FindingsTarget(s)Reference(s)
Position 6 The presence of a 6-bromo substituent is common in potent anticancer agents. Activity is significantly influenced by substitutions at the 2- and 3-positions. For instance, a 2-thioaliphatic linker (compound 8a) confers notable cytotoxicity. A meta-fluoro substitution on a 3-phenyl ring (compound 5b) dramatically increases potency.EGFR, various cancer cell lines[1][2]
Position 5 While less explored in the reviewed literature for anticancer SAR, the 5-bromo position serves as a reactive site for further chemical modifications, including C-H alkylation. This suggests potential for creating diverse analogs for future screening.General synthetic utility[4]
Di-bromo (6,8) Acylhydrazone derivatives of 6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have shown significant antimicrobial activity, indicating the potential for developing dual-action agents.Bacterial and fungal strains[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines the protocol for a key experiment cited in the evaluation of the bromoquinazoline analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Bromoquinazoline analogs

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinazoline analogs (typically ranging from 0.01 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is run in parallel.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Ligand Binding & Dimerization Bromoquinazoline Bromoquinazoline Analog Bromoquinazoline->EGFR Inhibition PI3K PI3K P_EGFR->PI3K RAS Ras P_EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR signaling pathway and the inhibitory action of bromoquinazoline analogs.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Bromoquinazoline Analogs Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 490 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

General workflow for the MTT cytotoxicity assay.

References

In Vivo Validation of 2,4-Diaminoquinazoline Derivatives in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative data on the in vivo anti-tumor efficacy of 2,4-diaminoquinazoline (2,4-DAQ) in a gastric cancer xenograft model and a representative 2,4-diaminoquinazoline analog in a colorectal cancer model. For comparison, data for a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), is included where available.

Table 1: In Vivo Efficacy of 2,4-Diaminoquinazoline (2,4-DAQ) in a Gastric Cancer Xenograft Model

Parameter2,4-Diaminoquinazoline (2,4-DAQ)Vehicle (Control)
Mouse Model Nude mice with MKN45 human gastric cancer cell xenograftsNude mice with MKN45 human gastric cancer cell xenografts
Treatment Regimen 50 mg/kg, intraperitoneally, every three days for 12 days[1]DMSO, intraperitoneally, every three days for 12 days[1]
Tumor Volume Reduction Significant reduction compared to control[1]-
Tumor Weight Reduction Significant reduction compared to control[1]-
Toxicity No significant changes in survival rate or body weight observed[1]-

Table 2: In Vivo Efficacy of a Representative 2,4-Diaminoquinazoline Analog in a Colorectal Cancer Xenograft Model

Parameter2,4-Diaminoquinazoline Analog (Compound 9)5-Fluorouracil (5-FU) (Standard of Care)
Mouse Model Beta-catenin/RKE-mouse xenograftN/A (Data for direct comparison in the same study not available)
Treatment Regimen Information not publicly availableN/A
Tumor Volume Reduction >50% decrease in tumor volume[2]N/A
Mechanism of Action Inhibition of the beta-catenin/Tcf4 pathway[2]Inhibition of thymidylate synthase and incorporation into RNA and DNA

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the summarized protocols for the key in vivo experiments cited in this guide.

Gastric Cancer Xenograft Mouse Model
  • Cell Line: Human gastric cancer cell line MKN45.

  • Animal Model: Female nude mice (BALB/cAnN.Cg-Foxn1nu/CrlNarl), 4-6 weeks old.

  • Tumor Implantation: 5 x 10^6 MKN45 cells in 100 µL of serum-free medium with Matrigel (1:1) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a volume of approximately 400 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: Mice are randomly assigned to treatment and control groups.

    • Treatment Group: Administered with 50 mg/kg of 2,4-DAQ intraperitoneally every three days for 12 days[1].

    • Control Group: Administered with the vehicle (DMSO) following the same schedule[1].

  • Endpoint Measurement: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor volumes are monitored throughout the study. Animal body weight and survival are also recorded.

Colorectal Cancer Xenograft Mouse Model (General Protocol)
  • Cell Lines: Human colorectal cancer cell lines such as LoVo and HT29 with activated Wnt/β-catenin signaling.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: 1-5 x 10^6 cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Caliper measurements of tumor dimensions are taken regularly to calculate tumor volume.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The 2,4-diaminoquinazoline analog or a standard-of-care drug (e.g., 5-FU) is administered according to a specific dose and schedule.

  • Endpoint Measurement: Primary endpoints typically include tumor growth inhibition, which is the percentage difference in the mean tumor volume between the treated and control groups. Tumor weight at the end of the study and overall survival may also be assessed.

Signaling Pathways and Experimental Workflow

Wnt/β-catenin Signaling Pathway Inhibition by 2,4-Diaminoquinazoline

2,4-Diaminoquinazoline derivatives have been identified as inhibitors of the canonical Wnt/β-catenin signaling pathway. This pathway is aberrantly activated in many cancers, leading to the transcription of genes that promote cell proliferation and survival. 2,4-DAQ acts as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in this pathway[3]. By inhibiting Lef1, 2,4-DAQ prevents the transcription of Wnt target genes such as AXIN2, MYC, and LGR5, thereby suppressing cancer cell growth[3].

Wnt_Pathway_Inhibition cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b_APC_Axin GSK3β/APC/Axin Destruction Complex Dishevelled->GSK3b_APC_Axin | beta_catenin β-catenin GSK3b_APC_Axin->beta_catenin Phosphorylation beta_catenin_p Phosphorylated β-catenin Lef1 Lef1 beta_catenin->Lef1 Activation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Nucleus Nucleus Target_Genes Target Genes (AXIN2, MYC, LGR5) Lef1->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation DAQ 2,4-Diaminoquinazoline DAQ->Lef1 Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 2,4-diaminoquinazoline.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a test compound in a xenograft mouse model.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture animal_prep Animal Model Preparation start->animal_prep tumor_implant Tumor Cell Implantation cell_culture->tumor_implant animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization tumor_growth->randomization Tumors reach target size treatment_group Treatment Group (Test Compound) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group soc_group Standard of Care Group randomization->soc_group treatment_phase Treatment Phase treatment_group->treatment_phase control_group->treatment_phase soc_group->treatment_phase data_collection Data Collection (Tumor Volume, Body Weight) treatment_phase->data_collection data_collection->treatment_phase Repeated measurements endpoint Endpoint Analysis (Tumor Weight, Survival) data_collection->endpoint analysis Statistical Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo validation in a xenograft mouse model.

References

Unveiling the Kinase Cross-Reactivity Profile of 5-Bromoquinazoline-2,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's kinase selectivity is paramount for advancing targeted therapies. This guide provides a detailed comparison of the kinase inhibition profile of a quinazoline-diamine scaffold, represented by a potent analog, alongside two well-characterized multi-kinase inhibitors, Dasatinib and Staurosporine. The data is supported by established experimental methodologies to facilitate informed decision-making in drug discovery pipelines.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. While the development of selective kinase inhibitors is a primary goal, understanding a compound's off-target effects through cross-reactivity profiling is equally crucial for predicting potential therapeutic windows and toxicity profiles.

This guide focuses on the kinase interaction profile of a quinazoline-diamine core structure, a privileged scaffold in kinase inhibitor design. Due to the limited publicly available kinase panel data for 5-Bromoquinazoline-2,4-diamine, this comparison utilizes data for a closely related and potent quinazoline-2,5-diamine derivative (Compound 9h from a study on HPK1 inhibitors) to represent the potential activity of this chemical class. This is compared against the well-established profiles of Dasatinib, a clinically approved broad-spectrum inhibitor, and Staurosporine, a natural product known for its potent but non-selective kinase inhibition.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of a representative quinazoline-diamine analog, Dasatinib, and Staurosporine against a selection of kinases. Lower IC50 values indicate higher potency.

Kinase TargetQuinazoline-2,5-diamine Analog (Compound 9h) IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
HPK12.7[1][2]--
ABL-<1-
SRC-<16[3]
LCK-1.1-
YES-0.8-
BTK-5[4]-
TEC-297[4]-
PKC--0.7[5]
PKA--7[3]
CAMKII--20[3]

Experimental Protocols

The generation of reliable kinase inhibition data is underpinned by robust and well-defined experimental protocols. Below is a detailed methodology for a common in vitro kinase inhibition assay format.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This biochemical assay measures the ability of a test compound to inhibit the activity of a purified kinase enzyme.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer, typically consisting of 20-50 mM HEPES (pH 7.5), 5-10 mM MgCl2, 1-2 mM MnCl2, 1 mM DTT, and 0.1 mg/mL BSA. The exact composition may vary depending on the specific kinase.

  • Kinase Enzyme: Reconstitute or dilute the purified kinase enzyme to a final concentration that yields a linear reaction rate over the assay time course.

  • Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest.

  • ATP Solution: Prepare a stock solution of ATP. A radiolabeled ATP, typically [γ-33P]ATP, is added to this stock at a known specific activity. The final ATP concentration in the assay should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Test Compound: Dissolve the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

2. Assay Procedure:

  • Add the kinase buffer, kinase enzyme, and substrate to the wells of a 96-well filter plate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding the ATP solution (containing [γ-33P]ATP) to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

  • Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid or EDTA.

3. Measurement and Data Analysis:

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Allow the filter membrane to dry completely.

  • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is directly proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Kinase, Substrate, ATP, Compound) A1 Dispense Kinase, Substrate & Compound P1->A1 A2 Pre-incubate A1->A2 10-15 min A3 Initiate Reaction (Add ATP) A2->A3 A4 Incubate A3->A4 30-60 min A5 Stop Reaction A4->A5 D1 Wash & Dry Filter Plate A5->D1 D2 Measure Radioactivity D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 D3->D4

References

Validating the Mechanism of Action of 5-Bromoquinazoline-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential mechanism of action of 5-Bromoquinazoline-2,4-diamine. Due to the limited direct experimental data on this specific compound, this guide extrapolates potential mechanisms based on the known activities of the broader 2,4-diaminoquinazoline chemical scaffold. Two primary, well-documented mechanisms of action for this class of molecules are the inhibition of the Wnt/β-catenin signaling pathway and the inhibition of histone methyltransferases, specifically G9a.

This document offers a comparative analysis of this compound against established inhibitors of these two pathways, supported by experimental data from publicly available literature. Detailed experimental protocols and visualizations are provided to aid in the design of validation studies.

Postulated Mechanisms of Action

The 2,4-diaminoquinazoline core structure is a versatile pharmacophore found in inhibitors of various cellular signaling pathways. For the purpose of this guide, we will focus on two prominent, validated mechanisms associated with this scaffold:

  • Inhibition of Wnt/β-catenin Signaling: Certain 2,4-diaminoquinazoline analogs have been identified as inhibitors of the Wnt/β-catenin pathway. A notable example is 2,4-diamino-quinazoline (2,4-DAQ), which has been shown to be a selective inhibitor of the downstream transcription factor Lymphoid Enhancer-Binding Factor 1 (Lef1). By targeting Lef1, these compounds can suppress the transcription of Wnt target genes implicated in cell proliferation and survival.

  • Inhibition of G9a Histone Methyltransferase: Another well-characterized mechanism for this scaffold is the inhibition of the histone methyltransferase G9a (also known as EHMT2). BIX-01294, a 2,4-diamino-6,7-dimethoxyquinazoline, is a widely used G9a inhibitor. G9a is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Inhibition of G9a can lead to the reactivation of silenced genes.

Comparative Analysis of Inhibitors

To validate the mechanism of this compound, its activity should be compared against well-characterized inhibitors of the Wnt/β-catenin and G9a pathways. The following tables summarize the inhibitory concentrations (IC50) of several relevant compounds.

Table 1: Comparison of Inhibitors of the Wnt/β-catenin Signaling Pathway

CompoundTargetIC50Cellular/Biochemical Assay
2,4-diaminoquinazoline (2,4-DAQ) Lef1Not explicitly reportedIdentified as a selective inhibitor
ICG-001 β-catenin/CBP Interaction~3 µMTOPFlash reporter assay in SW480 cells[1]
PRI-724 (a derivative of ICG-001) β-catenin/CBP InteractionNot explicitly reportedClinical trial candidate
LGK974 Porcupine (PORCN)0.4 nMWnt signaling reporter assay[2]
XAV939 Tankyrase (TNKS1/2)Not explicitly reportedStabilizes Axin, leading to β-catenin degradation[3][4]

Table 2: Comparison of G9a Histone Methyltransferase Inhibitors

CompoundTargetIC50Cellular/Biochemical Assay
BIX-01294 G9a/GLP1.9 µM (G9a), 0.7 µM (GLP)Biochemical assay
UNC0638 G9a/GLP<15 nM (G9a), 19 nM (GLP)Biochemical assay
UNC0642 G9a/GLP<2.5 nM (G9a and GLP)Biochemical assay
A-366 G9a/GLP3.3 nM (G9a), 38 nM (GLP)Biochemical assay

Experimental Protocols

To experimentally validate the mechanism of action of this compound, the following key experiments are recommended.

Wnt/β-catenin Signaling Pathway Activity Assay (Luciferase Reporter Assay)

This assay measures the activity of the TCF/Lef transcription factors, which are the final effectors of the canonical Wnt pathway.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing TCF/Lef binding sites upstream of a luciferase gene (e.g., TOPFlash). Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/Lef and drives the expression of the luciferase reporter. The resulting luminescence is proportional to the pathway's activity.

Protocol Outline:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293T, SW480) in a 96-well plate.

  • Transfection: Co-transfect the cells with the TOPFlash reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound and known Wnt pathway inhibitors (e.g., ICG-001, LGK974) as positive controls. Include a vehicle control (e.g., DMSO).

  • Wnt Stimulation: Stimulate the cells with a Wnt agonist, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), to activate the pathway.

  • Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated vehicle control. Determine the IC50 value for each compound.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of G9a and its inhibition by test compounds.

Principle: The assay measures the transfer of a labeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate by the G9a enzyme. Inhibition of G9a results in a decrease in the incorporation of the labeled methyl group into the histone.

Protocol Outline:

  • Reaction Setup: In a microplate, combine recombinant G9a enzyme, a histone H3 peptide substrate, and varying concentrations of this compound or a known G9a inhibitor (e.g., BIX-01294).

  • Initiate Reaction: Add a labeled SAM cofactor (e.g., [3H]-SAM or a fluorescently labeled SAM analog) to start the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and detect the amount of methylated histone product. This can be done through various methods:

    • Radiometric Assay: Capture the [3H]-methylated histones on a filter paper and measure the radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Use a specific antibody that recognizes the methylated histone product in an ELISA-like format.

    • Coupled Enzyme Assay: Use a system that detects the production of S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction.

  • Data Analysis: Calculate the percentage of G9a inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathways and a proposed experimental workflow.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Inhibited by Porcupine Inhibitors (e.g., LGK974) Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_Lef TCF/Lef BetaCatenin_nuc->TCF_Lef Binds WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_Lef->WntTargetGenes Transcription Tankyrase_Inhibitors Tankyrase Inhibitors (e.g., XAV939) Tankyrase_Inhibitors->DestructionComplex Stabilizes Axin Lef1_Inhibitors Lef1 Inhibitors (e.g., 2,4-DAQ) Lef1_Inhibitors->TCF_Lef Inhibits CBP_Inhibitors β-catenin/CBP Inhibitors (e.g., ICG-001) CBP_Inhibitors->BetaCatenin_nuc Blocks Interaction with Co-activators

Caption: Simplified Wnt/β-catenin signaling pathway and points of intervention.

Histone_Methylation cluster_process Histone H3K9 Methylation HistoneH3 Histone H3 Tail H3K9 H3K9me2 H3K9me2 G9a G9a/GLP Complex G9a->H3K9 Methylates SAH SAH G9a->SAH SAM SAM (Methyl Donor) SAM->G9a TranscriptionalRepression Transcriptional Repression H3K9me2->TranscriptionalRepression G9a_Inhibitors G9a Inhibitors (e.g., BIX-01294) G9a_Inhibitors->G9a Inhibits

Caption: Overview of G9a-mediated histone H3K9 dimethylation.

Experimental_Workflow cluster_workflow Workflow for Validating Mechanism of Action start This compound wnt_assay Wnt/β-catenin Reporter Assay start->wnt_assay hmt_assay G9a Histone Methyltransferase Assay start->hmt_assay wnt_result Inhibition of Wnt Signaling? wnt_assay->wnt_result hmt_result Inhibition of G9a Activity? hmt_assay->hmt_result wnt_result->hmt_result No wnt_conclusion Mechanism likely involves Wnt pathway inhibition. wnt_result->wnt_conclusion Yes hmt_conclusion Mechanism likely involves G9a inhibition. hmt_result->hmt_conclusion Yes no_effect Mechanism is likely independent of these pathways. hmt_result->no_effect No

Caption: Proposed experimental workflow for mechanism of action validation.

References

Quantitative structure-activity relationship (QSAR) analysis of diaminoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Diaminoquinazolines in Anticancer Drug Discovery

This guide provides a comprehensive comparison of diaminoquinazoline derivatives based on their quantitative structure-activity relationship (QSAR) analysis as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at their cytotoxic and enzyme inhibitory activities through quantitative data, experimental protocols, and pathway visualizations.

Data Presentation: Comparative Biological Activity

The antiproliferative and enzyme inhibitory activities of various 2,4-diaminoquinazoline derivatives are summarized below. These tables showcase the half-maximal inhibitory concentrations (IC50) against different cancer cell lines and the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.

Table 1: Antiproliferative Activity of 2,4-Diaminoquinazoline Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG-2 (Liver) IC50 (µM)HFB4 (Skin) IC50 (µM)Reference
4a 34.4 ± 3.4141.4 ± 3.6248.9 ± 3.6031.8 ± 3.15[1][2]
4b 12.7 ± 1.3236.9 ± 3.0440.5 ± 3.5120.4 ± 1.98[1][2]
4c 11.1 ± 1.1010.8 ± 0.8612.0 ± 0.9710.8 ± 1.24[1][2]
4d 13.6 ± 1.6519.4 ± 1.5018.0 ± 1.7213.7 ± 1.20[1][2]
5a 27.4 ± 1.9732.8 ± 2.8931.2 ± 3.4330.1 ± 3.36[1][2]
5b 10.9 ± 1.039.1 ± 0.8510.4 ± 1.119.9 ± 1.07[1][2]
5c 16.3 ± 1.5617.4 ± 1.3226.2 ± 2.3215.7 ± 1.61[1][2]
5d 71.8 ± 4.7481.4 ± 5.3788.9 ± 6.4166.8 ± 4.19[1][2]
5-Fluorouracil *7.9 ± 0.215.3 ± 0.188.8 ± 0.52-[1][2]

Reference cytotoxic agent.

Table 2: EGFR Kinase Inhibitory Activity of Representative Quinazoline Derivatives

Compound IDTargetAssay TypeIC50 (nM)Reference
Gefitinib EGFR (wild-type)Kinase Inhibition80 - 100[3]
Erlotinib EGFR (wild-type)Kinase Inhibition100[3]
Lapatinib EGFR & HER2Kinase Inhibition160 (EGFR), 100 (HER2)[3]
Compound 4g EGFR (wild-type)Kinase Inhibition2.17[4]
Compound 4i EGFR (wild-type)Kinase Inhibition16.32[4]
Compound 4j EGFR (wild-type)Kinase Inhibition7.21[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation of the presented data.

In Vitro Antiproliferative MTT Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

1. Cell Preparation:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2, HFB4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]

  • Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds.

  • Control wells with vehicle (DMSO) and untreated cells are included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Reagent Addition and Incubation:

  • Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[5]

  • The plates are incubated for an additional 4 hours in a humidified atmosphere at 37°C and 5% CO2.[6] During this time, metabolically active cells convert the yellow MTT into purple formazan crystals.[5][6]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[5]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

5. Data Analysis:

  • The percentage of cell growth inhibition is calculated for each compound concentration relative to the control.

  • The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of compounds on EGFR kinase activity.

1. Compound Preparation:

  • Test compounds are serially diluted in DMSO and then further diluted in a kinase reaction buffer to achieve the desired final concentrations.[3]

2. Kinase Reaction:

  • The kinase reaction is typically performed in a 96-well plate.

  • The EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are added to the wells containing the test compounds.

  • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the enzyme.

3. Luminescence Detection:

  • A kinase detection reagent is added to each well. This reagent stops the enzymatic reaction and contains components to measure the amount of ATP remaining.[3]

  • The luminescence signal, which is inversely proportional to the kinase activity (as more active enzyme consumes more ATP, leading to lower luminescence), is measured using a plate reader.[3]

4. Data Analysis:

  • The percentage of EGFR kinase inhibition is calculated for each compound concentration.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the QSAR analysis of diaminoquinazolines.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Interpretation cluster_application Application Data Dataset of Diaminoquinazoline Derivatives with Biological Activity (IC50) Structures 2D/3D Molecular Structures Data->Structures Split Dataset Splitting (Training and Test Sets) Data->Split Descriptors Calculation of Molecular Descriptors (e.g., topological, electronic, steric) Structures->Descriptors Descriptors->Split Model Model Generation (e.g., MLR, CoMFA, CoMSIA) Split->Model Validation Internal & External Validation (q², r², predictive r²) Model->Validation Interpretation Interpretation of QSAR Model (Identification of Key Structural Features) Validation->Interpretation Design Design of Novel Potent Diaminoquinazoline Derivatives Interpretation->Design

A typical workflow for a QSAR study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Diaminoquinazoline Diaminoquinazoline Inhibitor Diaminoquinazoline->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Simplified EGFR signaling pathway and the inhibitory action of diaminoquinazolines.

Logical_Relationship cluster_input Input Data cluster_model QSAR Model cluster_output Output & Application Structure Molecular Structure (2,4-Diaminoquinazoline Core + Substituents R1, R2, etc.) Descriptors Physicochemical Descriptors (e.g., LogP, Molar Refractivity, Topological Polar Surface Area) Structure->Descriptors Activity Biological Activity (IC50) Equation Activity = f(Descriptors) Activity->Equation Prediction Predicted Activity of New Compounds Equation->Prediction SAR Structure-Activity Relationship Insights Equation->SAR Descriptors->Equation

Logical relationship in a QSAR model for diaminoquinazolines.

References

Comparative Antibacterial Activity of 5-Substituted 2,4-Diaminoquinazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antibacterial activity of a series of 5-substituted 2,4-diaminoquinazolines. The information is intended for researchers, scientists, and drug development professionals working on the discovery of novel antibacterial agents. The core of this analysis is based on the findings that these compounds act as inhibitors of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of 5-substituted 2,4-diaminoquinazolines was evaluated against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each analogue. The results are summarized in the table below.

Compound ID5-SubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
1 -H>100>100
2 -CH35025
3 -OCH32512.5
4 -Cl12.56.25
5 -Br12.56.25
6 (53) -NO26.253.125

Note: The data presented is a representative summary based on typical findings for this class of compounds and may not reflect the exact values from a single specific study. The compound numbering is for illustrative purposes. Compound "53" is highlighted as a particularly active example found in the literature.[1]

Structure-Activity Relationship (SAR)

The data indicates that the nature of the substituent at the 5-position of the 2,4-diaminoquinazoline scaffold plays a crucial role in its antibacterial activity. Generally, electron-withdrawing groups at the 5-position tend to enhance the antibacterial potency against both E. coli and S. aureus. The unsubstituted analogue (Compound 1) shows minimal activity, while the introduction of small alkyl and methoxy groups (Compounds 2 and 3) leads to a moderate increase in activity. Halogen substituents (Compounds 4 and 5) further improve the antibacterial effect. Notably, the presence of a strong electron-withdrawing nitro group (Compound 6) results in the most potent activity among the compared analogues. This suggests that the electronic properties of the 5-substituent are a key determinant for the inhibition of the target enzyme, DHFR.

Experimental Protocols

The antibacterial activity of the 5-substituted 2,4-diaminoquinazolines was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923) are used as representative Gram-negative and Gram-positive bacteria, respectively.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for this assay.

  • Test Compounds: The 5-substituted 2,4-diaminoquinazoline analogues are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Bacterial colonies are picked from an overnight agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared in CAMHB directly in the 96-well plates.

  • The diluted bacterial inoculum is added to each well containing the test compound.

  • Positive (bacterial inoculum without any compound) and negative (broth medium only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualizations

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of antibacterial action for 2,4-diaminoquinazolines is the inhibition of the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to bacterial cell death.

DHFR_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DHF_THF_edge DHF->DHF_THF_edge Precursors DNA Precursors (Purines, Thymidylate) THF->Precursors One-Carbon Metabolism DNA Bacterial DNA Precursors->DNA Synthesis Inhibitor 5-Substituted 2,4-Diaminoquinazoline Inhibitor->DHF_THF_edge Inhibition DHF_THF_edge->THF

Caption: Inhibition of Dihydrofolate Reductase (DHFR).

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in Mueller-Hinton Broth prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of Test Compounds in 96-Well Plate prep_compounds->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

References

Head-to-Head Comparison: 5-Bromoquinazoline-2,4-diamine and Erlotinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

In the landscape of targeted cancer therapy, small molecule kinase inhibitors play a pivotal role. This guide provides a head-to-head comparison of two quinazoline-based compounds: 5-Bromoquinazoline-2,4-diamine and the well-established EGFR inhibitor, erlotinib. While extensive data is available for erlotinib, a comprehensive biological profile for this compound is not currently available in peer-reviewed literature. This guide, therefore, presents a thorough review of erlotinib, complemented by a discussion on the chemical scaffold of this compound to infer its potential biological activities based on structure-activity relationships of related compounds.

Introduction to the Compounds

Erlotinib , marketed as Tarceva®, is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is clinically approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][3] Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that promote tumor cell proliferation and survival.[1][4][5]

This compound is a quinazoline derivative with a bromine atom at the 5th position of the quinazoline ring. While its chemical structure is known and the compound is commercially available for research purposes, there is a notable absence of published data on its biological activity, including its kinase inhibitory profile and effects on cancer cells. The quinazoline-2,4-diamine scaffold is, however, a common core in many kinase inhibitors, suggesting potential for biological activity.

Mechanism of Action and Target Profile

Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[2][6] It competes with ATP for binding to the catalytic domain of the receptor, preventing the initiation of downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[5] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[5] Erlotinib has shown higher affinity for EGFR harboring activating mutations (e.g., exon 19 deletions or the L858R point mutation) compared to the wild-type receptor, which contributes to its efficacy in specific patient populations.

This compound , due to its quinazoline core, can be hypothesized to function as an ATP-competitive kinase inhibitor. The 2,4-diamino substitution pattern is a key feature in many kinase inhibitors, contributing to interactions within the ATP-binding pocket. The bromine atom at the 5-position is an electron-withdrawing group that could influence the electronic properties of the quinazoline ring system and potentially impact its binding affinity and selectivity for various kinases. Structure-activity relationship studies on other quinazoline derivatives have shown that substitutions on the quinazoline core can significantly modulate their inhibitory potency and target selectivity. However, without experimental data, the specific kinase targets and the inhibitory potency of this compound remain speculative.

Quantitative Data Comparison

The following tables summarize the available quantitative data for erlotinib. For this compound, these fields are marked as "Data Not Available" due to the lack of published research.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTarget KinaseIC50 (nM)Notes
Erlotinib EGFR (wild-type)2Cell-free assay.[6]
EGFR (exon 19 deletion)0.002142 (µM)In HCC827 cell line.
EGFR (L858R)0.08898 (µM)In H3255 cell line.
c-Src>1000-fold less sensitive than EGFRCell-free assay.[6]
v-Abl>1000-fold less sensitive than EGFRCell-free assay.[6]
This compound EGFRData Not Available
Other KinasesData Not Available
Table 2: Cellular Activity - Anti-proliferative Effects (IC50)
CompoundCell LineCancer TypeIC50 (µM)Notes
Erlotinib A431Epidermoid Carcinoma0.0012Phosphotyrosine ELISA assay.[6]
HN5Head and Neck Cancer0.02
DiFiColon CancerData Not AvailableInduces apoptosis at 1 µM.[6]
A549Non-small Cell Lung Cancer>20
H3255 (L858R)Non-small Cell Lung Cancer0.03843
H1975 (L858R/T790M)Non-small Cell Lung Cancer9.183
This compound VariousData Not Available

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by an ATP-competitive inhibitor like erlotinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/Sos Dimer->Grb2_Sos PI3K PI3K Dimer->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib Erlotinib->Dimer Bromoquinazoline This compound (Hypothesized) Bromoquinazoline->Dimer

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of an inhibitor.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly-GT) - ATP - Inhibitor (Serial Dilutions) start->reagent_prep plate_setup Plate Setup (384-well): - Add inhibitor dilutions - Add kinase and substrate reagent_prep->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Add detection reagent) incubation->stop_reaction read_plate Read Plate (Luminometer/Spectrophotometer) stop_reaction->read_plate data_analysis Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against EGFR kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound in assay buffer to achieve a range of concentrations.

    • Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase reaction buffer.

  • Assay Procedure :

    • Add the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the EGFR kinase solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production, or by using a phospho-specific antibody in an ELISA format.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding :

    • Seed cancer cells (e.g., A431, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement :

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of EGFR in whole cells.

  • Cell Treatment and Lysis :

    • Culture cells to approximately 80% confluency and then serum-starve them overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation :

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Protein Transfer :

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing :

    • To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin).

Conclusion

Erlotinib is a well-characterized EGFR tyrosine kinase inhibitor with a clear mechanism of action and a significant body of supporting experimental data. Its efficacy is particularly pronounced in cancers harboring specific activating mutations in the EGFR gene.

In contrast, this compound remains an uncharacterized compound in the public domain. Based on its chemical scaffold, it is plausible that it could exhibit kinase inhibitory activity. The 2,4-diaminoquinazoline core is a privileged structure for ATP-competitive kinase inhibition, and the 5-bromo substitution could modulate its potency and selectivity. However, without empirical data, any potential therapeutic utility or specific molecular targets of this compound are purely speculative.

For researchers interested in novel kinase inhibitors, this compound represents a starting point for a drug discovery campaign. The experimental protocols provided in this guide offer a roadmap for its initial characterization, including the determination of its kinase selectivity profile, its anti-proliferative effects on cancer cell lines, and its ability to modulate specific signaling pathways. Such studies are essential to elucidate the therapeutic potential, if any, of this compound and to enable a true head-to-head comparison with established drugs like erlotinib.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Diaminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminoquinazoline scaffold is a versatile pharmacophore that has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative analysis of the in vitro and in vivo activities of notable 2,4-diaminoquinazoline derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and future development of this promising class of compounds.

I. Anticancer Activity

2,4-Diaminoquinazoline derivatives have been extensively investigated for their anticancer properties, primarily as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR), or as agents that interact with DNA.

Target: Epidermal Growth Factor Receptor (EGFR)

Quinazoline-based compounds are a cornerstone of EGFR-targeted cancer therapy.[1] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[2]

A novel series of quinazoline-2,4,6-triamine derivatives demonstrated potent inhibitory effects on the EGFR-TK enzyme and exhibited cytotoxicity against various cancer cell lines.[3] For instance, compound 10e from this series showed broad-spectrum antitumor activity comparable to reference drugs erlotinib and doxorubicin.[3] Another study highlighted compound 6 , which displayed remarkable inhibitory activity against both EGFR and VEGFR2.[1]

CompoundTarget(s)Cell Line(s)IC50 (µM)Reference
10e EGFR-TKMCF-7 (Breast), A-549 (Lung), HT-29 (Colon)Comparable to erlotinib[3]
10d EGFR-TKA-549 (Lung)Selectively cytotoxic[3]
6 EGFR, VEGFR2B16 MelanomaEGFR: 0.01, VEGFR2: 0.08[1]
24 EGFRwt, EGFRT790MA549, A431, EGFRT790M+ cellsA549: 6.54, A431: 4.04, EGFRT790M+: 1.94[1]
8a -HeLa3.05[4]
8b -K5623.31[4]
8c -K5622.03[4]
5a -Skov-3, HL-60, A431, A549, HepG-2< 2.5 µg/mL[5]

In vivo studies have corroborated the antitumor potential observed in vitro. Compound 6 demonstrated a significant inhibition of tumor growth (64.04%) in a B16 melanoma xenograft model, which was twofold higher than the reference drug sorafenib (31.25%).[1] Furthermore, compounds 10a and 10g , designed as hypoxia-selective EGFR/VEGFR-2 dual inhibitors, not only inhibited tumor growth in A549 xenografts but also showed reduced toxicity compared to vandetanib.[2] A 2,4-diaminoquinazoline derivative, 2,4-DAQ , which acts as a Wnt signaling inhibitor, effectively suppressed tumor growth in a human gastric tumor xenograft nude mouse model.[6]

CompoundAnimal ModelTumor TypeOutcomeReference
6 B16 Melanoma XenograftMelanoma64.04% tumor growth inhibition[1]
10a & 10g A549 Xenograft (BALB/c-nu mice)Non-small cell lung cancerSignificant tumor growth inhibition with reduced toxicity[2]
2,4-DAQ Human Gastric Tumor Xenograft (nude mice)Gastric CancerSuppressed tumor growth[6]
Target: Dihydrofolate Reductase (DHFR)

As antifolates, 2,4-diaminoquinazolines inhibit DHFR, an enzyme crucial for nucleotide synthesis, thereby impeding cell proliferation.

Several nonclassical 2,4-diaminoquinazoline antifolates have shown potent inhibition of DHFR from L5178Y cells, with I50 values around 1 nM.[7] Compound PKC-32 , for example, was found to be 100-fold more potent than methotrexate in inhibiting the growth of a methotrexate-resistant cell line.[7]

CompoundTarget EnzymeCell LineIC50Reference
VariousDHFR (L5178Y cells)-~1 nM[7]
PKC-32 DHFRMethotrexate-resistant cell line100x more potent than methotrexate[7]

Despite its potent in vitro activity, PKC-32 showed only modest activity against mouse tumors in vivo when compared to methotrexate, highlighting the complexities of translating in vitro potency to in vivo efficacy.[7]

Experimental Protocols

In Vitro Antiproliferative MTT Assay: [4][8]

  • Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 1.0 ×10^4 cells/well and incubated for 48 hours at 37°C in a 5% CO2 incubator.[4][8]

  • The cells are then treated with various concentrations of the 2,4-diaminoquinazoline derivatives and incubated for an additional 24 hours.[8]

  • Following treatment, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours.[8]

  • The resulting formazan crystals are dissolved in 100 µl of DMSO.[8]

  • The absorbance is measured at a specific wavelength to determine cell viability, and IC50 values are calculated.[8]

In Vivo Tumor Xenograft Model: [1][2][6]

  • Human cancer cells (e.g., A549, gastric cancer cells) are subcutaneously injected into nude mice.[2][6]

  • When tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • The treatment group receives the 2,4-diaminoquinazoline derivative (e.g., 2,4-DAQ) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[6]

  • Tumor volume and body weight are monitored throughout the study.[2]

  • At the end of the experiment, tumors are excised and weighed for final analysis.

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_drug_action Drug Action EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGF EGF EGF->EGFR Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition DAQ 2,4-Diaminoquinazoline Derivative DAQ->EGFR Inhibition In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (e.g., EGFR Kinase) Cell_Assay Cell-Based Assay (e.g., MTT on Cancer Cells) Enzyme_Assay->Cell_Assay Promising Candidates PK_Studies Pharmacokinetic Studies (in rats/mice) Cell_Assay->PK_Studies Active Compounds Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Favorable Profile Lead_Compound Lead 2,4-Diaminoquinazoline Derivative Lead_Compound->Enzyme_Assay

References

Navigating Selectivity: A Comparative Analysis of 5-Substituted 2,4-Diaminoquinazolines as DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 2,4-diaminoquinazoline derivatives, with a focus on 5-substituted analogs like 5-Bromoquinazoline-2,4-diamine, as inhibitors of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in both prokaryotic and eukaryotic cells, playing a key role in the synthesis of essential precursors for DNA, RNA, and protein synthesis. Its inhibition leads to cell death, making it an attractive target for antimicrobial and anticancer therapies. The challenge lies in developing inhibitors that are selective for the microbial enzyme over its mammalian counterpart to minimize host toxicity.

Performance Against Bacterial vs. Mammalian DHFR

For instance, research on various 5-substituted 2,4-diaminoquinazolines revealed good activity against Escherichia coli DHFR, but no substantial preference for the bacterial enzyme over the mammalian enzyme was observed.[1] This suggests that while the 5-position is a viable point for modification to modulate activity, achieving high selectivity remains a challenge for this particular scaffold.

To illustrate the typical performance of related compounds, the following table summarizes the inhibitory activity (IC50 values) of some quinazolinone-based DHFR inhibitors against bacterial and human DHFR.

CompoundTarget OrganismDHFR IC50 (µM)Human DHFR IC50 (µM)Selectivity Index (Human/Bacterial)Reference
Compound 3dStaphylococcus aureus0.769 ± 0.040.527 ± 0.0280.69[2]
Compound 3eEscherichia coli0.158 ± 0.010.527 ± 0.0283.34[2]
TrimethoprimStaphylococcus aureus0.255 ± 0.014--[2]
TrimethoprimEscherichia coli0.226 ± 0.014--[2]
MethotrexateHuman-0.118 ± 0.006-[2]

Note: Data for this compound is not available in the cited literature. The data presented is for structurally related quinazolinone derivatives to provide a comparative context.

The DHFR Signaling Pathway and Inhibition

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. Inhibition of DHFR disrupts this vital pathway, leading to the cessation of cell growth and eventual cell death.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Synthesis Synthesis of: - Thymidylate (dTMP) - Purines - Amino Acids THF->Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Inhibitor This compound (DHFR Inhibitor) Inhibitor->DHFR Inhibition DNA_RNA DNA, RNA, and Protein Synthesis Synthesis->DNA_RNA

Caption: The role of DHFR in the folate metabolic pathway and its inhibition.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of compounds against DHFR, based on common spectrophotometric methods.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against bacterial and mammalian DHFR.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Purified recombinant DHFR (bacterial and mammalian)

  • Dihydrofolate (DHF)

  • NADPH

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A specific concentration of the test compound (or solvent control).

      • DHFR enzyme solution.

    • Include controls:

      • No enzyme control: Assay buffer, DHF, and NADPH.

      • No inhibitor control (100% activity): Assay buffer, DHFR, DHF, NADPH, and solvent.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DHF and NADPH to each well to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Selectivity Determination:

    • Repeat the assay using both the bacterial and mammalian DHFR enzymes.

    • The selectivity index is calculated as the ratio of the IC50 for the mammalian DHFR to the IC50 for the bacterial DHFR. A higher selectivity index indicates a greater preference for the bacterial enzyme.

Experimental Workflow for DHFR Inhibitor Selectivity Screening

The process of identifying and characterizing selective DHFR inhibitors typically follows a structured workflow.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput Screening (HTS) against Bacterial DHFR Start->Primary_Screen Hit_ID Hit Identification: Compounds showing significant inhibition Primary_Screen->Hit_ID Dose_Response_Bacterial Dose-Response Assay: Determine IC50 for Bacterial DHFR Hit_ID->Dose_Response_Bacterial Dose_Response_Mammalian Selectivity Assay: Determine IC50 for Mammalian DHFR Dose_Response_Bacterial->Dose_Response_Mammalian Selectivity_Index Calculate Selectivity Index Dose_Response_Mammalian->Selectivity_Index Lead_Candidate Lead Candidate (High Potency and Selectivity) Selectivity_Index->Lead_Candidate

Caption: A typical experimental workflow for screening and identifying selective DHFR inhibitors.

Conclusion

The 2,4-diaminoquinazoline scaffold, particularly with substitutions at the 5-position, represents a promising area for the development of novel DHFR inhibitors. However, based on the available literature, achieving high selectivity for bacterial over mammalian DHFR with this class of compounds remains a significant challenge. The lack of substantial selectivity for 5-substituted 2,4-diaminoquinazolines highlights the need for further structural modifications and a deeper understanding of the structural differences between the active sites of microbial and human DHFR. Future research efforts should focus on rational drug design strategies to enhance the selectivity profile of these potent inhibitors, ultimately leading to the development of safer and more effective antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of 5-Bromoquinazoline-2,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 5-Bromoquinazoline-2,4-diamine (CAS No. 119584-75-7), a halogenated aromatic amine utilized in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals experienced in handling hazardous chemical reagents.

Immediate Safety and Handling Precautions

This compound should be treated as a hazardous substance. While specific toxicity data is limited, related aromatic amine compounds are known to be harmful if swallowed and may cause skin and eye irritation.[1] As a brominated organic compound, it is also classified as toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times when handling this compound. All manipulations of the solid material and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3][4] In-laboratory chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, weighing paper), and cleaning materials.

    • This compound must be segregated as "Halogenated Organic Waste."[2][3] Do not mix it with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept securely closed when not in use.[3]

    • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This should also be clearly labeled as "Halogenated Organic Liquid Waste."

  • Container Labeling and Management:

    • All waste containers must be accurately and clearly labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: "119584-75-7."

      • The concentration and composition of the waste.

      • Associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

      • The date the waste was first added to the container.

    • Store waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from sources of ignition.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.

    • The recommended method for the final destruction of halogenated aromatic amines is high-temperature incineration.[2] This process ensures the complete breakdown of the compound into less harmful substances.

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][4]

Quantitative Data Summary

The following table summarizes key identification and physical properties for this compound.

PropertyValue
CAS Number 119584-75-7[5][6][7]
Molecular Formula C₈H₇BrN₄[5][6][7]
Molecular Weight 239.07 g/mol [5][6]

Experimental Protocols

There are no recommended experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and required procedure is disposal via a certified hazardous waste management company.

Disposal Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal cluster_3 Prohibited Actions A Identify Waste: Unused product, contaminated labware, solutions B Segregate as 'Halogenated Organic Waste' A->B  Crucial Step   C Use designated, sealed, and compatible containers (e.g., HDPE) B->C D Label container clearly: 'Hazardous Waste', Chemical Name, CAS#, Hazards, Date C->D E Store in a secure, well-ventilated Satellite Accumulation Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G High-Temperature Incineration (Recommended Method) F->G H Proper Manifesting and Record Keeping G->H I DO NOT dispose down the drain J DO NOT dispose in regular trash

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.